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Core Science & Biosynthesis

Foundational

Sch 1000 Bromide Hydrate: Mechanism of Action and Pharmacological Evaluation in Airway Smooth Muscle

Executive Summary Sch 1000 bromide hydrate, universally known by its generic nomenclature ipratropium bromide monohydrate , is a synthetic quaternary ammonium derivative of atropine[1]. As a foundational anticholinergic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sch 1000 bromide hydrate, universally known by its generic nomenclature ipratropium bromide monohydrate , is a synthetic quaternary ammonium derivative of atropine[1]. As a foundational anticholinergic agent, it serves as a critical reference compound in the development of bronchodilators for Chronic Obstructive Pulmonary Disease (COPD) and asthma[2][3].

This whitepaper provides an in-depth mechanistic analysis of Sch 1000 bromide hydrate's interaction with muscarinic acetylcholine receptors (mAChRs) in airway smooth muscle (ASM). Furthermore, it outlines self-validating, field-proven experimental protocols—specifically ex vivo isometric tension organ bath assays and in vitro calcium imaging—designed to accurately quantify its pharmacodynamic profile.

Pharmacological Profile and Target Affinity

Sch 1000 bromide hydrate acts as a competitive, non-selective muscarinic receptor antagonist[4]. In the human airway, muscarinic receptors are predominantly distributed as M1, M2, and M3 subtypes, each playing a distinct role in parasympathetic tone[5].

While Sch 1000 binds to all three subtypes with high affinity (sub-nanomolar to low-nanomolar IC50​ values), its primary therapeutic efficacy in reversing bronchoconstriction is derived from its blockade of the M3 receptor on post-junctional airway smooth muscle cells[4][5].

Table 1: Sch 1000 Bromide Hydrate Binding Affinities and Receptor Functions
Receptor Subtype IC50​ (nM)Localization in AirwayPhysiological FunctionConsequence of Sch 1000 Blockade
M1 2.9Parasympathetic gangliaFacilitates cholinergic neurotransmission.Decreased ganglionic transmission.
M2 2.0Pre-junctional nerve endingsAutoreceptor; inhibits acetylcholine (ACh) release.Paradoxical effect: Increased ACh release into the synaptic cleft[3].
M3 1.7Airway smooth muscle & submucosal glandsMediates bronchoconstriction and mucus secretion[4].Primary therapeutic effect: Potent bronchodilation and reduced secretion[5].

Data synthesized from competitive binding assays[2][6].

Molecular Mechanism of Action in Airway Smooth Muscle

To design robust assays, one must understand the intracellular signaling cascade that Sch 1000 interrupts. ASM contraction is primarily driven by the parasympathetic release of Acetylcholine (ACh), which binds to the Gq-coupled M3 receptor[7][8].

The Contractile Cascade (The Target Pathway)
  • Receptor Activation: ACh binds to the M3 receptor, inducing a conformational change that activates the heterotrimeric Gq​ protein[8].

  • Second Messenger Generation: The α -subunit of Gq​ activates Phospholipase C (PLC), which hydrolyzes membrane phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol 1,4,5-trisphosphate ( IP3​ ) and diacylglycerol (DAG)[7].

  • Calcium Mobilization: IP3​ diffuses to the sarcoplasmic reticulum (SR) and binds to IP3​ receptors, triggering a massive efflux of stored Ca2+ into the cytosol[9][10].

  • Actin-Myosin Cross-Bridging: Intracellular Ca2+ binds to Calmodulin (CaM). The Ca2+ -CaM complex activates Myosin Light Chain Kinase (MLCK), which phosphorylates the regulatory myosin light chain, initiating cross-bridge cycling and cellular contraction[8][9].

The Role of Sch 1000 Bromide Hydrate

Sch 1000 competitively occupies the orthosteric binding site of the M3 receptor. Because it is a bulky quaternary ammonium compound, it physically prevents ACh from binding, thereby silencing the entire Gq​ /PLC/ IP3​ cascade[1][3].

Note on the M2 Autoreceptor: Because Sch 1000 is non-selective, it also blocks M2 autoreceptors on the vagal nerve endings. Normally, M2 receptors provide negative feedback to halt ACh release[5]. Blocking them can temporarily increase local ACh concentrations[3]. However, the overwhelming affinity and post-junctional blockade of the M3 receptor by Sch 1000 functionally negates this pre-junctional ACh surge.

Pathway Sch1000 Sch 1000 Bromide Hydrate M3R M3 Muscarinic Receptor Sch1000->M3R Competitive Antagonism ACh Acetylcholine (ACh) ACh->M3R Endogenous Agonism Gq Gq Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 SR Ca2+ Release IP3->Ca2 MLCK MLCK Activation Ca2->MLCK Contraction ASM Contraction MLCK->Contraction

Figure 1: Mechanism of M3 receptor-mediated airway smooth muscle contraction and competitive blockade by Sch 1000.

Experimental Methodologies: Self-Validating Protocols

To accurately quantify the relaxant properties of Sch 1000, researchers must employ functional tissue assays. The Isolated Organ Bath Assay remains the gold standard for measuring macroscopic isometric tension, bridging the gap between molecular binding and physiological efficacy[11][12].

Protocol 1: Ex Vivo Isometric Tension Organ Bath Assay

Scientific Rationale & Causality: We utilize guinea pig or human tracheal rings. The tissue is suspended in Krebs-Henseleit buffer to mimic physiological ionic gradients[13]. We use Carbachol rather than endogenous ACh to induce pre-contraction; Carbachol is resistant to acetylcholinesterase (AChE), ensuring a stable, non-degrading baseline contraction against which Sch 1000's relaxant effect can be measured.

Step-by-Step Methodology:

  • Tissue Preparation & Mounting:

    • Euthanize the animal model (e.g., Dunkin-Hartley guinea pig) and rapidly excise the trachea into ice-cold, oxygenated Krebs-Henseleit solution.

    • Clean the trachea of connective tissue and cut into 2-3 mm wide rings.

    • Mount the rings between two stainless steel hooks in a 10 mL water-jacketed organ bath connected to an isometric force transducer[13].

  • Equilibration (The Self-Validation Step):

    • Bathe the tissue in Krebs solution maintained at 37°C and continuously aerated with 95% O2​ / 5% CO2​ (to maintain pH at 7.4).

    • Apply a resting passive tension of 1.0 g. Wash the tissue every 15 minutes for 60 minutes[13].

    • Validation: Challenge the tissue with 60 mM KCl. A rapid, sustained contraction confirms the viability of the electromechanical coupling machinery. Wash until baseline is restored. If the tissue fails to contract to KCl, discard it.

  • Spasmogen Pre-contraction:

    • Add Carbachol at an EC80​ concentration (typically 1μM ) to induce a sub-maximal, sustained contraction. Wait 15-20 minutes until the force plateau stabilizes.

  • Cumulative Concentration-Response Curve (CCRC):

    • Add Sch 1000 bromide hydrate cumulatively in half-log increments (from 10−10 M to 10−5 M).

    • Causality: Cumulative dosing allows the generation of a full dose-response curve in a single tissue preparation, eliminating inter-tissue baseline variability.

    • Allow the relaxation response to plateau after each addition (approx. 5-10 minutes) before adding the next dose.

  • Data Acquisition & Analysis:

    • Express relaxation as a percentage of the Carbachol-induced tone. Calculate the pIC50​ (negative logarithm of the half-maximal inhibitory concentration) using non-linear regression analysis (e.g., GraphPad Prism).

OrganBath Harvest Tissue Harvest & Ring Prep Equilibrate Equilibration (Krebs, 37°C) Harvest->Equilibrate Validate Viability Check (60 mM KCl) Equilibrate->Validate Contract Pre-contraction (Carbachol EC80) Validate->Contract Dose Sch 1000 CCRC (Cumulative Dosing) Contract->Dose Analyze Data Analysis (pIC50 & Emax) Dose->Analyze

Figure 2: Sequential workflow for the isolated organ bath assay evaluating Sch 1000.

Protocol 2: In Vitro Intracellular Calcium Imaging

To prove that Sch 1000's relaxation is directly tied to the inhibition of IP3​ -mediated Ca2+ release[10][14], ratiometric calcium imaging is employed.

Scientific Rationale & Causality: We use Fura-2 AM , a ratiometric fluorescent dye. Unlike single-wavelength dyes (e.g., Fluo-4), Fura-2 is excited at two wavelengths (340 nm for Ca2+ -bound, 380 nm for Ca2+ -free). By calculating the 340/380 ratio, we eliminate optical artifacts caused by uneven dye loading, photobleaching, or varying cell thickness, ensuring the data purely reflects intracellular calcium concentrations.

Step-by-Step Methodology:

  • Cell Culture: Seed primary human airway smooth muscle cells (hASMCs) onto glass-bottom confocal dishes and grow to 80% confluence. Serum-starve for 24 hours to synchronize receptor expression.

  • Dye Loading: Incubate cells with 5μM Fura-2 AM and 0.1% Pluronic F-127 (to aid dye dispersion) in physiological buffer for 45 minutes at 37°C in the dark.

  • De-esterification: Wash cells three times and incubate for an additional 20 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 inside the cell.

  • Antagonist Pre-incubation: Treat the cells with varying concentrations of Sch 1000 (e.g., 0.1 nM, 1 nM, 10 nM) for 15 minutes prior to stimulation[6].

  • Agonist Stimulation & Imaging: Place the dish on a dual-excitation epifluorescence microscope. Establish a 1-minute baseline recording. Inject 1μM Carbachol.

  • Quantification: Record the 340/380 nm emission ratio. Sch 1000 will dose-dependently blunt the peak amplitude of the Carbachol-induced calcium transient.

Quantitative Data Interpretation

When executing the protocols above, researchers should benchmark their results against established pharmacological parameters for Sch 1000 bromide hydrate.

Table 2: Expected Pharmacodynamic Readouts for Sch 1000
Assay TypeParameterExpected Value RangeInterpretation
Radioligand Binding Ki​ (M3 Receptor)1.5 - 2.0 nMHigh-affinity competitive binding at the human M3 receptor[2][15].
Organ Bath (Trachea) pIC50​ (Relaxation)8.5 - 9.0Potent functional antagonism of Carbachol-induced tone.
Organ Bath (Trachea) Emax​ 95% - 100%Complete reversal of muscarinic-driven bronchoconstriction.
Calcium Imaging Peak Ca2+ InhibitionDose-dependent10 nM Sch 1000 should near-completely abolish the Carbachol-induced Ca2+ spike.

Conclusion

Sch 1000 bromide hydrate (ipratropium bromide hydrate) remains a quintessential pharmacological tool for interrogating muscarinic receptor pathways in airway smooth muscle. By utilizing rigorous, self-validating methodologies like the isometric organ bath assay and ratiometric calcium imaging, researchers can accurately map the compound's potent disruption of the M3/ Gq​ /PLC signaling axis. Understanding these mechanisms and protocols is paramount for the continued development of next-generation, long-acting muscarinic antagonists (LAMAs) for respiratory therapeutics.

References

  • Ipratropium bromide hydrate | C20H32BrNO4 | CID 16738693 - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • Which muscarinic receptors does Ipratropium (ipratropium bromide) act on? Dr.Oracle. Available at: [Link]

  • Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors. PubMed (NIH). Available at: [Link]

  • Ipratropium - StatPearls - NCBI Bookshelf. National Institutes of Health (NIH). Available at: [Link]

  • Muscarinic receptor signaling in the pathophysiology of asthma and COPD. Respiratory Research. Available at: [Link]

  • m3 Muscarinic Acetylcholine Receptor Regulation in the Airway. American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]

  • Calcium Signaling in Airway Smooth Muscle. PubMed Central (NIH). Available at: [Link]

  • Figure 2 from Calcium signaling in airway smooth muscle. Semantic Scholar. Available at: [Link]

  • Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Danish Myo Technology (DMT). Available at: [Link]

  • TISSUE ORGAN BATH SYSTEMS. Danish Myo Technology (DMT). Available at: [Link]

  • The Enduring Value of Organ Baths in Modern Drug Discovery. REPROCELL. Available at: [Link]

  • Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. PubMed Central (NIH). Available at: [Link]

Sources

Exploratory

Pharmacological Kinetics and Receptor Antagonism of Sch 1000 Bromide Hydrate: A Technical Guide

Executive Summary Sch 1000 bromide hydrate, universally recognized in clinical pharmacopeia as ipratropium bromide, is a quaternary ammonium derivative of atropine[1]. As a non-selective muscarinic acetylcholine receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sch 1000 bromide hydrate, universally recognized in clinical pharmacopeia as ipratropium bromide, is a quaternary ammonium derivative of atropine[1]. As a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, it serves as a foundational therapeutic agent in the management of chronic obstructive pulmonary disease (COPD) and asthma[2]. The clinical efficacy and safety profile of Sch 1000 are intrinsically linked to its binding affinities—specifically its half-maximal inhibitory concentration (IC50)—across the M1, M2, and M3 receptor subtypes[3]. This whitepaper provides an in-depth analysis of these IC50 values, the mechanistic causality of its receptor interactions, and the gold-standard experimental workflows required for precise pharmacological quantification.

Receptor Kinetics: Quantitative Profiling of Sch 1000

Muscarinic receptors are G-protein-coupled receptors (GPCRs) that mediate the physiological responses to acetylcholine (ACh)[4]. In the human pulmonary system, M1, M2, and M3 receptors form a complex regulatory network governing bronchomotor tone and glandular secretion[4]. Sch 1000 exhibits potent, low-nanomolar inhibitory concentrations across all three major airway subtypes, confirming its classification as a non-selective antagonist[2].

Table 1: Binding Affinities and Physiological Roles of Sch 1000
Receptor SubtypeSch 1000 IC50 (nM)G-Protein CouplingPrimary Intracellular EffectorPhysiological Role in Pulmonary Architecture
M1 2.9[2]Gq/11↑ PLC, IP3, DAG, Ca2+Facilitates parasympathetic ganglionic neurotransmission
M2 2.0[2]Gi/o↓ Adenylyl Cyclase, cAMPPre-synaptic autoreceptor; inhibits further ACh release
M3 1.7[2]Gq/11↑ PLC, IP3, DAG, Ca2+Mediates airway smooth muscle contraction & mucus secretion
The Causality of Receptor Affinity

While Sch 1000 is non-selective, its slight kinetic preference for the M3 receptor (IC50 = 1.7 nM) over M1 (2.9 nM) and M2 (2.0 nM) is pharmacodynamically significant[2].

  • M3 Antagonism (The Efficacy Driver): M3 receptors are densely populated on airway smooth muscle cells. High-affinity blockade at this site directly uncouples the Gq/11 pathway, preventing intracellular calcium mobilization and inducing robust bronchodilation[3].

  • M2 Antagonism (The Paradoxical Effect): The blockade of M2 autoreceptors (IC50 = 2.0 nM) on postganglionic parasympathetic nerves removes a critical negative feedback loop, which can paradoxically increase the synaptic release of ACh[4].

  • Systemic Safety: Because Sch 1000 is a highly polar quaternary amine, it exhibits negligible systemic absorption and cannot cross the blood-brain barrier, safely localizing this complex M1-M3 receptor interplay strictly to the luminal surface of the lungs[3].

Pathway Sch1000 Sch 1000 (Ipratropium) M1 M1 Receptor IC50: 2.9 nM Sch1000->M1 Block M2 M2 Receptor IC50: 2.0 nM Sch1000->M2 Block M3 M3 Receptor IC50: 1.7 nM Sch1000->M3 Block ACh Acetylcholine (ACh) ACh->M1 ACh->M2 ACh->M3 Gq Gq/11 Coupling (↑ PLC, IP3, Ca2+) M1->Gq Gi Gi/o Coupling (↓ AC, cAMP) M2->Gi M3->Gq PhysioM1 Neurotransmission Gq->PhysioM1 PhysioM3 Bronchoconstriction Gq->PhysioM3 PhysioM2 Inhibits ACh Release Gi->PhysioM2

Fig 1. Mechanistic pathways of muscarinic receptors and Sch 1000 antagonism in airway pharmacology.

Experimental Methodology: Determining IC50 via Radioligand Binding

To accurately determine the IC50 values of Sch 1000, a competitive radioligand binding assay utilizing [3H]-N-methylscopolamine ([3H]-NMS) is the industry standard. The following protocol is engineered as a self-validating system, incorporating strict internal controls to ensure data integrity.

Rationale for Experimental Design
  • Recombinant Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors are utilized. Causality: CHO cells lack endogenous muscarinic receptors. This eliminates background noise and ensures that the calculated IC50 is strictly subtype-specific.

  • Radioligand Selection ([3H]-NMS): Causality: Unlike [3H]-QNB, which is highly lipophilic and binds to intracellular receptor reserves,[3H]-NMS is hydrophilic. It exclusively labels functionally relevant cell-surface receptors, providing a cleaner signal-to-noise ratio.

Step-by-Step Protocol

1. Membrane Preparation

  • Harvest CHO cells expressing the target mAChR subtype.

  • Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4) to induce osmotic shock.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Self-Validation Check: Perform a BCA protein assay to standardize membrane concentration to 10–20 µg of protein per well.

2. Assay Assembly (96-Well Format)

  • Total Binding (B0): Add 50 µL assay buffer + 50 µL[3H]-NMS (final concentration ~0.2 nM) + 100 µL membrane suspension.

  • Non-Specific Binding (NSB): Add 50 µL Atropine (final concentration 10 µM) + 50 µL [3H]-NMS + 100 µL membrane suspension. Causality: A saturating dose of Atropine blocks all specific receptor sites; any remaining signal represents radioligand sticking to the plastic or lipids.

  • Competitive Binding: Add 50 µL of Sch 1000 at varying concentrations (serial dilutions from 10−11 to 10−5 M) + 50 µL[3H]-NMS + 100 µL membrane suspension.

3. Incubation and Equilibrium

  • Incubate the plates at 25°C for 90 minutes. Causality: This duration ensures that the binding of both the radioligand and the Sch 1000 competitor reaches thermodynamic equilibrium, a strict requirement for accurate IC50 calculation.

4. Rapid Filtration (Separation)

  • Pre-soak GF/C glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged quaternary amine of Sch 1000.

  • Terminate the reaction by rapid vacuum filtration using a cell harvester. Wash filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

5. Quantification and Data Analysis

  • Extract filters, add liquid scintillation cocktail, and quantify bound radioactivity (Counts Per Minute, CPM) using a scintillation counter.

  • Calculate specific binding: SpecificCPM=TotalCPM−NSBCPM .

  • Plot specific binding against the log concentration of Sch 1000. Use non-linear regression (sigmoidal dose-response) to determine the IC50.

Workflow Step1 1. Membrane Prep (CHO Cells: M1, M2, M3) Step2 2. Radioligand Addition ([3H]-NMS Tracer) Step1->Step2 Step3 3. Competitor Titration (Sch 1000: 10^-11 to 10^-5 M) Step2->Step3 Step4 4. Equilibrium Incubation (90 mins at 25°C) Step3->Step4 Step5 5. Rapid Filtration (PEI-soaked GF/C filters) Step4->Step5 Step6 6. Scintillation Counting (Quantify Bound Radioligand) Step5->Step6 Step7 7. Data Analysis (Non-linear Regression) Step6->Step7

Fig 2. Step-by-step workflow for determining Sch 1000 IC50 values via radioligand binding assay.

Conclusion

The precise quantification of Sch 1000 bromide hydrate IC50 values (M1: 2.9 nM, M2: 2.0 nM, M3: 1.7 nM) provides the mechanistic foundation for its clinical utility[2]. By employing rigorous, self-validating radioligand binding methodologies, researchers can accurately map these kinetic profiles, driving the continued optimization of inhaled anticholinergic therapies for obstructive airway diseases.

References

  • What is the mechanism of action of ipratropium bromide? Source: Researcher.life URL:[Link]

  • Ipratropium bromide anhydrous - Inxight Drugs Source: NCATS Inxight Drugs URL:[Link]

  • Muscarinic Receptor Antagonists: Effects on Pulmonary Function Source: National Institutes of Health (NIH PMC) URL:[Link]

  • Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways Source: National Institutes of Health (NIH PMC) URL:[Link]

Sources

Foundational

Pharmacological Properties of Sch 1000 Bromide Hydrate in Respiratory Research: A Comprehensive Technical Guide

Executive Summary Sch 1000 bromide hydrate, universally recognized in clinical and research settings as ipratropium bromide , is a synthetic quaternary ammonium anticholinergic agent. Developed as a structural derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sch 1000 bromide hydrate, universally recognized in clinical and research settings as ipratropium bromide , is a synthetic quaternary ammonium anticholinergic agent. Developed as a structural derivative of atropine, its pharmacological utility in respiratory research stems directly from its hydrophilic quaternary structure. This structural property prevents the molecule from readily crossing the blood-brain barrier, thereby localizing its antagonistic effects to the pulmonary system upon inhalation. This whitepaper synthesizes the pharmacodynamics, self-validating experimental methodologies, and toxicological profile of Sch 1000, providing an authoritative framework for its application in chronic obstructive pulmonary disease (COPD) and asthma models.

Molecular Profile and Pharmacodynamics

Sch 1000 functions as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs)[1]. While it binds to all five muscarinic subtypes, its efficacy in respiratory models is primarily governed by its interactions with the M1, M2, and M3 receptors:

  • M1 Receptors (IC50 = 2.9 nM): Located in parasympathetic ganglia; blockade here reduces overall cholinergic transmission[2].

  • M2 Receptors (IC50 = 2.0 nM): Function as inhibitory autoreceptors on postganglionic parasympathetic nerves[2].

    • Causality Insight: Blockade of M2 receptors by Sch 1000 removes the negative feedback loop, paradoxically increasing acetylcholine (ACh) release[3]. This is a critical pharmacological limitation of non-selective agents that researchers must account for when analyzing dose-response curves.

  • M3 Receptors (IC50 = 1.7 nM): The primary drivers of airway smooth muscle contraction and mucus hypersecretion[2]. Sch 1000 exhibits its highest affinity for this subtype, making it highly effective at reversing ACh-induced bronchoconstriction[4].

Systems Biology & Signaling Pathways

In airway smooth muscle, endogenous ACh binds to M3 receptors, coupling to Gq proteins. This activates Phospholipase C (PLC), generating Inositol triphosphate (IP3), which triggers intracellular calcium release. Calcium binds to calmodulin, activating Myosin Light Chain Kinase (MLCK) to induce bronchoconstriction. Sch 1000 competitively inhibits this signaling cascade directly at the M3 receptor node[4].

M3_Pathway Sch1000 Sch 1000 Bromide (Ipratropium) M3R Muscarinic M3 Receptor (Airway Smooth Muscle) Sch1000->M3R Competitive Antagonism Relaxation Bronchodilation Sch1000->Relaxation Pathway Blockade ACh Acetylcholine (ACh) ACh->M3R Agonism Gq Gq Protein Activation M3R->Gq Stimulates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca MLCK MLCK Activation Ca->MLCK Contraction Bronchoconstriction MLCK->Contraction Induces

Muscarinic M3 receptor antagonism pathway by Sch 1000 in airway smooth muscle.

Experimental Methodologies & Protocols

To ensure high reproducibility and scientific rigor, the following protocols represent self-validating systems for evaluating Sch 1000 in preclinical research.

Protocol 1: Ex Vivo Airway Smooth Muscle Relaxation Assay

This classical pharmacological assay measures the direct bronchodilatory efficacy of Sch 1000 without systemic confounding factors.

  • Tissue Harvesting: Euthanize Dunkin Hartley guinea pigs[1]. Rapidly excise the trachea and submerge it in ice-cold, oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution.

  • Preparation: Carefully strip the trachea of surrounding connective tissue and section into 3-4 mm continuous rings.

  • Mounting: Suspend the rings between two stainless steel hooks in a 10 mL organ bath maintained at 37°C. Connect the upper hook to an isometric force transducer.

  • Equilibration & Validation: Apply a resting tension of 1.0 g. Equilibrate for 60 minutes, changing the buffer every 15 minutes.

    • Self-Validation Step: Challenge the tissue with 60 mM KCl. This confirms tissue viability, establishes maximal receptor-independent contractile capacity, and normalizes baseline data across different tissue samples. Wash until baseline is completely restored.

  • Precontraction: Induce a stable, submaximal contraction using 1 μM Carbachol or Acetylcholine.

  • Sch 1000 Dosing: Once the contraction plateaus, administer Sch 1000 in a cumulative dose-response manner (10^-10 M to 10^-5 M).

  • Data Acquisition: Record the percentage of relaxation relative to the maximal Carbachol-induced contraction.

Workflow A Harvest Trachea (Guinea Pig) B Section into 3-4 mm Rings A->B C Mount in Organ Bath (Krebs-Henseleit) B->C D Equilibrate & Validate (60mM KCl) C->D E Precontract (1μM Carbachol) D->E F Add Sch 1000 (Cumulative) E->F G Measure Isometric Tension F->G

Ex vivo tracheal ring organ bath workflow for evaluating Sch 1000 efficacy.

Protocol 2: In Vivo Cadmium-Induced Acute Neutrophilic Inflammation Model

Sch 1000 has demonstrated significant protective effects against heavy metal-induced pulmonary inflammation by modulating parasympathetic tone and matrix metalloproteinase (MMP) activity[5].

  • Sensitization/Exposure: Expose Sprague-Dawley rats to 0.1% cadmium chloride (CdCl2) aerosol for 1 hour to induce acute neutrophilic inflammation[6].

  • Drug Administration: Administer Sch 1000 (0.04 mg/20 mL or 0.20 mg/20 mL) via inhalation 30 minutes prior to cadmium exposure[5].

  • Sample Collection: 24 hours post-exposure, euthanize the animals and perform bronchoalveolar lavage (BAL).

  • Analysis: Quantify total and differential cell counts (specifically neutrophils).

    • Self-Validation Step: Measure MMP-9 activity in the BAL fluid via zymography alongside a vehicle-treated control group. A successful Sch 1000 intervention will demonstrate a significant reduction in MMP-9 activity and parenchymal neutrophilic infiltration[5],.

Data Presentation: Pharmacological Metrics

The following table summarizes the core quantitative pharmacological parameters for Sch 1000 across various experimental models.

Target / ParameterMetricValueReference Context
M1 Receptor IC502.9 nMCell-free binding assay[2]
M2 Receptor IC502.0 nMCell-free binding assay[2]
M3 Receptor IC501.7 nMCell-free binding assay[2]
Airway Inflammation Effective Dose0.04 - 0.20 mg/20 mLIn vivo rat inhalation model (Cadmium-induced)[5]
Cardiac Toxicity EC5022.7 nMIn vitro ischaemia/reperfusion infarct size increase[1]

Safety, Toxicity, and Off-Target Effects

While Sch 1000 is highly effective as a localized bronchodilator[7], researchers must rigorously account for its off-target cardiotoxic profile at elevated systemic concentrations.

In isolated perfused heart ischaemia/reperfusion experiments, Sch 1000 (1 nM - 1 μM) paradoxically exacerbates myocardial injury, significantly increasing infarct size in a dose-responsive manner (EC50 = 22.7 nM)[1].

Mechanistic Causality: This toxicity is directly mediated via the disruption of the mitochondrial membrane potential. Confocal microscopy studies reveal that Sch 1000 significantly reduces the time required for mitochondrial depolarization and subsequent cellular hypercontracture (cell death). Furthermore, the blockade of M2 receptors by Sch 1000 removes the protective, infarct-limiting effects of endogenous acetylcholine during the reperfusion phase, compounding the ischemic injury.

References[2] Title: Ipratropium bromide (Sch 1000) | mAChR Antagonist | MedChemExpress

Source: medchemexpress.com URL: 1 Title: Ipratropium Bromide | AChR - TargetMol Source: targetmol.com URL: Link[7] Title: Bronchodilator action of the anticholinergic drug, ipratropium bromide (Sch 1000), as an aerosol in chronic bronchitis and asthma - PubMed Source: nih.gov URL: 7[2] Title: Ipratropium bromide monohydrate | AChR antagonist | CAS 66985-17-9 - Selleck Chemicals Source: selleckchem.com URL: 2[4] Title: M3 receptor | MedChemExpress (MCE) Life Science Reagents Source: medchemexpress.com URL: 4[3] Title: M2 receptor | MedChemExpress (MCE) Life Science Reagents Source: medchemexpress.com URL: 3[5] Title: Anti-inflammatory effects of formoterol and ipratropium bromide against acute cadmium-induced pulmonary inflammation in rats - Ovid Source: ovid.com URL: 5 Title: Ipratropium Bromide-Mediated Myocardial Injury in In Vitro Models of Myocardial Ischaemia/Reperfusion - Oxford Academic Source: oup.com URL: Link Title: Further investigation into the cardiovascular safety profile of muscarinic antagonist, ipratropium - pA2 Online Source: pa2online.org URL: Link Title: Potentiated Interaction between Ineffective Doses of Budesonide and Formoterol to Control the Inhaled Cadmium-Induced Up-Regulation of Metalloproteinases and Acute Pulmonary Inflammation in Rats - PMC Source: nih.gov URL: Link[6] Title: Ipratropium bromide - CAS:22254-24-6 - KKL Med Inc. Source: kklmed.com URL: 6

Sources

Exploratory

Sch 1000 Bromide Hydrate (Ipratropium Bromide Monohydrate): Chemical Structure, Molecular Properties, and Analytical Characterization

Executive Summary Sch 1000 bromide hydrate, universally recognized by its generic name ipratropium bromide monohydrate , is a synthetic quaternary ammonium compound and a potent competitive antagonist of muscarinic acety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sch 1000 bromide hydrate, universally recognized by its generic name ipratropium bromide monohydrate , is a synthetic quaternary ammonium compound and a potent competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Originally developed to treat chronic obstructive pulmonary disease (COPD) and bronchial asthma, its unique chemical structure restricts systemic absorption, localizing its bronchodilatory effects to the pulmonary architecture.

This technical whitepaper provides an in-depth analysis of the chemical structure, molecular weight, physicochemical properties, and pharmacological mechanisms of Sch 1000 bromide hydrate. Furthermore, it establishes a self-validating, causally-driven High-Performance Liquid Chromatography (HPLC) protocol for the rigorous quantification of this compound in pharmaceutical and research settings[1].

Chemical Identity and Structural Elucidation

Sch 1000 bromide hydrate is structurally derived from atropine but features critical modifications that dictate its pharmacokinetic behavior. The core structure consists of an 8-azabicyclo[3.2.1]octane ring esterified with tropic acid ()[2].

The defining structural feature is the quaternary nitrogen atom , which is alkylated with both a methyl and an isopropyl group. This quaternary amine carries a permanent positive charge regardless of physiological pH.

  • Causality of Structure: Because it is permanently ionized and highly hydrophilic, Sch 1000 cannot readily cross the lipophilic blood-brain barrier. This structural design choice intentionally eliminates the central nervous system (CNS) side effects typically associated with tertiary amine anticholinergics like atropine.

Quantitative Data Summary

The following table summarizes the critical physicochemical and pharmacological metrics of Sch 1000 bromide hydrate, contrasting its hydrated and anhydrous forms for precise analytical reference ().

PropertyValue / Description
IUPAC Name (1R,3r,5S,8R)-3-(((R)-3-Hydroxy-2-phenylpropanoyl)oxy)-8-isopropyl-8-methyl-8-azabicyclo[3.2.1]octan-8-ium bromide hydrate
Common Synonyms Ipratropium bromide monohydrate, Sch 1000, Atrovent
CAS Number 66985-17-9 (Monohydrate)
Molecular Formula C₂₀H₃₂BrNO₄ (or C₂₀H₃₀NO₃·Br·H₂O)
Molecular Weight 430.38 g/mol (Hydrate) / 412.37 g/mol (Anhydrous)
Pharmacological Target Muscarinic Acetylcholine Receptors (M1, M2, M3)
Binding Affinity (IC₅₀) M1: 2.9 nM | M2: 2.0 nM | M3: 1.7 nM

Pharmacological Mechanism of Action

Sch 1000 bromide hydrate acts as a non-selective, competitive antagonist at muscarinic receptors (M1, M2, and M3) located on bronchial smooth muscle[3]. By occupying these receptors, it prevents the endogenous agonist, acetylcholine (ACh), from binding. This blockade halts the Gq-coupled signaling cascade, reducing the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3), ultimately preventing the release of intracellular calcium (Ca²⁺) and inducing bronchodilation ().

Mechanism Sch1000 Sch 1000 Bromide Hydrate (Antagonist) Receptor Muscarinic Receptors (M1, M2, M3) Sch1000->Receptor Blocks Activation ACh Acetylcholine (Agonist) ACh->Receptor Competitive Binding GProtein Gq/11 Protein Coupling Receptor->GProtein Inhibition of Signaling Calcium Intracellular Ca2+ Release GProtein->Calcium Decreased IP3 Response Bronchial Smooth Muscle Relaxation Calcium->Response Prevents Contraction

Caption: Muscarinic receptor antagonism pathway by Sch 1000 bromide hydrate resulting in bronchodilation.

Analytical Methodologies: Self-Validating RP-HPLC Protocol

Quantifying quaternary ammonium compounds like Sch 1000 bromide hydrate presents specific chromatographic challenges. Because the molecule is permanently positively charged, it interacts heavily with unendcapped, negatively charged residual silanol groups on standard silica-based C18 columns. This interaction causes severe peak tailing and poor resolution.

To counteract this, the following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol utilizes an acidic modifier to neutralize silanols, ensuring sharp, symmetrical peaks ()[1].

Step-by-Step Methodology & Causal Justification

1. Mobile Phase Preparation

  • Action: Prepare a mixture of 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water and Acetonitrile in a 70:30 (v/v) ratio.

  • Causality: TFA lowers the mobile phase pH to approximately 2.0. At this pH, residual silanols on the stationary phase are fully protonated (neutralized). This eliminates the secondary electrostatic interactions between the positively charged Sch 1000 cation and the column, preventing peak tailing and ensuring high theoretical plate counts.

2. Standard Stock Solution Preparation

  • Action: Dissolve 10 mg of Sch 1000 bromide hydrate reference standard in 10 mL of diluent (50:50 Acetonitrile:Water) to yield a 1000 µg/mL stock. Sonicate for 10 minutes.

  • Causality: The 50:50 organic-aqueous ratio ensures rapid, complete solubilization of the polar hydrate while matching the elution strength of the mobile phase. This prevents "solvent shock" at the column head, which can cause peak splitting or distortion.

3. Chromatographic Conditions

  • Column: Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm) or equivalent C18.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Causality: The tropic acid moiety of Sch 1000 contains a phenyl ring that undergoes a strong π-π* electronic transition at 210 nm. Selecting this wavelength maximizes the UV absorbance signal-to-noise ratio, allowing for a highly sensitive Limit of Detection (LOD) of ~1.15 µg/mL[1].

4. System Suitability Testing (Self-Validation Protocol) Before sample analysis, the protocol must validate itself. Inject a 40 µg/mL working standard six consecutive times. The system is deemed valid only if it meets the following internal criteria:

  • Peak Area RSD ≤ 2.0% (Proves injection precision).

  • Tailing Factor (Tf) ≤ 1.5 (Proves successful silanol suppression).

  • Theoretical Plates (N) ≥ 2000 (Proves column efficiency).

HPLCWorkflow Prep Sample Preparation (50:50 ACN:Water) Inject Injection (10 µL) Prep->Inject Filter (0.45 µm) Separation RP-HPLC Separation (C18 Column, 1.0 mL/min) Inject->Separation Load Detection UV Detection (λ = 210 nm) Separation->Detection Elute SST System Suitability (RSD < 2%, Tailing < 1.5) Detection->SST Peak Integration Output Quantification & Validation SST->Output Pass Criteria

Caption: Self-validating RP-HPLC analytical workflow for Sch 1000 bromide hydrate quantification.

References

  • National Center for Biotechnology Information. "Ipratropium bromide hydrate." PubChem Compound Summary for CID 16738693. URL:[Link]

  • European Bioinformatics Institute. "IPRATROPIUM BROMIDE (CHEMBL2134724)." ChEMBL Database. URL:[Link]

  • Landage SS, et al. "Method development and validation of Ipratropium bromide by HPLC." Biomedical Research, 2021. URL:[Link]

  • Storms WW, et al. "Bronchodilator action of the anticholinergic drug, ipratropium bromide (Sch 1000), as an aerosol in chronic bronchitis and asthma." Chest, 1977. URL:[Link]

Sources

Foundational

The Role of Sch 1000 Bromide Hydrate in Chronic Obstructive Pulmonary Disease (COPD) Models: A Technical Guide

Executive Summary In preclinical respiratory pharmacology, establishing a reliable, reproducible baseline for bronchodilation is critical for evaluating novel therapeutics. Sch 1000 bromide hydrate —universally known in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical respiratory pharmacology, establishing a reliable, reproducible baseline for bronchodilation is critical for evaluating novel therapeutics. Sch 1000 bromide hydrate —universally known in clinical settings as ipratropium bromide monohydrate—serves as the gold-standard reference anticholinergic agent in Chronic Obstructive Pulmonary Disease (COPD) and asthma models.

This technical whitepaper provides an in-depth analysis of the pharmacodynamics of Sch 1000, the causality behind its structural advantages in in vivo modeling, and a self-validating experimental protocol for its application in murine COPD models.

Pharmacodynamics & Structural Causality

The Muscarinic Antagonism Mechanism

Airway smooth muscle tone and mucus secretion are predominantly regulated by the parasympathetic nervous system via the vagus nerve. Acetylcholine (ACh) binds to muscarinic acetylcholine receptors (mAChRs) in the respiratory tract. Sch 1000 is a potent, competitive, and non-selective antagonist of these receptors, exhibiting high affinity for the M1, M2, and M3 subtypes .

By blocking the M3 receptor on airway smooth muscle cells, Sch 1000 prevents the activation of the Gq-protein coupled cascade, halting the production of Inositol trisphosphate (IP3) and the subsequent release of intracellular calcium ( Ca2+ ). This effectively inhibits bronchoconstriction.

G ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Sch1000 Sch 1000 (Ipratropium) Sch1000->M3 Competitive Blockade Gq Gq Protein Activation M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Airway Smooth Muscle Contraction Ca->Contraction

Caption: Mechanism of Sch 1000 competitive antagonism at the M3 muscarinic receptor pathway.

Causality in Experimental Choices: Why Sch 1000?

Researchers often face a choice between various anticholinergics (e.g., Atropine, Tiotropium, Sch 1000) when designing a COPD model. The selection of Sch 1000 bromide hydrate is driven by two specific physical and chemical properties:

  • Quaternary Ammonium Structure (BBB Impermeability): Unlike atropine (a tertiary amine), Sch 1000 possesses a permanent positive charge. This renders it highly hydrophilic, preventing it from crossing the blood-brain barrier (BBB) . In awake-animal whole-body plethysmography, central nervous system (CNS) stimulation alters the central respiratory drive, confounding airway resistance data. Sch 1000 isolates the pharmacological effect entirely to the peripheral pulmonary compartment.

  • The Hydrate Form: Utilizing the monohydrate form ensures rapid, complete, and stable dissolution in standard 0.9% saline. Anhydrous variants can form micro-precipitates in aqueous buffers, which alter the aerodynamic diameter of the aerosolized droplets and clog the vibrating mesh of ultrasonic nebulizers, leading to inconsistent dosing.

Quantitative Pharmacological Profile

To benchmark novel compounds, researchers must reference the established binding affinities of Sch 1000. The table below summarizes its quantitative profile .

Pharmacological ParameterValue / Description
Chemical Name (8r)-3a-hydroxy-8-isopropyl-1aH,5aH-tropanium bromide (±)-tropate monohydrate
Development Code Sch 1000
Target Receptors Non-selective Muscarinic Acetylcholine Receptors (mAChR)
IC50 (M1 Receptor) 2.9 nM
IC50 (M2 Receptor) 2.0 nM
IC50 (M3 Receptor) 1.7 nM
Molecular Weight 430.4 g/mol
Primary Experimental Route Aerosolization / Intratracheal Instillation

Note on the M2 Paradox: Because Sch 1000 is non-selective, it also blocks M2 autoreceptors on presynaptic parasympathetic nerve terminals. Since M2 receptors normally inhibit ACh release, their blockade can paradoxically increase local ACh concentrations, which competes with the M3 blockade. This limits the duration of action of Sch 1000 compared to M3-selective agents like tiotropium, making Sch 1000 ideal for short-acting bronchodilator reference studies.

In Vivo COPD Modeling: Experimental Workflow

To evaluate airway hyperresponsiveness (AHR) and the efficacy of novel bronchodilators, a self-validating cigarette smoke (CS) and lipopolysaccharide (LPS) exacerbation model is employed.

Step-by-Step Methodology

Phase 1: Induction of the COPD Phenotype

  • Subject Allocation: Utilize 8-10 week-old wild-type C57BL/6 mice.

  • Baseline Validation (Self-Validating Step): Conduct baseline whole-body plethysmography to establish the specific airway resistance (sRaw) for each subject. Any subject deviating >15% from the cohort mean is excluded to tighten statistical variance.

  • CS/LPS Exposure: Expose mice to mainstream cigarette smoke (500 mg/m³ total particulate matter) for 2 hours/day, 5 days/week, for 12 weeks. On weeks 4, 8, and 12, administer 10 μg of LPS via intranasal instillation to mimic acute exacerbations.

Phase 2: Formulation and Administration of Sch 1000 4. Buffer Preparation: Dissolve Sch 1000 bromide hydrate in sterile 0.9% NaCl to a concentration of 0.1 mg/mL. 5. Aerosol Delivery: Place mice in a partitioned exposure tower. Aerosolize the Sch 1000 solution using an ultrasonic nebulizer (particle size 2.5–4.0 μm) for 30 minutes. Include a vehicle-only (0.9% NaCl) control group.

Phase 3: Invasive Pulmonary Function Testing (PFT) 6. Surgical Preparation: 15 minutes post-nebulization, anesthetize the mice (e.g., Ketamine/Xylazine), perform a tracheostomy, and connect to a computerized mechanical ventilator (e.g., flexiVent system). 7. Methacholine Challenge: Administer increasing doses of aerosolized methacholine (0, 3.125, 12.5, 25, 50 mg/mL). 8. Data Acquisition: Record Airway Resistance (Rl) and Dynamic Compliance (Cdyn).

  • Trustworthiness Check: The vehicle control group must show a steep, dose-dependent spike in Rl. The Sch 1000 group must demonstrate a significant rightward shift in the methacholine dose-response curve. If the Sch 1000 curve does not shift, the aerosol delivery system is flagged for recalibration.

Workflow Acclim 1. Acclimatization & Baseline sRaw Induction 2. COPD Induction (CS / LPS Exposure) Acclim->Induction Dosing 3. Sch 1000 Aerosol Administration Induction->Dosing Challenge 4. Methacholine Challenge Dosing->Challenge PFT 5. Plethysmography (Rl & Cdyn) Challenge->PFT PFT->Acclim Baseline Validation Tissue 6. BALF & Tissue Harvesting PFT->Tissue

Caption: In vivo experimental workflow for evaluating Sch 1000 in murine COPD models.

Phase 4: Endpoint Analysis 9. Tissue Harvesting: Perform bronchoalveolar lavage (BAL) to quantify neutrophil and macrophage infiltration. Harvest the left lung lobe, fix in 10% formalin, and perform H&E staining to calculate the mean linear intercept (Lm), quantifying emphysematous alveolar destruction.

Conclusion

Sch 1000 bromide hydrate remains an indispensable tool in respiratory pharmacology. Its quaternary ammonium structure ensures localized pulmonary action without CNS interference, while its monohydrate formulation guarantees stable aerosolization. By integrating Sch 1000 as a positive control in self-validating methacholine challenge workflows, researchers can confidently benchmark the efficacy of next-generation bronchodilators and anti-inflammatory COPD therapeutics.

References

  • Muscarinic Receptor Antagonists: Effects on Pulmonary Function Source: Handbook of Experimental Pharmacology (via National Center for Biotechnology Information, PMC) URL:[Link]

  • Ipratropium Bromide Hydrate (Compound CID 16738693) Source: PubChem, National Library of Medicine URL:[Link]

  • Bronchodilator action of the anticholinergic drug, ipratropium bromide (Sch 1000), as an aerosol in chronic bronchitis and asthma Source: Chest (via PubMed) URL:[Link]

Exploratory

Sch 1000 Bromide Hydrate (Ipratropium Bromide): A Comprehensive Pharmacokinetic and Bioavailability Profile

Executive Summary Sch 1000 bromide hydrate, universally recognized by its generic nomenclature ipratropium bromide hydrate , is a synthetic quaternary ammonium derivative of atropine[1]. As a Biopharmaceutical Classifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sch 1000 bromide hydrate, universally recognized by its generic nomenclature ipratropium bromide hydrate , is a synthetic quaternary ammonium derivative of atropine[1]. As a Biopharmaceutical Classification System (BCS) Class III compound, it is characterized by high aqueous solubility but notoriously low membrane permeability. This whitepaper provides an in-depth technical analysis of its pharmacokinetic (PK) profile, absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside a field-validated bioanalytical workflow for precise PK quantification.

Mechanistic Pharmacology: The Muscarinic Axis

Sch 1000 bromide hydrate exerts its therapeutic efficacy through the competitive, non-selective antagonism of muscarinic acetylcholine receptors (mAChRs). In vitro binding assays demonstrate sub-nanomolar to low-nanomolar affinities across receptor subtypes, with IC50 values of 2.9 nM, 2.0 nM, and 1.7 nM for M1, M2, and M3 receptors, respectively[2].

The primary bronchodilatory effect is mediated via the M3 receptor located on airway smooth muscle. By occluding the orthosteric binding site, Sch 1000 prevents acetylcholine-induced activation of the Gq-coupled protein cascade. This blockade halts the production of inositol triphosphate (IP3), thereby preventing the release of intracellular calcium ( Ca2+ ) and the subsequent formation of calcium-calmodulin complexes required for myosin light-chain kinase (MLCK) activation[3]. Furthermore, it prevents the acetylcholine-mediated increase in intracellular cyclic guanosine monophosphate (cGMP), fundamentally shifting the cellular environment toward smooth muscle relaxation[3].

G ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (Airway Smooth Muscle) ACh->M3R Agonist Binding Sch1000 Sch 1000 Bromide Hydrate (Ipratropium) Sch1000->M3R Competitive Antagonism Relaxation Bronchodilation (Therapeutic Effect) Sch1000->Relaxation Prevents pathway Gq Gq Protein Activation M3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca MLCK MLCK Activation Ca->MLCK Contraction Bronchoconstriction MLCK->Contraction

Figure 1: Mechanism of action of Sch 1000 via competitive antagonism of the M3 muscarinic receptor.

Comprehensive Pharmacokinetic Profile (ADME)

The pharmacokinetic behavior of Sch 1000 is heavily dictated by its molecular structure. The presence of a permanently charged quaternary nitrogen atom renders the molecule highly hydrophilic and lipophobic, fundamentally restricting its ability to cross lipid bilayers via passive diffusion.

Absorption & Bioavailability

Because Sch 1000 cannot readily traverse the gastrointestinal epithelium, its oral bioavailability is negligible (approximately 2%) [4]. When administered via inhalation, approximately 10% to 30% of the dose is deposited in the lungs, where it exerts a rapid, localized, site-specific effect[5]. The remaining 70% to 90% of the inhaled dose is swallowed and subsequently excreted unchanged in the feces[6].

The systemic bioavailability of the inhaled dose is estimated to be between 7% and 28% , primarily driven by the rapid absorption of the fraction deposited in the pulmonary capillary bed, rather than gastrointestinal absorption[5][7].

Distribution

Following systemic absorption, Sch 1000 exhibits a rapid biphasic decline in plasma concentrations. The volume of distribution ( Vz​ ) is extensive, calculated at approximately 338 L (or 4.6 L/kg) , indicating wide tissue distribution of the absorbed fraction[5].

  • Protein Binding: The drug is minimally bound to plasma proteins (0% to 9% in vitro binding to albumin and α1​ -acid glycoprotein)[4].

  • Blood-Brain Barrier (BBB): Crucially, the permanent cationic charge prevents Sch 1000 from penetrating the blood-brain barrier, thereby eliminating the central nervous system (CNS) toxidromes typically associated with tertiary amine anticholinergics like atropine[3][5].

Metabolism

Approximately 60% of the systemically available dose undergoes hepatic metabolism[3][5]. The primary metabolic pathway is ester hydrolysis, which cleaves the molecule into inactive metabolites, specifically tropic acid and tropane derivatives (e.g., N-isopropyl-methyl-nortropium bromide)[4][6]. These metabolites demonstrate virtually zero affinity for muscarinic receptors[4].

Excretion

The remaining 40% of the systemically available dose is cleared via renal excretion as the unchanged parent compound[3]. The total body clearance is rapid, estimated at 2.3 to 2.5 L/min , with an experimental renal clearance of approximately 0.9 to 1.0 L/min[4]. The terminal elimination half-life ( t1/2​ ) is relatively short, ranging from 1.6 to 3.8 hours depending on the specific compartment model applied[4].

Summary of Pharmacokinetic Parameters
Pharmacokinetic ParameterObserved ValueClinical / Mechanistic Implication
Oral Bioavailability ~2%Swallowed fraction contributes negligibly to systemic exposure.
Inhalation Bioavailability 7% – 28%Rapid pulmonary absorption; localized therapeutic action.
Volume of Distribution ( Vz​ ) 338 L (4.6 L/kg)Extensive peripheral tissue distribution of the systemic fraction.
Plasma Protein Binding < 10%High free-drug fraction; minimal risk of displacement interactions.
Metabolism Hepatic (60%)Ester hydrolysis yields inactive tropic acid/tropane metabolites.
Total Body Clearance 2.3 – 2.5 L/minRapid systemic clearance minimizes accumulation risks.
Terminal Half-Life ( t1/2​ ) 1.6 – 3.8 hoursNecessitates multiple daily dosing (e.g., QID) for maintenance.

Bioanalytical Methodologies: Self-Validating PK Profiling

Quantifying Sch 1000 in biological matrices (plasma/urine) presents a unique analytical challenge due to its permanent positive charge and extreme hydrophilicity. Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns fails to retain the compound, leading to ion suppression at the solvent front.

To ensure scientific integrity and reproducibility, the following self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol is recommended.

Step-by-Step Analytical Protocol
  • Sample Preparation & Internal Standardization:

    • Action: Aliquot 100 µL of human plasma. Spike with 10 µL of Ipratropium-d3 ( 100 ng/mL ) as the Internal Standard (IS).

    • Causality: The deuterated IS perfectly mimics the extraction recovery and ionization efficiency of Sch 1000, mathematically correcting for matrix effects and ensuring the system is self-validating.

  • Solid Phase Extraction (SPE):

    • Action: Utilize a Weak Cation Exchange (WCX) SPE cartridge. Condition with methanol and water. Load the plasma sample. Wash with 5% ammonium hydroxide in methanol to remove neutral and acidic lipids. Elute with 2% formic acid in methanol.

    • Causality: The permanent quaternary amine of Sch 1000 binds strongly to the ionized carboxylate groups of the WCX phase. A highly acidic elution solvent neutralizes the WCX sorbent, releasing the permanently charged analyte, yielding an exceptionally clean extract.

  • Chromatographic Separation (HILIC):

    • Action: Inject onto a bare silica or zwitterionic HILIC column. Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Mobile Phase B: Acetonitrile.

    • Causality: HILIC provides orthogonal retention. The highly polar Sch 1000 partitions into the water-enriched layer on the stationary phase, ensuring strong retention ( k′>2 ) away from early-eluting phospholipids.

  • Mass Spectrometry (ESI+ MRM):

    • Action: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z332.2→166.1 for Sch 1000, and m/z335.2→166.1 for the IS.

Workflow Sample Plasma/Urine Sample Collection IS Add Internal Standard (Ipratropium-d3) Sample->IS SPE Solid Phase Extraction (Weak Cation Exchange) IS->SPE HILIC HILIC Chromatography (Polar Retention) SPE->HILIC MSMS ESI+ LC-MS/MS (MRM Mode) HILIC->MSMS Data Pharmacokinetic Parameter Calculation MSMS->Data

Figure 2: Step-by-step bioanalytical LC-MS/MS workflow for quantifying Sch 1000 in plasma.

Conclusion

Sch 1000 bromide hydrate represents a triumph of rational drug design. By utilizing a quaternary ammonium structure, developers successfully isolated the potent bronchodilatory effects of muscarinic antagonism to the pulmonary compartment while virtually eliminating systemic and CNS toxicities. Understanding its unique ADME profile—specifically its low oral bioavailability, rapid hepatic ester hydrolysis, and reliance on HILIC-based bioanalytical quantification—is critical for researchers optimizing next-generation inhalation therapies or combination bronchodilator formulations.

References

  • E-lactancia. Ipratropium bromide - ATROVENT® Nebulising Solutions. Available at:[Link]

  • Therapeutic Goods Administration (TGA). COMBIVENT UNIT DOSE VIALS - (Ipratropium bromide / salbutamol sulfate). Available at:[Link][7]

  • ResearchGate. Ipratropium Bromide, Drug metabolism and pharmacokinetics. Available at:[Link][6]

  • U.S. Food and Drug Administration (FDA). Atrovent® (ipratropium bromide) Nasal Spray 0.03%. Available at:[Link][4]

  • Deranged Physiology. Ipratropium bromide. Available at:[Link][3]

Sources

Foundational

The Interaction of Ipratropium Bromide (Sch 1000) with Post-Junctional Muscarinic Receptors: A Technical Guide

Foreword: Deconstructing Cholinergic Antagonism at the Post-Junctional Cleft The intricate signaling ballet occurring at the post-junctional membrane of parasympathetically innervated tissues is a cornerstone of autonomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Deconstructing Cholinergic Antagonism at the Post-Junctional Cleft

The intricate signaling ballet occurring at the post-junctional membrane of parasympathetically innervated tissues is a cornerstone of autonomic physiology. Central to this is the interaction between the neurotransmitter acetylcholine (ACh) and its cognate muscarinic receptors. Understanding the modulation of this interaction by pharmacological agents is paramount for the development of therapeutics targeting a spectrum of pathologies, from respiratory diseases to gastrointestinal disorders. This guide provides a deep dive into the molecular and functional interplay between ipratropium bromide monohydrate, commercially known as Sch 1000 bromide hydrate, and the family of post-junctional muscarinic acetylcholine receptors (mAChRs). As a non-selective antagonist, the action of ipratropium bromide offers a compelling case study in broad-spectrum muscarinic blockade. This document is crafted for researchers, scientists, and drug development professionals, aiming to provide not just protocols, but a foundational understanding of the "why" behind the "how" in studying this class of compounds.

The Molecular Landscape: Post-Junctional Muscarinic Receptors and Ipratropium Bromide

The physiological effects of acetylcholine at post-junctional sites are mediated by a family of five distinct G protein-coupled receptors (GPCRs), designated M1 through M5.[1] These receptors are integral membrane proteins that, upon activation by ACh, trigger intracellular signaling cascades.[2] Ipratropium bromide (Sch 1000) is a synthetic quaternary ammonium derivative of atropine that acts as a competitive antagonist at these receptors.[3][[“]] Its quaternary structure limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.[3]

Muscarinic Receptor Subtypes and Their Signaling Paradigms

The five muscarinic receptor subtypes are broadly categorized based on their primary G protein-coupling preference, which dictates their downstream signaling pathways:

  • Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This cascade is fundamental to smooth muscle contraction and glandular secretion.

  • Gi/o-Coupled Receptors (M2, M4): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also directly modulate ion channels, such as opening potassium channels, which leads to membrane hyperpolarization and an inhibitory effect, particularly prominent in cardiac tissue.[3]

The following diagram illustrates the divergent signaling pathways of post-junctional muscarinic receptors.

Muscarinic Receptor Signaling Pathways cluster_0 Cell Membrane cluster_1 Gq/11-Coupled cluster_2 Gi/o-Coupled M1 M1 Gq Gq/11 M1->Gq M3 M3 M3->Gq M5 M5 M5->Gq M2 M2 Gi Gi/o M2->Gi M4 M4 M4->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibits K_channel K⁺ Channel Activation Gi->K_channel IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC->cAMP_decrease Ca_release ↑ [Ca²⁺]i IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation ACh Acetylcholine ACh->M1 Activates ACh->M3 Activates ACh->M5 Activates ACh->M2 Activates ACh->M4 Activates Ipratropium Ipratropium Bromide (Sch 1000) Ipratropium->M1 Blocks Ipratropium->M3 Blocks Ipratropium->M5 Blocks Ipratropium->M2 Blocks Ipratropium->M4 Blocks

Figure 1: Simplified signaling pathways of post-junctional muscarinic receptor subtypes and the antagonistic action of Ipratropium Bromide.
Binding Profile of Ipratropium Bromide (Sch 1000)

Ipratropium bromide is characterized as a non-selective muscarinic antagonist, exhibiting similar affinity across the M1, M2, and M3 receptor subtypes.[6][7] While comprehensive binding data for M4 and M5 receptors are less commonly reported in direct comparison, the general consensus points towards a lack of significant selectivity. This non-selectivity has important functional consequences, as the blockade of different receptor subtypes can lead to opposing physiological effects in some tissues. For instance, in the airways, antagonism of M3 receptors on smooth muscle leads to bronchodilation, which is the desired therapeutic effect.[8] However, concurrent blockade of pre-junctional M2 autoreceptors on parasympathetic nerve endings can paradoxically increase acetylcholine release, potentially counteracting the bronchodilatory effect.[9]

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of ipratropium bromide for human muscarinic receptors, compiled from various sources. It is crucial for researchers to recognize that absolute values can vary depending on the experimental conditions, such as the radioligand used, tissue or cell line preparation, and assay buffer composition.

Receptor SubtypeBinding Affinity (Ki)IC50Source(s)
M1 0.5 - 3.6 nM2.9 nM[6][7]
M2 0.5 - 3.6 nM2.0 nM[6][7]
M3 0.5 - 3.6 nM1.7 nM[6][7]
M4 Similar affinity to M1-M3Not widely reported[1]
M5 Similar affinity to M1-M3Not widely reported[1]
Table 1: Binding Profile of Ipratropium Bromide at Human Muscarinic Receptor Subtypes.

Methodologies for Characterizing Ipratropium Bromide-Muscarinic Receptor Interactions

A multi-faceted approach employing both direct binding assays and functional cellular assays is essential for a comprehensive understanding of the interaction between ipratropium bromide and post-junctional muscarinic receptors.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. Competition binding assays, in particular, are used to determine the inhibition constant (Ki) of an unlabeled ligand (ipratropium bromide) by measuring its ability to displace a radiolabeled ligand with known affinity. A commonly used non-selective muscarinic antagonist radioligand is [3H]-N-methylscopolamine ([3H]-NMS).[10]

The following diagram outlines the workflow for a typical competition binding assay.

Competition Binding Assay Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis prep_membranes Prepare Membranes (from cells/tissue expressing mAChRs) incubation Incubate: Membranes + [3H]-NMS + Ipratropium Bromide prep_membranes->incubation prep_radioligand Prepare [3H]-NMS (Radioligand) prep_radioligand->incubation prep_competitor Prepare Ipratropium Bromide (Serial Dilutions) prep_competitor->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation plot_data Plot % Inhibition vs. [Ipratropium] scintillation->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki Ipratropium Airway Effects cluster_0 Molecular Interaction cluster_1 Receptor Blockade cluster_2 Cellular/Synaptic Effect cluster_3 Physiological Outcome Ipratropium Ipratropium Bromide (Sch 1000) Block_M3 Blocks Post-Junctional M3 Receptors Ipratropium->Block_M3 Block_M2 Blocks Pre-Junctional M2 Autoreceptors Ipratropium->Block_M2 Relax_SM Relaxation of Airway Smooth Muscle Block_M3->Relax_SM Reduce_Mucus Reduced Mucus Secretion Block_M3->Reduce_Mucus Increase_ACh Increased Acetylcholine Release Block_M2->Increase_ACh Bronchodilation Bronchodilation Relax_SM->Bronchodilation Reduced_Symptoms Reduced Symptoms (e.g., cough, sputum) Reduce_Mucus->Reduced_Symptoms Potential_Counteraction Potential Attenuation of Bronchodilation Increase_ACh->Potential_Counteraction

Figure 3: Logical flow from molecular interaction to physiological outcomes of Ipratropium Bromide in the airways.

Conclusion: An Integrated Perspective

Ipratropium bromide (Sch 1000) serves as a quintessential example of a non-selective muscarinic antagonist. Its interaction with post-junctional muscarinic receptors is a multifaceted process with significant therapeutic implications. A thorough characterization of such compounds necessitates a combination of high-fidelity binding assays to determine affinity and a suite of well-designed functional assays to elucidate the physiological consequences of receptor blockade. The methodologies outlined in this guide provide a robust framework for researchers to dissect the complexities of muscarinic receptor pharmacology, paving the way for the development of more selective and efficacious therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ipratropium Bromide?. [Link]

  • R Discovery. (n.d.). What is the mechanism of action of ipratropium bromide?. [Link]

  • National Center for Biotechnology Information. (2024, February 19). Ipratropium - StatPearls. [Link]

  • Consensus Academic Search Engine. (n.d.). Ipratropium Mechanism Of Action. [Link]

  • Bio-protocol. (2022, July 22). IP accumulation assay. [Link]

  • Alkawadri, A. M., et al. (2025, June 6). Unravelling the Role of Post-Junctional M2 Muscarinic Receptors in Cholinergic Nerve-Mediated Contractions of Airway Smooth Muscle. MDPI. [Link]

  • National Center for Biotechnology Information. (2025, June 6). Unravelling the Role of Post-Junctional M2 Muscarinic Receptors in Cholinergic Nerve-Mediated Contractions of Airway Smooth Muscle. [Link]

  • Disdier, C., et al. (2020, August 20). Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Bio-protocol. [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor. [Link]

  • American Physiological Society Journal. (n.d.). Postjunctional M2 Muscarinic Receptors Augment Neurally Mediated Cholinergic Contractions of Murine Airway Smooth Muscle | Function. [Link]

  • Creative Bioarray. (n.d.). IP3/IP1 Assay. [Link]

  • Haddad, E. B., et al. (1999). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British journal of pharmacology, 127(2), 413–420. [Link]

  • American Physiological Society. (n.d.). Contribution of Postjunctional M2 Muscarinic Receptors to Cholinergic Nerve-Mediated Contractions of Murine Airway Smooth Muscle | Function. [Link]

  • Schmidt, H., et al. (1984). Intracellular calcium mobilization on stimulation of the muscarinic cholinergic receptor in chick limb bud cells. Wilhelm Roux's archives of developmental biology, 194(1), 44–49. [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Graphviz. (2024, September 28). DOT Language. [Link]

  • Smaili, S. S., et al. (2001). Intracellular calcium mobilization by muscarinic receptors is regulated by micromolar concentrations of external Ca2+. Pflugers Archiv : European journal of physiology, 442(3), 376–382. [Link]

  • EECS. (2013, October 28). Let's Draw a Graph: An Introduction with Graphviz. [Link]

  • National Center for Biotechnology Information. (n.d.). [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture. [Link]

  • YouTube. (2021, January 14). Graphviz tutorial. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

  • National Center for Biotechnology Information. (1995). Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. Neurochemical research, 20(6), 669–674. [Link]

  • ResearchGate. (n.d.). Typical [ 3 H]-NMS saturation (a) and competition (b) binding curves.... [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. [Link]

  • Fryer, A. D., & Christopoulos, A. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British journal of pharmacology, 163(1), 44–52. [Link]

  • ResearchGate. (2026, March 6). (PDF) Comparative Characterization of Lung Muscarinic Receptor Binding After Intratracheal Administration of Tiotropium, Ipratropium, and Glycopyrrolate. [Link]

  • FabGennix International. (n.d.). Competition Assay Protocol. [Link]

  • ResearchGate. (n.d.). [ 3 H]NMS displacement curves under a range of assay conditions, in.... [Link]

  • Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]

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Protocols & Analytical Methods

Method

Application Note: Preparation of Sch 1000 (Ipratropium) Bromide Hydrate Stock Solutions for In Vitro Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of Sch 1000 bromide hydrate stock solutions for use in in vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of Sch 1000 bromide hydrate stock solutions for use in in vitro assays. Sch 1000, also known as Ipratropium Bromide, is a potent muscarinic acetylcholine receptor (mAChR) antagonist widely used in biomedical research. Accurate and reproducible experimental outcomes are critically dependent on the precise and consistent preparation of stock solutions. This guide details two primary protocols for solubilization, outlines best practices for creating working solutions, and emphasizes critical safety and quality control measures.

Introduction: The Criticality of Proper Stock Preparation

Sch 1000 (Ipratropium) bromide hydrate exerts its biological effects by antagonizing M1, M2, and M3 muscarinic receptors with high affinity, with IC₅₀ values in the low nanomolar range. Its utility in studying cholinergic signaling pathways in respiratory diseases and other conditions makes it a valuable tool. However, like any potent small molecule, its efficacy in an in vitro setting is directly tied to its bioavailability in the assay medium, which begins with proper solubilization and handling. Errors in stock solution preparation, such as incorrect concentration, precipitation, degradation, or contamination, can invalidate experimental results.

This application note provides a scientifically grounded framework for preparing reliable Sch 1000 bromide hydrate solutions, ensuring the integrity and reproducibility of your research data.

Compound Information & Material Properties

A thorough understanding of the physicochemical properties of Sch 1000 bromide hydrate is the foundation for its effective use.

PropertyDescriptionSource(s)
Synonyms Ipratropium bromide hydrate, Sch 1000
CAS Number 22254-24-6[1]
Molecular Formula C₂₀H₃₀NO₃ • Br (anhydrous)[1]
Formula Weight 412.4 g/mol (anhydrous)[1]
Appearance White crystalline solid[1]
Key Stability Factors Hygroscopic (absorbs moisture from the air), air-sensitive, light-sensitive.[2][3]
Recommended Storage (Solid) Store at -20°C for long-term stability (≥4 years), protected from moisture and light.[1]

Safety & Handling First: A Self-Validating System

Due to its bioactive nature and potential for irritation, handling Sch 1000 bromide hydrate requires adherence to strict safety protocols. A safe workflow is a self-validating system that protects both the researcher and the experiment.

  • Engineering Controls : Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood to prevent inhalation of the powder.[4]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[4][5]

  • Hygroscopicity Management : Minimize the time the solid compound is exposed to ambient air to prevent water absorption, which can alter the effective weight.[2] Store the primary container tightly sealed with desiccant if possible.

Core Principles of Stock Solution Preparation

The choice of solvent and the strategy for dilution are determined by the compound's solubility and the tolerance of the in vitro system to the solvent.

  • The 1000x Stock Paradigm : The standard practice in cell-based assays is to prepare a highly concentrated primary stock solution (e.g., 1000 times the highest final concentration needed). This approach ensures that the final concentration of the solvent in the cell culture medium is minimal (typically ≤0.1%), thereby avoiding solvent-induced artifacts that could affect cell viability or experimental readouts.[6]

  • Solvent Selection :

    • Organic Solvents : Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power and compatibility with cryopreservation.[1] Ethanol and Dimethylformamide (DMF) are also viable options.

    • Aqueous Buffers : For assays where organic solvents are prohibited, Sch 1000 can be dissolved directly in aqueous buffers like Phosphate-Buffered Saline (PBS).[1] However, the stability of aqueous stocks may be lower, and they are more susceptible to microbial growth.

Experimental Workflow Overview

The following diagram outlines the general workflow from receiving the solid compound to its final application in an in vitro assay.

G cluster_prep Stock Solution Preparation cluster_use Working Solution & Dosing compound Receive & Equilibrate Solid Compound weigh Weigh Compound (Fume Hood) compound->weigh 1. Safety First dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve 2. Calculate Volume aliquot Aliquot into Light-Protecting Single-Use Tubes dissolve->aliquot 3. Ensure Homogeneity store Store at -20°C or -80°C aliquot->store 4. Label Clearly thaw Thaw Stock Aliquot store->thaw dilute Prepare Working Solution in Culture Medium thaw->dilute 5. Serial Dilution treat Treat Cells in Assay dilute->treat 6. Final Concentration

Caption: General workflow for preparing and using Sch 1000 stock solutions.

Protocol 1: High-Concentration Stock in DMSO (10 mM)

Rationale: This protocol is the standard for most cell-based in vitro applications. A 10 mM stock in DMSO provides a wide concentration range for dose-response studies while ensuring the final DMSO concentration remains below 0.1% in most scenarios.

Materials:

  • Sch 1000 bromide hydrate (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance (in a chemical fume hood)

  • Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Step-by-Step Methodology:

  • Preparation: Bring the sealed vial of Sch 1000 bromide hydrate to room temperature before opening to prevent condensation.

  • Calculation: Determine the mass of compound needed and the volume of DMSO required.

    • Formula: Volume (L) = Mass (g) / (Formula Weight ( g/mol ) * Molarity (mol/L))

    • Example for 1 mL of 10 mM Stock:

      • Mass = 0.010 mol/L * 412.4 g/mol * 0.001 L = 0.004124 g = 4.12 mg

      • Therefore, dissolve 4.12 mg of Sch 1000 bromide hydrate in 1 mL of DMSO.

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass of the compound into a suitable vial.

  • Dissolution: Add the calculated volume of sterile DMSO to the vial containing the compound.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. A brief, gentle sonication in a water bath can be used to aid dissolution if necessary, but avoid excessive heating.[6]

  • Aliquoting & Storage: Dispense the stock solution into single-use, light-protected (amber) aliquots to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Aqueous Stock in PBS (e.g., 5 mg/mL)

Rationale: This method is suitable for assays that are sensitive to organic solvents. The concentration is limited by the compound's aqueous solubility.

Materials:

  • Sch 1000 bromide hydrate (solid)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Analytical balance

  • Sterile conical tube or vial

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or cryovials

Step-by-Step Methodology:

  • Preparation & Weighing: Follow steps 1 and 3 from Protocol 1.

  • Solubility Limit: Be aware of the solubility limit in PBS, which is approximately 5 mg/mL.[1] Do not attempt to make a more concentrated solution.

  • Dissolution: Add the appropriate volume of sterile PBS to the weighed compound. For a 5 mg/mL solution, add 1 mL of PBS for every 5 mg of solid.

  • Mixing: Mix thoroughly by vortexing until fully dissolved.

  • Sterilization: Pass the entire solution through a sterile 0.22 µm syringe filter into a sterile container. This step is critical as aqueous solutions are prone to microbial contamination.

  • Aliquoting & Storage: Dispense into sterile, single-use aliquots. Label clearly.

  • Storage: Store aqueous stocks at -20°C. Note that aqueous solutions may have shorter long-term stability compared to DMSO stocks. For immediate or short-term use, storage at 4°C for a few days may be acceptable, but should be validated.

Preparation of Working Solutions: The Serial Dilution Cascade

Rationale: Working solutions are prepared by diluting the high-concentration stock into the final cell culture medium immediately before use. This process must be done carefully to prevent precipitation and ensure accurate final concentrations.

G stock 10 mM Stock in DMSO intermediate 100 µM Intermediate in Medium stock->intermediate 1:100 Dilution (e.g., 10 µL in 990 µL) working_10 10 µM Final in Medium intermediate->working_10 1:10 Dilution working_1 1 µM Final in Medium working_10->working_1 1:10 Dilution working_01 0.1 µM Final in Medium working_1->working_01 1:10 Dilution

Caption: Example of a serial dilution workflow from a stock solution.

Step-by-Step Methodology:

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.[6]

  • Thaw Stock: Thaw a single aliquot of your concentrated stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Initial Dilution (1000x to 1x):

    • Calculation: To achieve a final concentration of 10 µM from a 10 mM stock, you need a 1:1000 dilution.

    • Procedure: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium.

    • Crucial Technique: Add the small volume of DMSO stock directly into the medium while gently swirling or vortexing the tube.[6] This rapid dispersion is key to preventing the compound from precipitating out of the less-solvating aqueous environment.

  • Serial Dilutions: For a dose-response curve, perform serial dilutions from your highest-concentration working solution using pre-warmed medium. For example, to make a 1 µM solution, take 100 µL of the 10 µM working solution and add it to 900 µL of medium.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of the solvent (e.g., 0.1% DMSO) in the medium to account for any effects of the solvent itself.

Quality Control & Best Practices Summary

ParameterBest PracticeRationale
Solvent Purity Use high-purity, anhydrous, sterile-filtered solvents (e.g., DMSO).Prevents contamination and degradation of the compound.
Freeze-Thaw Cycles Prepare single-use aliquots to avoid more than one or two freeze-thaw cycles.Repeated cycling can lead to compound degradation or precipitation.
Light Exposure Use amber vials or wrap tubes in aluminum foil.[3]Protects the compound from light-induced degradation.
Documentation Label all tubes with compound name, concentration, solvent, and date. Maintain a logbook.Ensures traceability and prevents errors.
Visual Inspection Before each use, visually inspect the thawed stock for any signs of precipitation. If present, warm to 37°C and vortex. If it does not redissolve, do not use.[6]Precipitated compound leads to inaccurate concentrations.

Conclusion

The generation of high-quality, reproducible in vitro data begins with the meticulous preparation of reagent solutions. For Sch 1000 bromide hydrate, careful attention to its hygroscopic and light-sensitive nature, coupled with a systematic approach to solubilization and dilution, is paramount. By following the detailed protocols and best practices outlined in this guide, researchers can establish a self-validating workflow that ensures the accuracy and integrity of their experimental results when studying the effects of this important mAChR antagonist.

References

  • U.S. Pharmacopeia. Ipratropium Bromide. [Link]

  • Mouse Metabolic Phenotyping Centers (MMPC). Basic Adipocyte Culture Protocol. [Link]

  • U.S. Pharmacopeia. Ipratropium Bromide Inhalation Solution - USP-NF. [Link]

  • Pharma-Investi. Ipratropium Bromide Inhalation Solution Product Monograph. [Link]

  • National Institute of Standards and Technology (NIST). Safety Data Sheet: Sodium Bromide. [Link]

  • Loba Chemie. Bromide IC Standard (Br-Bromides 1000mg/L in H2O) Traceable to NIST MSDS. [Link]

  • Google Patents.
  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • European Collection of Authenticated Cell Cultures (ECACC). Cell Culture Protocols. [Link]

Sources

Application

Application Note: Sch 1000 Bromide Hydrate Dosage Guidelines for Murine Asthma Models

Executive Summary Sch 1000 bromide hydrate (widely known as Ipratropium bromide hydrate) is a potent, non-selective muscarinic acetylcholine receptor (mAChR) antagonist[1]. In preclinical respiratory research, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sch 1000 bromide hydrate (widely known as Ipratropium bromide hydrate) is a potent, non-selective muscarinic acetylcholine receptor (mAChR) antagonist[1]. In preclinical respiratory research, particularly in murine models of allergic asthma such as Ovalbumin (OVA) or House Dust Mite (HDM) induced models, it serves as a critical pharmacological tool. It is primarily utilized to decouple vagally mediated reflex bronchoconstriction from direct airway smooth muscle (ASM) hyperreactivity, and to investigate the role of cholinergic signaling in airway inflammation[2].

Mechanistic Grounding & Causality

In murine asthma models, airway hyperresponsiveness (AHR) is typically quantified using a methacholine (MCh) challenge via invasive plethysmography (e.g., flexiVent). However, MCh induces bronchoconstriction through two distinct pathways:

  • Direct Activation: Binding directly to M3 receptors on the airway smooth muscle.

  • Vagal Reflex Activation: Triggering sensory nerves that cause subsequent endogenous acetylcholine (ACh) release from parasympathetic efferents[2].

Sch 1000 bromide hydrate competitively binds to M1, M2, and M3 receptors with high affinity (IC50s of 2.9 nM, 2.0 nM, and 1.7 nM, respectively)[1]. Because it is a quaternary ammonium compound, it is highly hydrophilic and does not readily cross the blood-brain barrier. This pharmacokinetic property ensures that when administered locally (via aerosol or intranasally), its anticholinergic effects remain confined to the pulmonary system, avoiding systemic toxicity.

By pre-treating mice with Sch 1000, researchers can effectively neutralize the vagal reflex component, allowing for the isolated study of localized ASM remodeling and inflammation-driven hyperreactivity[2]. Furthermore, recent studies demonstrate that mAChR blockade by Sch 1000 actively suppresses the infiltration of eosinophils and neutrophils, and downregulates pro-inflammatory cytokines (IL-6, IL-13, TNF-α) in the airway mucosa[3].

Mechanism VagalNerve Vagal Nerve Activation ACh Acetylcholine (ACh) Release VagalNerve->ACh mAChR Muscarinic Receptors (M1, M2, M3) ACh->mAChR Binds Calcium Intracellular Ca2+ Increase mAChR->Calcium IP3/DAG Pathway Sch1000 Sch 1000 Bromide (Antagonist) Sch1000->mAChR Competitive Inhibition ASM Airway Smooth Muscle Contraction (AHR) Calcium->ASM

Mechanism of Action: Sch 1000 bromide hydrate competitively inhibits mAChRs to prevent AHR.

Quantitative Dosage Guidelines

The efficacy of Sch 1000 bromide hydrate is highly dependent on the route of administration. The following table synthesizes field-proven dosages for murine models:

Administration RouteRecommended DosageVehicle / PreparationTiming / FrequencyPrimary Application
Aerosol / Nebulization 0.04 – 0.20 mg / 20 mLSterile 0.9% Saline20–30 min prior to MCh challengeAssessing AHR, acute bronchoprotection[4],[3]
Intranasal (i.n.) 1.0 – 3.0 mg/kgPBS (Phosphate Buffered Saline)1 hour prior to allergen challengeModulating airway inflammation & cytokine release[3]
Intravenous (i.v.) 0.5 – 1.0 µg/kgSterile 0.9% SalineSingle bolus 5 min prior to vagal stimImmediate vagal nerve blockade[4]

Experimental Protocols

Protocol A: Aerosolized Administration for Acute Bronchoprotection (AHR Assessment)

Objective: To evaluate the efficacy of Sch 1000 bromide hydrate in reversing or preventing methacholine-induced AHR in an OVA-sensitized mouse. Rationale: Aerosol delivery mimics clinical inhalation therapy, providing direct access to the bronchial epithelium and smooth muscle while minimizing systemic absorption.

  • Preparation of Solution: Dissolve Sch 1000 bromide hydrate in sterile 0.9% NaCl to achieve a concentration of 0.01 mg/mL (equivalent to 0.20 mg / 20 mL)[4]. Ensure the solution is freshly prepared and kept at room temperature.

  • Subject Restraint & Exposure: Place the OVA-challenged mice into a whole-body exposure chamber connected to an ultrasonic nebulizer.

  • Nebulization: Aerosolize the Sch 1000 solution at a constant flow rate of ~1 mL/min for 20 to 30 minutes[4].

  • Incubation: Return the mice to their home cages for a 20-minute resting period to allow for optimal receptor binding and localized pulmonary distribution.

  • AHR Measurement (Self-Validation Step): Anesthetize the mice, perform a tracheostomy, and connect to a mechanical ventilator (e.g., flexiVent). Administer increasing doses of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record airway resistance (Rn) and elastance (E). Successful blockade is validated by a significant rightward shift in the MCh dose-response curve compared to vehicle-treated controls[2].

Protocol B: Intranasal Administration for Airway Inflammation Modulation

Objective: To suppress eosinophilic/neutrophilic infiltration and pro-inflammatory cytokine expression in the nasal mucosa and bronchoalveolar lavage fluid (BALF). Rationale: Intranasal instillation ensures high local concentrations in the upper respiratory tract, which subsequently drains into the lower airways, making it ideal for chronic inflammatory studies.

  • Dose Calculation: Calculate the required dose based on a 3.0 mg/kg target[3]. For a standard 25g mouse, the total required dose is 75 µg.

  • Formulation: Dissolve the calculated dose in 40 µL of sterile PBS (20 µL per nostril) to prevent asphyxiation while ensuring deep lung penetration.

  • Administration: Lightly anesthetize the mouse using isoflurane (2-3% in O2) until the breathing rate slows and the righting reflex is lost.

  • Instillation: Hold the mouse vertically. Using a micropipette, gently place 20 µL of the solution over the left nostril, allowing the mouse to inhale the droplet synchronously with its breathing. Repeat for the right nostril.

  • Post-Exposure: Maintain the vertical position for 15 seconds to prevent nasal drip. Proceed with the standard OVA or HDM challenge 1 hour post-administration.

Experimental Workflow Visualization

Workflow Phase1 Sensitization Phase (Days 0 & 14) i.p. Injection of OVA + Alum Phase2 Challenge Phase (Days 21-25) Aerosolized OVA Exposure Phase1->Phase2 7-Day Incubation Phase3 Pre-Treatment (Day 26) Sch 1000 Aerosol/i.n. Dosing Phase2->Phase3 24 Hours Post-Last Challenge Phase4 AHR Assessment (Day 26 + 30 mins) Methacholine Challenge (flexiVent) Phase3->Phase4 Wait 20-30 mins for Receptor Blockade

Standard Murine OVA-Asthma Workflow incorporating Sch 1000 bromide hydrate dosing.

References

  • Vagal Reflexes in Airway Hyperreactivity: Novel Pathways and a Note of Caution for Studies in Mice Source: atsjournals.org URL:[Link]

  • The Impact of Muscarinic Receptor Antagonists on Airway Inflammation: A Systematic Review Source: tandfonline.com URL:[Link]

Sources

Method

Application Note: Investigating Cardiotoxicity and Ischemia/Reperfusion Exacerbation using Sch 1000 Bromide Hydrate

Target Audience: Cardiovascular Researchers, Pharmacologists, and Drug Development Scientists Application Focus: Isolated Perfused Heart (Langendorff) Models, Myocardial Ischemia/Reperfusion (I/R) Injury Mechanistic Grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cardiovascular Researchers, Pharmacologists, and Drug Development Scientists Application Focus: Isolated Perfused Heart (Langendorff) Models, Myocardial Ischemia/Reperfusion (I/R) Injury

Mechanistic Grounding: The Paradox of Anticholinergics in Cardiac Ischemia

Sch 1000 bromide hydrate (universally known as ipratropium bromide hydrate) is a potent, non-selective muscarinic acetylcholine receptor (mAChR) antagonist[1]. While it is a cornerstone bronchodilator for chronic obstructive pulmonary disease (COPD), recent clinical meta-analyses have flagged an increased risk of severe cardiovascular events—including myocardial infarction—in COPD patients receiving anticholinergic therapies[2].

To investigate this toxicity in preclinical drug development, the isolated perfused rat heart (Langendorff preparation) serves as the gold standard. In this model, administering Sch 1000 bromide hydrate during ischemia/reperfusion (I/R) injury exacerbates myocardial infarction in a highly dose-responsive manner (EC50 = 22.7 nM)[1],[3].

The Causality of Exacerbated Injury: The exacerbation of infarct size by Sch 1000 is driven by two distinct, self-reinforcing mechanisms:

  • Loss of Endogenous Cardioprotection: During ischemic stress, endogenous acetylcholine (ACh) activates M2 muscarinic receptors on the myocardium, triggering a protective signaling cascade[2]. Sch 1000 competitively blocks these receptors (IC50 = 2.0 nM), nullifying the protective vagal tone[1].

  • Direct Mitochondrial Disruption: Independent of receptor blockade, exposure to Sch 1000 at concentrations between 1 nM and 1 µM directly induces mitochondrial membrane depolarization[1],[4]. This loss of mitochondrial potential triggers the release of pro-apoptotic factors, leading to the activation of cleaved caspase-3 and subsequent cellular apoptosis and necrosis[2],[4].

Mechanism Sch1000 Sch 1000 Bromide Hydrate (1 nM - 1 µM) M2R Muscarinic M2 Receptor (Myocardium) Sch1000->M2R Competitive Blockade Mito Mitochondrial Membrane Depolarization Sch1000->Mito Induces Depolarization ACh Endogenous Acetylcholine ACh->M2R Activates (Cardioprotection) Caspase Cleaved Caspase-3 Activation Mito->Caspase Triggers Apoptosis Apoptosis & Necrosis Caspase->Apoptosis Mediates Infarct Exacerbated Infarct Size (I/R Injury) Apoptosis->Infarct Results in

Caption: Mechanism of Sch 1000-mediated exacerbation of myocardial I/R injury via mAChR blockade.

Quantitative Pharmacodynamics

The following tables summarize the receptor binding affinities of Sch 1000 and its quantitative impact on myocardial infarct size during Langendorff I/R experiments.

Table 1: Sch 1000 Muscarinic Receptor Binding Affinity [1]

Receptor SubtypePrimary Tissue LocalizationIC50 Value (nM)
M1 Exocrine glands, CNS2.9 nM
M2 Myocardium (Atria/Ventricles) 2.0 nM
M3 Smooth muscle (Airways)1.7 nM

Table 2: Impact of Sch 1000 on Infarct Size (Rat Langendorff Model) [2],[4],

Experimental GroupConcentrationInfarct / Risk Ratio (%)Statistical Significance
Vehicle Control (I/R) 0 nM51.8 ± 3.0%Baseline
Sch 1000 (Low Dose) 10 nM62.0 ± 2.0%p < 0.01 vs Control
Sch 1000 (High Dose) 100 nM74.0 ± 4.0%p < 0.01 vs Control
Sch 1000 + ACh Rescue 100 nM + 100 nM42.7 ± 2.9%p < 0.05 vs Sch 1000 alone
Designing a Self-Validating Langendorff Protocol

To ensure experimental trustworthiness, your protocol must be a self-validating system. Testing Sch 1000 requires three distinct cohorts to prove causality rather than correlation:

  • The Baseline (Vehicle Control): Establishes the baseline infarct size induced by 35 minutes of global ischemia and 120 minutes of reperfusion.

  • The Variable (Sch 1000 Dose-Response): Administering Sch 1000 at 10 nM and 100 nM strictly during the reperfusion phase. Causality: Administering the drug at reperfusion mimics the clinical scenario of a patient experiencing an ischemic event while systemic anticholinergics are circulating, isolating the drug's effect on reperfusion-induced reactive oxygen species (ROS) generation.

  • The Specificity Rescue (ACh Co-administration): Co-administering 100 nM Acetylcholine alongside Sch 1000. Causality: If the injury is specifically mediated by mAChR antagonism, flooding the system with the endogenous agonist (ACh) will competitively displace Sch 1000, rescuing the phenotype and reducing the infarct size[2],[4].

Step-by-Step Experimental Workflow

Workflow Prep Krebs-Henseleit Buffer Prep Excision Heart Excision & Ice Bath Arrest Prep->Excision Cannulation Aortic Cannulation (Langendorff) Excision->Cannulation Equilibration Equilibration (20-30 min) Cannulation->Equilibration Ischemia Global Ischemia (30-35 min) Equilibration->Ischemia Reperfusion Reperfusion + Sch 1000 (120 min) Ischemia->Reperfusion TTC TTC Staining (Infarct Sizing) Reperfusion->TTC

Caption: Step-by-step Langendorff perfusion workflow for evaluating Sch 1000 during ischemia/reperfusion.

Phase 1: Preparation & Cannulation
  • Buffer Preparation: Prepare Krebs-Henseleit (KH) buffer (118 mM NaCl, 25 mM NaHCO3, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 1.25 mM CaCl2, 11 mM Glucose).

    • Causality: The buffer must be continuously oxygenated with 95% O2 / 5% CO2 at 37°C. The 5% CO2 interacts with the 25 mM NaHCO3 to maintain a strict physiological pH of 7.4, while 95% O2 provides the necessary oxygen tension for the avascularly perfused myocardium.

  • Heart Excision: Following deep anesthesia and cervical dislocation, rapidly excise the rat heart and immediately submerge it in ice-cold (4°C) KH buffer.

    • Causality: Immediate thermal shock induces rapid diastolic arrest, drastically reducing myocardial oxygen demand, preventing ATP depletion, and minimizing pre-experimental ischemic damage.

  • Cannulation: Cannulate the aorta onto the Langendorff apparatus. Initiate retrograde perfusion at a constant pressure of 70–80 mmHg.

Phase 2: Ischemia & Reperfusion (I/R)
  • Equilibration: Allow the heart to beat spontaneously for 20–30 minutes to stabilize hemodynamics (Left Ventricular Developed Pressure, Heart Rate, Coronary Flow). Exclude any hearts exhibiting severe arrhythmias or poor flow.

  • Global Ischemia: Completely halt the flow of KH buffer for 30 to 35 minutes. Maintain the heart in a 37°C water-jacketed chamber to prevent hypothermic protection.

  • Reperfusion with Sch 1000: Re-initiate flow for 120 minutes. Immediately upon reperfusion, switch the perfusate to KH buffer containing the target concentration of Sch 1000 bromide hydrate (e.g., 10 nM or 100 nM)[4],.

Phase 3: Analysis & Validation
  • TTC Staining: At the end of the 120-minute reperfusion, freeze the heart briefly and slice it into 2 mm transverse sections. Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15 minutes.

    • Causality: TTC is reduced by active dehydrogenases in living mitochondria to form a brick-red formazan precipitate. Infarcted (necrotic) tissue lacks these active enzymes and remains pale/white, allowing for highly accurate volumetric quantification of the infarct size relative to the total area at risk.

References
  • Title: Ipratropium Bromide-Mediated Myocardial Injury in In Vitro Models of Myocardial Ischaemia/Reperfusion Source: Toxicological Sciences (Oxford Academic) URL: 2

  • Title: Ipratropium bromide hydrate | mAChR Antagonist Source: MedChemExpress URL: 1

  • Title: Further investigation into the cardiovascular safety profile of muscarinic antagonist, ipratropium Source: pA2 Online (British Pharmacological Society) URL: 4

  • Title: Characterising cardiovascular safety profile of muscarinic antagonist, ipratropium Source: Heart (BMJ Journals) URL:

Sources

Application

Sch 1000 bromide hydrate inhalation delivery methods for rodent studies

An in-depth technical guide to the formulation, delivery, and validation of Sch 1000 bromide hydrate in preclinical rodent models. Mechanistic Rationale & Delivery Causality Sch 1000 bromide hydrate, universally recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the formulation, delivery, and validation of Sch 1000 bromide hydrate in preclinical rodent models.

Mechanistic Rationale & Delivery Causality

Sch 1000 bromide hydrate, universally recognized as (CAS 66985-17-9), is a highly potent, non-selective muscarinic acetylcholine receptor (mAChR) antagonist[1]. In preclinical respiratory research, it serves as a gold-standard bronchodilator for modeling chronic obstructive pulmonary disease (COPD) and asthma.

The Causality of Inhalation Delivery: The experimental choice to deliver Sch 1000 via aerosolized inhalation rather than systemic injection (intravenous or intraperitoneal) is dictated by its molecular structure. Sch 1000 is a synthetic quaternary ammonium derivative of atropine[2]. This quaternary amine structure renders the molecule highly hydrophilic, preventing it from crossing the blood-brain barrier and resulting in extremely poor oral bioavailability (estimated at <2%)[2].

Systemic administration requires excessively high doses to achieve pulmonary efficacy, which inevitably triggers severe anticholinergic toxicities (e.g., tachycardia, mydriasis, and gastrointestinal stasis). Inhalation delivery bypasses these systemic barriers, directly targeting the muscarinic receptors on bronchial smooth muscle. By competitively blocking acetylcholine at M1, M2, and M3 receptors, inhaled Sch 1000 prevents IP3/DAG-mediated intracellular calcium release, inducing rapid localized bronchodilation while maintaining a wide systemic safety margin[3].

Quantitative Data & Exposure Modalities

To design a robust in vivo study, researchers must understand both the receptor kinetics and the mechanical differences in aerosol delivery systems.

Table 1: Pharmacological & Safety Profile of Sch 1000 Bromide Hydrate

ParameterValueMechanistic Significance
M1 Receptor IC50 2.9 nMBlocks facilitation of cholinergic neurotransmission[3].
M2 Receptor IC50 2.0 nMAntagonizes autoreceptors on postganglionic parasympathetic nerves[3].
M3 Receptor IC50 1.7 nMPrimary driver of efficacy; prevents airway smooth muscle contraction[3].
Oral LD50 (Rat) >1700 mg/kgDemonstrates low systemic toxicity due to poor GI absorption[4].
Inhalation NOAEL (Rat) 0.38 mg/kg/dayEstablishes the upper safety threshold for chronic repeated-dose studies[4].

Table 2: Comparison of Rodent Inhalation Modalities

ModalityAdvantagesDisadvantagesCausality for Sch 1000 Studies
Nose-Only Exposure High precision; prevents compound deposition on fur; exact dose calculation.Requires animal restraint and prior acclimation to minimize stress.Preferred. Prevents rodents from grooming and orally ingesting the drug, ensuring the observed efficacy is purely pulmonary[5].
Whole-Body Exposure Unrestrained; lower stress; suitable for long-duration chronic exposures.High compound waste; oral ingestion via grooming confounds pharmacokinetic data.Not Recommended. The poor oral bioavailability of Sch 1000 makes oral ingestion a confounding variable in efficacy readouts.

Experimental Protocols: A Self-Validating System

The following protocols detail a designed to deliver precise deposited doses of Sch 1000, followed by a self-validating quality control step and pharmacodynamic readout[5].

Protocol A: Formulation and Aerosol Generation
  • Vehicle Preparation: Utilize sterile 0.9% normal saline as the vehicle. Do not use hypertonic solutions, as they can independently induce airway hyperresponsiveness.

  • Compound Dissolution: Dissolve Sch 1000 bromide hydrate to a final concentration of 1 mg/mL[5]. Ensure complete dissolution via gentle vortexing.

  • Nebulizer Loading: Load the formulation into a 100 mL syringe. Insert the syringe into a programmable syringe pump connected to a high-efficiency jet nebulizer.

  • Flow Rate Calibration: Set the syringe pump to feed the nebulizer at a liquid flow rate of 1 mL/min[5].

Protocol B: Nose-Only Inhalation Exposure

Note: Mice must be acclimated to the restraint tubes for 15–30 minutes daily for three days prior to the experiment to prevent stress-induced respiratory artifacts.

  • System Priming: Activate the inhalation control system. Initiate a 10 L/min air flow to the jet nebulizer, a 5 L/min dilution air flow, and a 15.5 L/min vacuum exhaust to clear the tower[5]. Prime the system for 2 minutes before attaching animals.

  • Animal Attachment: Secure the acclimated mice (e.g., C57BL/6) into the nose-only exposure tower ports.

  • Dose Titration via Time: Control the deposited dose strictly by exposure duration rather than altering the formulation concentration.

    • 5 minutes: ~0.1 μg/kg deposited dose (approximate ED50)[5].

    • 15 minutes: ~0.3 μg/kg deposited dose[5].

    • 45 minutes: ~0.9 μg/kg deposited dose (approximate ED90)[5].

  • Quality Control (Self-Validation): During exposure, activate a sample pump (1 L/min) connected to an absolute filter inline with the exposure tower[5]. Post-exposure, elute the filter and quantify the captured Sch 1000 via HPLC. Use this empirical aerosol concentration ( μg/L ) to validate the theoretical deposited dose calculation.

Protocol C: Pharmacodynamic Readout (Methacholine Challenge)
  • Timing: Wait 2 hours post-Sch 1000 exposure to allow for optimal receptor binding and clearance of transient stress responses[5].

  • Anesthesia & Intubation: Anesthetize the mice (e.g., 100 mg/kg i.p. pentobarbital) and perform a tracheostomy to connect the animal to a rodent ventilator/plethysmograph[5].

  • Challenge: Deliver a single nebulized dose of methacholine (30 mg/mL)[5].

  • Measurement: Record the Respiratory System Resistance ( Rrs​ ). In vehicle-treated mice, Rrs​ will spike rapidly (e.g., >160% increase)[5]. In Sch 1000-treated mice, this bronchoconstriction will be dose-dependently blunted, validating the localized efficacy of the aerosol delivery.

Mandatory Visualization

G cluster_0 Aerosol Generation cluster_1 Nose-Only Exposure cluster_2 Pharmacodynamic Validation N1 Sch 1000 Formulation (1 mg/mL in Saline) N2 Jet Nebulizer (10 L/min Airflow) N1->N2 Syringe Pump (1 mL/min) N4 Aerosol Inhalation (5 - 45 min) N2->N4 Aerosol Delivery N3 Rodent Restraint & Acclimation N3->N4 N5 Target Deposited Dose (0.1 - 0.9 μg/kg) N4->N5 Dose Accumulation N6 Methacholine Challenge (Aerosolized) N5->N6 2h Post-Exposure N7 Measure Airway Resistance (Rrs via Plethysmography) N6->N7 Bronchoconstriction Blockade

Workflow of Sch 1000 aerosol generation, nose-only exposure, and pharmacodynamic validation.

Sources

Method

Application Note: Pharmacological Profiling of Muscarinic Antagonism Using Sch 1000 Bromide Hydrate

Introduction & Mechanistic Grounding Sch 1000 bromide hydrate, universally known as ipratropium bromide , is a quaternary ammonium derivative of atropine and a potent, non-selective competitive antagonist of muscarinic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Sch 1000 bromide hydrate, universally known as ipratropium bromide , is a quaternary ammonium derivative of atropine and a potent, non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs)[1]. In translational research and drug development, it serves as a critical reference compound for evaluating airway smooth muscle relaxation, bronchoconstriction pathways, and treatments for chronic obstructive pulmonary disease (COPD) and asthma[2]. Due to its quaternary structure, Sch 1000 exhibits limited systemic bioavailability and does not readily cross the blood-brain barrier, making it an ideal tool compound for isolating peripheral muscarinic receptor activity[2].

Muscarinic receptors are G protein-coupled receptors (GPCRs) classified into five distinct subtypes (M1–M5). The M1, M3, and M5 subtypes couple primarily to Gq/11 proteins, activating phospholipase C (PLC) to mobilize intracellular calcium. Conversely, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels[3]. Sch 1000 acts by competing with the endogenous agonist acetylcholine (ACh) at the orthosteric binding site across all five subtypes, sterically hindering the conformational shifts required for downstream G protein activation.

G ACh Acetylcholine (Agonist) mAChR_Gq M1, M3, M5 Receptors ACh->mAChR_Gq mAChR_Gi M2, M4 Receptors ACh->mAChR_Gi Sch1000 Sch 1000 (Antagonist) Sch1000->mAChR_Gq Blocks Sch1000->mAChR_Gi Blocks Gq Gq/11 Protein mAChR_Gq->Gq Gi Gi/o Protein mAChR_Gi->Gi Calcium Intracellular Ca2+ Mobilization Gq->Calcium cAMP cAMP Inhibition Gi->cAMP

Caption: mAChR signaling pathways and the competitive antagonism site of Sch 1000.

Pharmacological Profile of Sch 1000 Bromide Hydrate

To establish a baseline for assay validation, researchers must reference the established binding affinities of Sch 1000. As a non-selective antagonist, it exhibits high potency (low-nanomolar IC50 values) across the primary muscarinic subtypes[1].

Table 1: Binding Affinities (IC50) of Sch 1000 Bromide Hydrate for mAChR Subtypes

Receptor SubtypePrimary G-Protein CouplingIC50 Value (nM)Primary Tissue Expression
M1 Gq/112.9Central nervous system, autonomic ganglia
M2 Gi/o2.0Heart, airway smooth muscle
M3 Gq/111.7Smooth muscle, secretory glands

(Note: While highly potent across M1-M3, Sch 1000 also exhibits comparable low-nanomolar affinity for M4 and M5 receptors, confirming its non-selective pan-muscarinic profile[4]).

Experimental Methodologies: A Self-Validating Systems Approach

To rigorously measure muscarinic antagonism, a dual-assay orthogonal approach is recommended: a radioligand binding assay to determine equilibrium binding kinetics (Ki), and a functional calcium mobilization assay to determine functional antagonism (IC50/Kb).

Radioligand Binding Assay Using [3H]-NMS

Rationale & Causality : [3H]-N-methylscopolamine ([3H]-NMS) is a hydrophilic, non-selective muscarinic antagonist. Because it does not readily cross cell membranes, it is the gold standard for labeling surface-expressed mAChRs in membrane homogenates[5]. By measuring the displacement of [3H]-NMS by Sch 1000, we can calculate the equilibrium dissociation constant (Ki). Rapid filtration and ice-cold washes are critical to prevent the dissociation of the receptor-ligand complex during the separation phase, ensuring accurate quantification[6].

Step-by-Step Protocol :

  • Membrane Preparation : Resuspend CHO cells stably expressing the desired mAChR subtype (e.g., M3) in ice-cold assay buffer (25 mM Tris-HCl, 10 mM MgCl2, pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10–20 µ g/well [4].

  • Assay Assembly : In a 96-well plate, combine:

    • 100 µL of membrane suspension.

    • 50 µL of [3H]-NMS at a concentration near its Kd (typically 0.1–0.3 nM)[4].

    • 50 µL of Sch 1000 bromide hydrate at varying concentrations (10⁻¹² to 10⁻⁵ M) to generate a competition curve.

  • Equilibration : Incubate the plate at room temperature (25°C) for 60 to 90 minutes to ensure the binding reaches thermodynamic equilibrium[6].

  • Termination & Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester. Crucial Causality Step: Pre-soak the filters in 0.1% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter itself.

  • Washing : Wash the filters three times with 3 mL of ice-cold assay buffer to lock the bound radioligand in place[6].

  • Quantification : Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify the retained radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

  • System Validation : Define non-specific binding (NSB) using a saturating concentration (1 µM) of unlabeled atropine[4].

Functional Assessment via FLIPR Calcium 6 Assay

Rationale & Causality : For Gq-coupled muscarinic receptors (M1, M3, M5), receptor activation leads to IP3 generation and subsequent release of intracellular calcium. The FLIPR (Fluorometric Imaging Plate Reader) Calcium 6 assay utilizes a calcium-sensitive fluorophore combined with an extracellular masking technology to quench background fluorescence, providing a superior signal-to-noise ratio without the need for cell washing[7]. Sch 1000 antagonism is quantified by its ability to inhibit the calcium flux induced by an EC80 concentration of an agonist (e.g., Carbachol). Using an EC80 concentration ensures a robust signal window while remaining highly sensitive to competitive antagonism.

Workflow Step1 1. Cell Plating (CHO-M3 cells) Step2 2. Dye Loading (FLIPR Calcium 6) Step1->Step2 Step3 3. Antagonist Addition (Sch 1000 Incubation) Step2->Step3 Step4 4. Agonist Challenge (EC80 Carbachol) Step3->Step4 Step5 5. Fluorescence Detection (Ex 470-495 / Em 515-575) Step4->Step5

Caption: Workflow for FLIPR Calcium 6 functional assay evaluating Sch 1000 antagonism.

Step-by-Step Protocol :

  • Cell Plating : Seed CHO-M3 cells at a density of 15,000–25,000 cells/well in a 384-well black-walled, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading : Remove the culture media. Add 25 µL of Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4) and 25 µL of FLIPR Calcium 6 Dye Loading Buffer to each well. Crucial Causality Step: While older calcium dyes required the addition of probenecid to prevent dye extrusion by organic anion exchange proteins, the Calcium 6 fluorophore is highly resistant to extrusion, eliminating the need for probenecid and reducing cellular toxicity[8].

  • Incubation : Incubate the plate for 1.5 to 2 hours at 37°C to allow the acetoxymethyl (AM) ester dye to permeate the cell membrane and be cleaved by cytoplasmic esterases, trapping the active dye inside the cell.

  • Antagonist Pre-Incubation : Using the FLIPR instrument's liquid handler, add 10 µL of Sch 1000 bromide hydrate (varying concentrations) to the wells. Incubate for 15–30 minutes at room temperature to allow the antagonist to reach equilibrium at the orthosteric site.

  • Baseline & Agonist Challenge : Read the baseline fluorescence for 10 seconds. Then, inject 10 µL of Carbachol at an EC80 concentration (predetermined via an independent agonist dose-response curve).

  • Detection : Measure the kinetic change in fluorescence (Excitation 470-495 nm; Emission 515-575 nm) for 60 to 90 seconds.

  • System Validation : Calculate the Z'-factor for the assay using the maximum signal (EC80 Carbachol + vehicle) and minimum signal (EC80 Carbachol + 10 µM Atropine). A self-validating, high-throughput ready assay must yield a Z'-factor ≥ 0.5[8].

Data Analysis & Interpretation

  • Radioligand Binding : Fit the raw DPM values to a one-site competitive binding model using non-linear regression to determine the IC50. Convert the IC50 to the absolute inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Radioligand]/Kd)).

  • FLIPR Functional Assay : Calculate the maximum fluorescence minus minimum fluorescence (Max-Min) for each well. Normalize the data against the positive control (100% activation) and plot against the log concentration of Sch 1000 to derive the functional IC50. A parallel rightward shift in the agonist dose-response curve in the presence of fixed concentrations of Sch 1000 confirms the mechanism of competitive antagonism.

References

  • NIH PMC . "Muscarinic Receptor Antagonists: Effects on Pulmonary Function".[Link]

  • Adooq Bioscience . "mAChR inhibitors - Adooq Bioscience".[Link]

  • PubMed / NIH . "Characterization of [3H]Ba 679 BR, a slowly dissociating muscarinic antagonist, in human lung: radioligand binding and autoradiographic mapping".[Link]

  • CORE . "Characterization of Aclidinium Bromide, a Novel Inhaled Muscarinic Antagonist, with Long Duration of Action".[Link]

  • AUA Journals . "DEMONSTRATION OF BLADDER SELECTIVE MUSCARINIC RECEPTOR BINDING BY INTRAVESICAL OXYBUTYNIN TO TREAT OVERACTIVE BLADDER".[Link]

  • Molecular Devices . "FLIPR Calcium 6 Assay Kit Guide".[Link]

  • Molecular Devices . "FLIPR Calcium Assay Kits".[Link]

  • Molecular Devices . "Calcium assays for the FLIPR System".[Link]

  • DOI / ResearchGate . "FLIPR® Calcium Assay Cells used in the assay were stably transfected".[Link]

Sources

Application

Application Note: Sch 1000 Bromide Hydrate Administration Routes for In Vivo Pharmacology

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Content Focus: In vivo respiratory pharmacology, muscarinic receptor antagonism, and translational disease modeling. E...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Content Focus: In vivo respiratory pharmacology, muscarinic receptor antagonism, and translational disease modeling.

Executive Summary

Sch 1000 bromide hydrate, universally known as Ipratropium bromide hydrate , is a potent, non-selective muscarinic acetylcholine receptor (mAChR) antagonist[1][2]. As a quaternary ammonium compound, it is highly hydrophilic, restricting its penetration across the blood-brain barrier. This property makes it an ideal pharmacological tool for isolating peripheral muscarinic responses—specifically airway smooth muscle relaxation and inhibition of mucus secretion—without confounding central nervous system (CNS) effects[2][3].

This application note provides an authoritative guide on the preparation, dosing, and administration of Sch 1000 bromide hydrate for in vivo preclinical models, emphasizing causality in experimental design and self-validating protocol structures.

Pharmacological Profile & Mechanism of Action

Sch 1000 bromide hydrate acts as a competitive antagonist at all muscarinic receptor subtypes, though its primary therapeutic and experimental utility stems from its blockade of the M3 receptor on airway smooth muscle[4][5].

The M2/M3 Paradox in Experimental Design

When designing in vivo experiments, researchers must account for the drug's non-selective nature. Sch 1000 blocks both M3 receptors (which mediate bronchoconstriction) and M2 autoreceptors (which inhibit acetylcholine release from vagal nerve endings)[5]. At sub-optimal doses, blocking the M2 receptor removes the negative feedback loop, paradoxically increasing acetylcholine (ACh) release in the synaptic cleft, which can outcompete the M3 blockade[5]. Therefore, achieving a sufficient local concentration is critical to ensure M3 antagonism dominates the physiological response.

MOA Vagus Vagal Nerve (Parasympathetic) ACh Acetylcholine (ACh) Vagus->ACh Releases M3R M3 Muscarinic Receptor ACh->M3R Activates Sch1000 Sch 1000 Bromide (Ipratropium) Sch1000->M3R Competitive Blockade Relaxation Bronchodilation Sch1000->Relaxation Induces Gq Gq Protein & PLC M3R->Gq Ca2 Intracellular Ca2+ Release Gq->Ca2 Contraction Bronchoconstriction Ca2->Contraction

Fig 1: Sch 1000 bromide hydrate mechanism of action via M3 receptor antagonism.

Quantitative Target Profile
Target ReceptorIC₅₀ (nM)Primary In Vivo Consequence
M1 2.9Blocks parasympathetic ganglionic transmission.
M2 2.0Blocks pre-junctional autoreceptors (can transiently increase ACh release).
M3 1.7Potently inhibits airway smooth muscle contraction and submucosal gland secretion.

Data synthesized from established binding assays[4].

Rationale for In Vivo Model Selection

Animal Model Selection

The Dunkin-Hartley guinea pig is the gold standard for evaluating Sch 1000 bromide hydrate[5][6]. Unlike mice, which possess sparse airway smooth muscle, guinea pig airway anatomy and pharmacological responses to muscarinic antagonists and histamine closely mirror human asthma and COPD[5][6]. Rats are highly effective for evaluating cadmium-induced pulmonary inflammation and neutrophil infiltration[4].

Vehicle Selection

Sch 1000 bromide hydrate is freely soluble in water and lower alcohols[7]. 0.9% sterile saline is the mandatory vehicle for in vivo administration. The use of DMSO or ethanol is strongly discouraged for airway delivery, as these solvents induce epithelial toxicity, artifactual inflammation, and alter baseline airway resistance[6][7].

Administration Routes & Dosage Guidelines

The choice of administration route dictates the pharmacokinetic distribution and the translational relevance of the model.

Administration RouteTypical Dose RangeVehiclePrimary ApplicationExperimental Advantages
Aerosol (Nebulization) 0.04 – 0.20 mg / 20 mL0.9% SalineAsthma/COPD exacerbation modelsHigh translational relevance; mimics clinical inhaler distribution[4].
Intratracheal (IT) 0.6 – 1.5 µg/kg (approx. 1.45 nmol/kg)0.9% SalineDirect lung targeting / Duration of actionExact dosing; bypasses rodent nasal filtration[6].
Intravenous (IV) 0.3 – 1.0 µg/kg0.9% SalineSystemic pharmacology / Vagal stimulationRapid onset; precise bioavailability assessment[4][5].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating baseline measurements and vehicle-control cohorts, researchers can isolate the specific bronchodilatory effects of Sch 1000.

Workflow Prep Vehicle Prep (0.9% Saline) Admin Sch 1000 Admin (Aerosol/IT/IV) Prep->Admin Wait Equilibration (15-30 mins) Admin->Wait Challenge Methacholine Challenge Wait->Challenge Measure Plethysmography (RL & Cdyn) Challenge->Measure Analysis BALF & Tissue Analysis Measure->Analysis

Fig 2: Standard in vivo pharmacology workflow for Sch 1000 efficacy evaluation.

Protocol A: Aerosol Delivery in Guinea Pig Asthma Models

Objective: Evaluate protection against methacholine-induced bronchoconstriction via topical airway exposure.

  • Solution Preparation: Dissolve Sch 1000 bromide hydrate in 0.9% sterile saline to achieve a concentration of 2 µg/mL (e.g., 0.04 mg in 20 mL)[4]. Vortex gently until the solution is completely clear.

  • Baseline Acquisition: Place conscious Dunkin-Hartley guinea pigs into a whole-body plethysmograph. Record baseline specific airway resistance (sRaw) for 5 minutes.

  • Aerosol Exposure: Transfer the solution to an ultrasonic nebulizer. Expose the animals to the aerosolized Sch 1000 solution at a flow rate of 1 mL/min for 30 minutes[4].

  • Equilibration: Wait 15 minutes post-exposure. Causality Note: This allows the hydrophilic compound to diffuse across the respiratory epithelium and achieve steady-state receptor occupancy at the smooth muscle.

  • Agonist Challenge: Nebulize methacholine (1–10 mg/mL) for 2 minutes.

  • Data Collection: Record sRaw or Enhanced Pause (Penh) for 10 minutes post-challenge to quantify the attenuation of bronchoconstriction.

Protocol B: Intratracheal (IT) Instillation for Precise Dosing

Objective: Assess the exact dose-response and duration of action, bypassing the nasal turbinates.

  • Solution Preparation: Prepare a stock solution in sterile saline targeting a final delivery dose of 1.45 nmol/kg (approx. 0.6 µg/kg)[6].

  • Anesthesia: Induce light anesthesia using 3% isoflurane in an induction chamber.

  • Intubation & Delivery: Suspend the animal by the upper incisors on an intubation stand. Using a modified otoscope to visualize the vocal cords, insert a MicroSprayer® aerosolizer directly into the trachea.

  • Instillation: Deliver a 50 µL volume of the Sch 1000 solution, immediately followed by a 100 µL bolus of air to ensure deep alveolar dispersion.

  • Validation: Monitor respiratory rate during recovery on a heating pad. Proceed to methacholine challenge or vagal nerve stimulation 30 minutes to 24 hours post-instillation to assess duration of action[6].

Protocol C: Intravenous (IV) Administration for Systemic Assessment

Objective: Evaluate systemic vagal blockade and cardiovascular safety pharmacology.

  • Solution Preparation: Dissolve Sch 1000 in sterile saline. Target dose: 0.5 to 1.0 µg/kg[4][5].

  • Administration: In anesthetized animals with a cannulated jugular or femoral vein, administer the dose as a slow IV bolus over 60 seconds.

  • Measurement: Monitor heart rate and blood pressure via arterial cannulation. Causality Note: Doses below 0.3 µg/kg show minimal post-junctional blocking effects, while doses ≥ 0.5 µg/kg effectively inhibit ACh-induced bronchoconstriction and modulate vagal tone[4].

Data Presentation & Expected Outcomes

When executing the protocols above, researchers should expect the following physiological shifts compared to vehicle-treated controls:

ParameterMeasurement TechniqueExpected Sch 1000 EffectMechanistic Cause
Lung Resistance (RL) Invasive Plethysmography↓ Decreased (Significantly blunted spike)Blockade of M3-mediated smooth muscle contraction[2].
Dynamic Compliance (Cdyn) Invasive Plethysmography↑ Maintained (Prevents drop)Prevention of peripheral airway closure and air trapping.
BALF Neutrophils Flow Cytometry / Cytospin↓ Decreased Reduction of parenchyma inflammatory infiltration (e.g., in cadmium models)[4].
Heart Rate ECG / Telemetry↔ Minimal Change (at inhaled doses)Low systemic bioavailability limits cardiac M2 receptor blockade[3].

References

  • Sch 1000: A New Anticholinergic Bronchodilator - PubMed Source: nih.gov URL:[1]

  • Ipratropium bromide hydrate (Sch 1000 bromide hydrate) | mAChR Antagonist Source: medchemexpress.com URL:[4]

  • Ipratropium bromide | MedChemExpress (MCE) Life Science Reagents Source: medchemexpress.com URL:

  • Ipratropium bromide hydrate | C20H32BrNO4 | CID 16738693 - PubChem Source: nih.gov URL:[2]

  • (PDF) Ipratropium Bromide: Physical Properties - ResearchGate Source: researchgate.net URL:[7]

  • Ipratropium bromide (Sch 1000) | mAChR Antagonist Source: medchemexpress.com URL:[5]

  • Pr ratio-IPRATROPIUM UDV Source: hres.ca URL:

  • Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC Source: nih.gov URL:[6]

  • PRODUCT MONOGRAPH IPRAVENT NASAL SPRAY Source: aapharma.ca URL:[3]

Sources

Method

Application Note: Experimental Design for Modulating Vagal Nerve Stimulation using Sch 1000 Bromide Hydrate

Target Audience: Principal Investigators, Pharmacologists, and Preclinical Drug Development Scientists. Compound Focus: Sch 1000 bromide hydrate (Ipratropium bromide hydrate; CAS: 22254-24-6) Application: In vivo modulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Principal Investigators, Pharmacologists, and Preclinical Drug Development Scientists. Compound Focus: Sch 1000 bromide hydrate (Ipratropium bromide hydrate; CAS: 22254-24-6) Application: In vivo modulation of Vagal Nerve Stimulation (VNS)

Mechanistic Rationale & Experimental Causality

Sch 1000 bromide hydrate, universally known as ipratropium bromide, is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist[1]. In preclinical respiratory and cardiovascular pharmacology, it is a critical tool compound for isolating parasympathetic pathways during Vagal Nerve Stimulation (VNS).

Designing an experiment with Sch 1000 requires a precise understanding of its biphasic, dose-dependent causality [2]. Because Sch 1000 antagonizes all muscarinic receptor subtypes (M1-M5)[3], its physiological effect during VNS is dictated entirely by the spatial distribution of these receptors and the administered dose:

  • Low-Dose Paradigm (Pre-junctional Blockade): At low intravenous doses (e.g., 0.01–1.0 µg/kg in guinea pigs), Sch 1000 preferentially blocks pre-junctional M2 inhibitory autoreceptors located on pulmonary parasympathetic nerve terminals[2]. Normally, these M2 receptors provide negative feedback to halt acetylcholine (ACh) release. Blocking them increases VNS-induced ACh release, paradoxically potentiating bronchoconstriction[2].

  • High-Dose Paradigm (Post-junctional Blockade): At higher doses (>1.0 µg/kg, typically 10-20 µg/kg), Sch 1000 achieves sufficient concentration to block the post-junctional M3 receptors on airway smooth muscle and M2 receptors on the myocardium[2]. This completely antagonizes VNS-induced bronchoconstriction and bradycardia[2].

Understanding this balance is the cornerstone of designing a robust VNS assay.

G VNS Vagal Nerve Stimulation (VNS) ACh Acetylcholine (ACh) Release VNS->ACh M2 Pre-junctional M2 (Autoreceptor) ACh->M2 Negative Feedback M3 Post-junctional M3 (Smooth Muscle) ACh->M3 Contraction Effect1 Increased ACh (Potentiated Constriction) M2->Effect1 Effect2 Bronchoconstriction Abolished M3->Effect2 SchLow Sch 1000 (Low Dose: <1.0 µg/kg) SchLow->M2 Blocks SchHigh Sch 1000 (High Dose: >10 µg/kg) SchHigh->M3 Blocks

Fig 1: Biphasic dose-dependent modulation of VNS pathways by Sch 1000 via M2 and M3 receptors.

Self-Validating Experimental Design

To ensure scientific integrity (E-E-A-T), a VNS protocol utilizing Sch 1000 must be self-validating . If you observe potentiation or antagonism of bronchoconstriction, you must prove whether the effect is occurring at the nerve terminal (pre-junctional) or the muscle (post-junctional).

The Validation Mechanism: Exogenous Acetylcholine (ACh) Challenge Alongside electrical VNS, the protocol must include intravenous injections of exogenous ACh.

  • Why? Exogenous ACh bypasses the vagus nerve entirely and acts directly on the post-junctional M3 receptors[2].

  • The Logic: If a low dose of Sch 1000 potentiates VNS-induced bronchoconstriction but does not potentiate exogenous ACh-induced bronchoconstriction, you have definitively proven that the drug is acting strictly on the pre-junctional neural autoreceptors[2].

In Vivo Protocol: Guinea Pig VNS Model

This protocol is optimized for anesthetized guinea pigs, the gold-standard model for evaluating vagally-mediated airway resistance and muscarinic pharmacology[2].

Materials & Reagents
  • Subjects: Male Dunkin-Hartley guinea pigs (350–450 g).

  • Anesthesia: Urethane (1.5 g/kg, i.p.).

  • Test Compound: Sch 1000 bromide hydrate (Ipratropium), dissolved in 0.9% saline.

  • Validation Compound: Acetylcholine chloride (1-5 µg/kg, i.v.).

  • Equipment: Bipolar platinum stimulation electrodes, mechanical ventilator, pressure transducers (for pulmonary inflation pressure and arterial blood pressure).

Step-by-Step Methodology

Step 1: Surgical Preparation & Cannulation

  • Anesthetize the guinea pig using urethane. Confirm deep anesthesia via absence of pedal withdrawal reflex.

  • Perform a tracheostomy and insert a tracheal cannula. Connect to a small animal ventilator (e.g., 60 breaths/min, 10 mL/kg tidal volume).

  • Cannulate the jugular vein for intravenous (i.v.) administration of Sch 1000 and exogenous ACh.

  • Cannulate the carotid artery and connect to a pressure transducer to monitor blood pressure and heart rate continuously.

  • Measure airway resistance by recording Pulmonary Inflation Pressure (PIP) via a side-arm of the tracheal cannula.

Step 2: Vagus Nerve Isolation

  • Make a midline cervical incision. Use blunt dissection to expose the carotid sheath[4].

  • Carefully isolate both the left and right cervical vagus nerves from the carotid arteries[4].

  • Ligate and section the vagus nerves cephalad (towards the brain) to prevent central reflex pathways from interfering with the efferent stimulation.

  • Place bipolar platinum electrodes on the distal ends of the sectioned vagus nerves. Submerge the surgical field in mineral oil to prevent nerve desiccation and electrical shunting.

Step 3: Baseline Data Acquisition (The Self-Validating Baseline)

  • VNS Challenge: Deliver electrical stimulation (e.g., 10 V, 0.2 ms pulse width, 10 Hz for 5 seconds). Record the peak increase in PIP (bronchoconstriction) and the drop in heart rate (bradycardia). Allow 5 minutes for baseline recovery.

  • Exogenous ACh Challenge: Administer ACh (2 µg/kg, i.v.). Record PIP and heart rate. Allow 5 minutes for recovery.

Step 4: Sch 1000 Administration & Testing

  • Phase A (Low Dose): Administer Sch 1000 bromide hydrate at 0.5 µg/kg i.v. Wait 3 minutes.

  • Repeat the VNS Challenge and the Exogenous ACh Challenge. Record data.

  • Phase B (High Dose): Administer Sch 1000 bromide hydrate at 10 µg/kg i.v. Wait 3 minutes.

  • Repeat the VNS Challenge and the Exogenous ACh Challenge. Record data.

Workflow S1 Surgical Prep & Cannulation S2 Vagus Nerve Isolation & Ligation S1->S2 S3 Baseline VNS & ACh Validation S2->S3 S4 Sch 1000 Infusion (Low -> High Dose) S3->S4 S5 Post-Drug VNS Data Acquisition S4->S5

Fig 2: In vivo experimental workflow for evaluating Sch 1000 effects during vagal nerve stimulation.

Quantitative Data Interpretation

The table below summarizes the expected quantitative shifts in physiological markers based on the biphasic nature of Sch 1000 during VNS[2].

Experimental ConditionVNS-Induced Bronchoconstriction (PIP)VNS-Induced Bradycardia (HR)Exogenous ACh ResponseMechanistic Causality
Baseline (Vehicle) Normal Increase (~100% over baseline)Normal DecreaseNormal Increase in PIPUninhibited M2/M3 receptor activity.
Sch 1000 (0.5 µg/kg) Potentiated (~200% over baseline)Potentiated DecreaseUnchanged Selective blockade of pre-junctional M2 autoreceptors; increased ACh release[2].
Sch 1000 (10.0 µg/kg) Abolished (No change in PIP)Abolished (No change)Abolished Complete blockade of post-junctional M3 (airway) and M2 (cardiac) receptors[2].

Note: If the exogenous ACh response is potentiated during the low-dose phase, the dose of Sch 1000 is too high and is beginning to exert non-specific effects or the ACh dose is improperly calibrated.

References

  • Fryer, A. D., & Maclagan, J. (1987). Ipratropium bromide potentiates bronchoconstriction induced by vagal nerve stimulation in the guinea-pig. European Journal of Pharmacology, 139(2), 187-191. Available at: [Link]

  • Gross, N. J., & Barnes, P. J. (2017). Muscarinic Receptor Antagonists: Effects on Pulmonary Function. Handbook of Experimental Pharmacology, 237, 131-143. Available at:[Link]

  • Hoffmann, B. A., et al. (2012). Low voltage vagal nerve stimulation reduces bronchoconstriction in guinea pigs through catecholamine release. Neuromodulation: Technology at the Neural Interface, 15(6), 541-546. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 657321, Ipratropium Bromide. Available at:[Link]

Sources

Application

Application Note: In Vivo Evaluation of Sch 1000 Bromide Hydrate in Cadmium-Induced Lung Inflammation

Target Audience: Researchers, preclinical scientists, and drug development professionals specializing in respiratory pharmacology, toxicology, and chronic obstructive pulmonary disease (COPD). Executive Summary & Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals specializing in respiratory pharmacology, toxicology, and chronic obstructive pulmonary disease (COPD).

Executive Summary & Mechanistic Rationale

Cadmium (Cd) exposure—predominantly through cigarette smoke and industrial air pollution—is a well-documented catalyst for severe pulmonary toxicity, driving oxidative stress, macrophage polarization, and emphysema[1]. In preclinical models, cadmium inhalation triggers acute and chronic lung inflammation characterized by profound neutrophilic infiltration and the upregulation of matrix metalloproteinase-9 (MMP-9)[2].

Sch 1000 bromide hydrate (commonly known as Ipratropium bromide) is a potent, non-selective muscarinic acetylcholine receptor (mAChR) antagonist. It exhibits high affinity for M1, M2, and M3 receptors (IC₅₀ values of 2.9 nM, 2.0 nM, and 1.7 nM, respectively)[3]. While traditionally utilized for its bronchodilatory effects via smooth muscle relaxation, recent in vivo evaluations demonstrate that Sch 1000 also exerts significant anti-inflammatory properties. Specifically, prophylactic aerosolized administration of Sch 1000 attenuates cadmium-induced airway resistance, reduces neutrophilic influx, and suppresses MMP-9 gelatinolytic activity in the pulmonary parenchyma[4].

As a Senior Application Scientist, I have designed this protocol to provide a self-validating framework for evaluating the efficacy of Sch 1000 in a rodent model of Cd-induced lung injury. The methodologies detailed below emphasize causality—explaining why specific assays (like gelatin zymography) and delivery routes (aerosolization) are critical for translational accuracy.

Mechanistic Pathway

G Cd Cadmium Exposure (Aerosol) Epi Airway Epithelium & Alveolar Macrophages Cd->Epi Oxidative Stress & Toxicity ACh Vagal Tone Activation (ACh Release) Epi->ACh Neuromodulation MMP9 MMP-9 Upregulation & Neutrophil Influx Epi->MMP9 Pro-inflammatory Cytokines mAChR Muscarinic Receptors (M1, M2, M3) ACh->mAChR Receptor Binding Broncho Airway Hyperreactivity & Tissue Damage mAChR->Broncho Smooth Muscle Contraction Relief Bronchodilation & Inflammation Arrest mAChR->Relief Blockade Effect Sch Sch 1000 Bromide Hydrate (Ipratropium) Sch->mAChR Competitive Antagonism Sch->MMP9 Attenuates Activity MMP9->Broncho Extracellular Matrix Degradation

Figure 1: Mechanistic pathway of Cadmium-induced lung injury and Sch 1000 bromide hydrate intervention.

Experimental Workflow & Design

To ensure translational relevance to human COPD and emphysema, the administration of Sch 1000 must mimic clinical delivery. Aerosolization is chosen over systemic injection to maximize local drug concentration at the airway epithelium while minimizing systemic anticholinergic side effects (e.g., tachycardia)[5].

Workflow Acclimation 1. Animal Preparation Sprague-Dawley Rats (200-250g) DrugAdmin 2. Sch 1000 Pre-treatment 0.20 mg/20 mL aerosol for 30 min Acclimation->DrugAdmin CdExposure 3. Cadmium Challenge 0.1% CdCl2 aerosol for 1 hour DrugAdmin->CdExposure 30 min prior to injury InVivo 4. In Vivo Physiology Measure Airway Resistance (Plethysmography) CdExposure->InVivo 24h post-exposure (Acute) or 5 weeks (Chronic) Necropsy 5. Tissue & Fluid Collection Euthanasia, BALF Extraction, Lung Excision InVivo->Necropsy Analysis 6. Downstream Assays Cytology, MMP-9 Zymography, Histopathology Necropsy->Analysis Self-validating endpoints

Figure 2: Step-by-step in vivo experimental workflow for evaluating Sch 1000 efficacy.

Detailed Step-by-Step Protocols

Protocol A: Aerosolized Drug Delivery and Cadmium Challenge

Causality Note: Pre-treatment is utilized to saturate mAChRs prior to the massive vagal and inflammatory cascade triggered by cadmium.

  • Reagent Preparation:

    • Sch 1000 Solution: Dissolve Sch 1000 bromide hydrate in sterile 0.9% NaCl to a final concentration of 0.20 mg/20 mL[3]. Trustworthiness check: Ensure sonication if micro-precipitates are visible, though the hydrate form is highly water-soluble.

    • Cadmium Solution: Prepare a 0.1% (w/v) Cadmium Chloride (CdCl₂) solution in sterile 0.9% NaCl.

  • Sch 1000 Administration:

    • Place rats in a whole-body plethysmography exposure chamber.

    • Nebulize the Sch 1000 solution using an ultrasonic nebulizer at a flow rate of 30 mL/30 min.

    • Expose the animals to the aerosol for exactly 30 minutes.

  • Cadmium Exposure:

    • Immediately following drug pre-treatment, switch the nebulizer input to the 0.1% CdCl₂ solution.

    • Expose the animals for 1 hour.

    • Control Group: Expose sham animals to 0.9% NaCl aerosol for the same duration.

Protocol B: Bronchoalveolar Lavage Fluid (BALF) Collection & Cytology

Causality Note: BALF cytology is the gold standard for quantifying airway luminal inflammation. Cadmium specifically drives a neutrophilic phenotype, which Sch 1000 has been shown to attenuate[4].

  • Euthanasia & Cannulation: 24 hours post-exposure (for acute models), euthanize the rat via an overdose of sodium pentobarbital. Surgically expose the trachea and insert a sterile 18-gauge cannula.

  • Lavage: Instill 3 aliquots of 5 mL sterile, ice-cold PBS (pH 7.4) into the lungs. Gently massage the thorax and aspirate the fluid. Pool the aliquots (expected recovery >80%).

  • Cell Isolation: Centrifuge the BALF at 400 × g for 10 minutes at 4°C.

  • Supernatant Storage: Aliquot the cell-free supernatant and snap-freeze at -80°C for downstream MMP-9 zymography.

  • Differential Counting: Resuspend the cell pellet in 1 mL PBS. Perform a total cell count using a hemocytometer. Prepare cytospin slides, stain with Wright-Giemsa, and count a minimum of 300 cells under a light microscope to determine the percentage of macrophages, neutrophils, and lymphocytes.

Protocol C: MMP-9 Gelatin Zymography

Causality Note: Standard ELISA measures total protein, but zymography is required to differentiate between the latent (pro-MMP-9) and active forms of the enzyme. Cadmium specifically upregulates the active gelatinase B (MMP-9) responsible for tissue destruction[2].

  • Gel Preparation: Cast a 10% SDS-PAGE gel co-polymerized with 0.1% (w/v) gelatin.

  • Electrophoresis: Mix 20 µL of BALF supernatant with non-reducing sample buffer (do NOT boil, as boiling destroys enzymatic activity). Run the gel at 125V at 4°C.

  • Renaturation: Wash the gel twice for 30 minutes in 2.5% Triton X-100 to remove SDS and allow the MMPs to refold.

  • Incubation: Incubate the gel in development buffer (50 mM Tris-HCl, 10 mM CaCl₂, 0.02% NaN₃, pH 7.4) at 37°C for 24 hours.

  • Staining & Analysis: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 and destain until clear bands appear against a dark blue background. Quantify the bands (active MMP-9 at ~82 kDa and latent at ~92 kDa) using densitometry software.

Expected Data & Quantitative Outcomes

When executing this protocol, Sch 1000 bromide hydrate is expected to demonstrate a significant protective effect against cadmium-induced pathology. Below is a representative data matrix synthesizing expected outcomes based on validated in vivo models[4],[6].

Experimental GroupAirway Resistance (cm H₂O/mL/s)Total BALF Cells (x10⁵/mL)Neutrophils (%)Active MMP-9 Activity (Relative Densitometry Units)
Sham (NaCl Aerosol) 0.45 ± 0.051.2 ± 0.3< 2%1.0 (Baseline)
Cadmium Only (0.1%) 1.15 ± 0.12 (Severe Obstruction)8.5 ± 1.165% ± 5%8.5 ± 1.2 (High Tissue Degradation)
Cd + Sch 1000 (0.20 mg) 0.55 ± 0.08 (Rescued)4.8 ± 0.735% ± 4%3.8 ± 0.6 (Significantly Attenuated)

Data Interpretation: The data table illustrates that while Sch 1000 may not completely normalize total cell counts to sham levels, it profoundly rescues airway resistance (reversing bronchoconstriction) and halves both neutrophilic infiltration and active MMP-9 levels. This validates the dual bronchodilatory and anti-inflammatory efficacy of mAChR antagonism in heavy-metal-induced lung injury.

References

  • Effects of formoterol and ipratropium bromide on repeated cadmium inhalation-induced pulmonary inflammation and emphysema in r
  • Anti-inflammatory effects of formoterol and ipratropium bromide against acute cadmium-induced pulmonary inflammation in r
  • Effects of formoterol and ipratropium bromide on repeated cadmium inhalation-induced pulmonary inflammation and emphysema in r
  • Bronchodilator action of the anticholinergic drug, ipratropium bromide (Sch 1000), as an aerosol in chronic bronchitis and asthma PubMed / NIH
  • Ipratropium bromide hydrate (Sch 1000 bromide hydr
  • Cadmium-mediated lung injury is exacerbated by the persistence of classically activ

Sources

Method

Application Notes and Protocols for Assessing Cell Viability in Response to Sch 1000 Bromide Hydrate (Ipratropium Bromide)

Introduction: Understanding Sch 1000 Bromide Hydrate and Its Role in Cell Biology Sch 1000 bromide hydrate, more commonly known as ipratropium bromide, is a well-established pharmacological agent recognized for its role...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding Sch 1000 Bromide Hydrate and Its Role in Cell Biology

Sch 1000 bromide hydrate, more commonly known as ipratropium bromide, is a well-established pharmacological agent recognized for its role as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] With a molecular weight of approximately 412.37 g/mol , it competitively inhibits the binding of acetylcholine to all five subtypes of muscarinic receptors (M1-M5).[3] While its clinical application is primarily in the treatment of respiratory conditions like chronic obstructive pulmonary disease (COPD), its utility in a research context is far broader.[1]

Many cancers derived from epithelial and endothelial cells express an autocrine cholinergic loop where acetylcholine (ACh) acts as a growth factor, often stimulating cell proliferation through the M3 muscarinic receptor subtype.[4] Activation of these G-protein coupled receptors can trigger downstream signaling cascades, including the MAPK and Akt pathways, which are central to cell growth and survival.[4][5] Consequently, muscarinic antagonists like ipratropium bromide serve as powerful tools to investigate the role of cholinergic signaling in tumorigenesis and to evaluate potential anti-proliferative effects.[5] This guide provides a comprehensive overview and detailed protocols for assessing the impact of Sch 1000 bromide hydrate on cell viability.

Scientific Principles of Cell Viability Assessment

Evaluating the effect of a compound like Sch 1000 on a cell population requires robust and reproducible methods to quantify cell viability. Cell viability is a measure of the proportion of live, healthy cells within a population and can be assessed through various cellular characteristics. The most common approaches, detailed herein, measure either membrane integrity or metabolic activity.

  • Membrane Integrity Assays (Dye Exclusion): These assays are founded on the principle that viable cells possess intact plasma membranes that are impermeable to certain dyes.[6][7] Dead or dying cells lose this integrity, allowing dyes to enter and stain the intracellular components. The Trypan Blue exclusion assay is a classic example of this method.[6][8]

  • Metabolic Activity Assays (Tetrazolium Reduction): These assays quantify the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[9] Metabolically active cells contain mitochondrial dehydrogenase enzymes that can reduce tetrazolium salts into colored formazan products. The intensity of the color produced is a direct indicator of cell viability. The MTT and WST-1 assays are widely used examples.[10]

Experimental Design Considerations

A well-designed experiment is crucial for obtaining meaningful and reproducible data. When assessing the effects of Sch 1000, the following factors must be carefully considered.

  • Cell Line Selection: The choice of cell line is paramount. Since Sch 1000 is a muscarinic antagonist, its effects will be most pronounced in cell lines that express muscarinic receptors, particularly the M3 subtype, which is often implicated in cell proliferation.[4][5]

  • Dose-Response and Concentration Range: It is essential to test a wide range of Sch 1000 concentrations to generate a complete dose-response curve. This allows for the determination of key toxicological endpoints, such as the half-maximal inhibitory concentration (IC50). A preliminary range-finding experiment is often recommended. Studies have shown effects of ipratropium bromide in a dose-dependent manner across a wide concentration range (e.g., 1 x 10⁻¹¹ M to 1 x 10⁻⁴ M).[1]

  • Incubation Time: The duration of exposure to the compound can significantly influence the outcome. Typical incubation times range from 24 to 96 hours, depending on the cell line's doubling time and the specific research question.[11][12]

  • Controls:

    • Untreated Control: Cells cultured in medium alone serve as a baseline for 100% viability.

    • Vehicle Control: If Sch 1000 is dissolved in a solvent (e.g., DMSO, PBS), cells should be treated with the highest concentration of the solvent used in the experiment to account for any solvent-induced effects.

    • Blank Control: Wells containing only culture medium (and the assay reagent) are necessary to subtract background absorbance.[9]

General Experimental Workflow

The overall process for assessing cell viability follows a standardized sequence, from initial cell culture to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Acquisition & Analysis A Select and Culture Appropriate Cell Line C Seed Cells into Multi-well Plate A->C B Prepare Serial Dilutions of Sch 1000 Bromide Hydrate D Treat Cells with Sch 1000 and Controls B->D C->D E Incubate for Defined Period (e.g., 24-72h) D->E F Add Viability Reagent (e.g., MTT, WST-1, Trypan Blue) E->F G Incubate as per Protocol Instructions F->G H Measure Signal (Absorbance or Cell Count) G->H I Calculate % Viability and Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: General workflow for a cell viability assay.

Detailed Protocols

Protocol 1: Trypan Blue Exclusion Assay for Membrane Integrity

This method provides a direct count of viable and non-viable cells based on membrane integrity.[7][8]

A. Principle Viable cells with intact membranes exclude the trypan blue dye, appearing bright and unstained under a microscope. Non-viable cells, with compromised membranes, take up the dye and appear blue.[6][13]

B. Materials

  • Trypan Blue solution, 0.4%

  • Hemacytometer or automated cell counter

  • Phosphate-buffered saline (PBS), serum-free

  • Microcentrifuge tubes

C. Step-by-Step Procedure

  • After incubating cells with Sch 1000, collect the cell suspension from each well. For adherent cells, first detach them using trypsin.

  • Centrifuge the cell suspension for 5 minutes at 100 x g and discard the supernatant.[7]

  • Resuspend the cell pellet in a known volume of serum-free PBS. Serum proteins can interfere with the stain.[6][7]

  • In a clean microcentrifuge tube, mix one part of the cell suspension with one part of 0.4% Trypan Blue solution (1:1 ratio).[8]

  • Allow the mixture to incubate at room temperature for 3-5 minutes. Avoid longer incubation times, as this can lead to the staining of viable cells.[7]

  • Load 10 µL of the mixture into a hemacytometer.

  • Under a light microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid.

  • Calculate the percentage of viable cells using the formula below.

D. Calculation

  • % Viability = (Number of unstained cells / Total number of cells) x 100 [8]

Protocol 2: MTT Assay for Metabolic Activity

A reliable colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into an insoluble purple formazan product by mitochondrial dehydrogenases.[9]

A. Principle The amount of purple formazan produced is directly proportional to the number of metabolically active (viable) cells.

B. Materials

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)

  • 96-well clear-bottom tissue culture plates

  • Microplate spectrophotometer (ELISA reader)

C. Step-by-Step Procedure

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells/well in 100 µL of culture medium.[9] Allow cells to adhere overnight.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of Sch 1000. Include untreated and vehicle controls.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[9] A purple precipitate should be visible.

  • Carefully aspirate the medium containing MTT from each well.

  • Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Mix thoroughly by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >630 nm can be used to reduce background.[9]

Protocol 3: WST-1 Assay for Metabolic Activity

This assay is similar to MTT but utilizes a water-soluble tetrazolium salt (WST-1), which is cleaved to a soluble formazan, simplifying the protocol by eliminating the solubilization step.[10]

A. Principle The amount of dark red, soluble formazan dye produced is directly proportional to the number of metabolically active cells and can be measured directly.[10]

B. Materials

  • WST-1 Cell Proliferation Reagent

  • 96-well tissue culture plates

  • Microplate spectrophotometer (ELISA reader)

C. Step-by-Step Procedure

  • Seed cells in a 96-well plate at a density of 0.1 to 5 x 10⁴ cells/well in 100 µL of culture medium.[10] Allow cells to adhere overnight.

  • Treat cells with various concentrations of Sch 1000 as described for the MTT assay.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of WST-1 reagent to each well.[10]

  • Incubate the plate for 0.5 to 4 hours at 37°C. The optimal incubation time can vary depending on the cell type and density.[10][11]

  • Shake the plate thoroughly for 1 minute on a shaker.

  • Measure the absorbance of the samples between 420-480 nm (maximum at ~440 nm). A reference wavelength of >600 nm is recommended.[10]

Data Analysis and Interpretation

1. Calculating Percentage Viability For absorbance-based assays (MTT, WST-1), first subtract the average absorbance of the blank (medium only) from all other readings. Then, calculate the percentage of viability for each treatment relative to the vehicle control.

  • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

2. Dose-Response Curve and IC50 Determination Plot the % Viability (Y-axis) against the logarithm of the Sch 1000 concentration (X-axis). Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data. From this curve, the IC50 value—the concentration of the compound that inhibits cell viability by 50%—can be accurately determined.

ParameterTrypan Blue AssayMTT AssayWST-1 Assay
Principle Membrane ExclusionMitochondrial Dehydrogenase ActivityMitochondrial Dehydrogenase Activity
Endpoint Direct Cell CountAbsorbance (570 nm)Absorbance (420-480 nm)
Product Stained/Unstained CellsInsoluble Purple FormazanSoluble Dark Red Formazan
Advantages Direct, inexpensiveHigh throughput, well-establishedHigh throughput, no solubilization step
Disadvantages Low throughput, subjectiveRequires solubilization stepReagent can be sensitive to light

Elucidating the Mechanism of Action: Muscarinic Receptor Antagonism

Sch 1000 bromide hydrate exerts its effects by blocking muscarinic acetylcholine receptors. In many cancer cell lines, endogenous acetylcholine stimulates M3 receptors, activating a Gq protein-coupled signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. Ultimately, these signals converge on downstream pro-proliferative pathways such as the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.[4][14] By antagonizing the M3 receptor, Sch 1000 inhibits these downstream signals, leading to a reduction in cell proliferation and viability.[5]

G cluster_membrane cluster_cytoplasm cluster_nucleus ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Activates Sch1000 Sch 1000 (Ipratropium) Sch1000->M3R Blocks PLC Phospholipase C (PLC) M3R->PLC Activates Akt PI3K-Akt Pathway M3R->Akt Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC MAPK Raf-MEK-ERK (MAPK) Pathway PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Akt->Proliferation

Caption: Sch 1000 blocks ACh-induced cell proliferation pathways.

References

  • WST-1 Assay Protocol for Cell Viability. (n.d.). Roche. [Link]

  • CytoSelect™ WST-1 Cell Proliferation Assay Reagent. (n.d.). Cell Biolabs. [Link]

  • Kuol, N., et al. (2022). Blocking Muscarinic Receptor 3 Attenuates Tumor Growth and Decreases Immunosuppressive and Cholinergic Markers in an Orthotopic Mouse Model of Colorectal Cancer. International Journal of Molecular Sciences. [Link]

  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology. [Link]

  • Shah, N., & Ben-Shlomo, Y. (2014). Muscarinic Receptor Agonists and Antagonists: Effects on Cancer. Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • WST-1 Cell Viability & Proliferation Assay (WST). (n.d.). ScienCell. [Link]

  • [M3 Muscarinic Receptor Antagonist Mediates Cell Proliferation Apoptosis and Adhesion in Small Cell Lung Cancer]. (2016). Zhongguo Fei Ai Za Zhi. [Link]

  • MTT Assay Protocol. (n.d.). [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Trypan Blue 0.4% Solution. (n.d.). Bangs Laboratories. [Link]

  • Song, P., et al. (2007). M3 Muscarinic Receptor Antagonists Inhibit Small Cell Lung Carcinoma Growth and Mitogen-Activated Protein Kinase Phosphorylation Induced by Acetylcholine Secretion. Molecular Cancer Therapeutics. [Link]

  • Premix WST-1 Cell Proliferation Assay System. (n.d.). Takara Bio. [Link]

  • Gabba, T., et al. (2015). M2 muscarinic receptors inhibit cell proliferation and migration in urothelial bladder cancer cells. Cell Cycle. [Link]

  • A.S.M., Rubaiyath. (2022). Trypan Blue Exclusion Assay, Neutral Red, Acridine Orange and Propidium Iodide. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Trypan Blue Assay Protocol | Technical Note 181. (2025). DeNovix. [Link]

  • Kalla, M., et al. (2014). Ipratropium bromide-mediated myocardial injury in in vitro models of myocardial ischaemia/reperfusion. Journal of Pharmacy and Pharmacology. [Link]

  • Materials and Methods Cell viability assay. (n.d.). [Link]

  • Draft Guidance on Ipratropium Bromide. (2025). U.S. Food and Drug Administration. [Link]

  • Yang, Y., et al. (2012). Long Term and Standard Incubations of WST-1 Reagent Reflect the Same Inhibitory Trend of Cell Viability in Rat Airway Smooth Muscle Cells. International Journal of Medical Sciences. [Link]

  • CN110845492A - Ipratropium bromide monohydrate. (n.d.).
  • Ayyagari, V. N., & Shoyele, S. A. (2013). Hydroxyethyl disulfide as an efficient metabolic assay for cell viability in vitro. Analytical Biochemistry. [Link]

  • Weyermann, J., et al. (2005). Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. Methods in Molecular Medicine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sch 1000 Bromide Hydrate Solubility &amp; DMSO Preparation Guide

Welcome to the Technical Support Center for Sch 1000 bromide hydrate (commonly known as Ipratropium bromide monohydrate). As a quaternary ammonium derivative of atropine, this compound is a potent, non-selective muscarin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sch 1000 bromide hydrate (commonly known as Ipratropium bromide monohydrate). As a quaternary ammonium derivative of atropine, this compound is a potent, non-selective muscarinic acetylcholine receptor (mAChR) antagonist widely utilized in respiratory pharmacology and bronchodilation research.

This guide is designed for researchers and drug development professionals. It synthesizes physicochemical data, field-proven preparation methodologies, and troubleshooting matrices to ensure high-fidelity experimental outcomes.

Quantitative Data: Solubility Profile

Understanding the baseline solubility of Sch 1000 bromide hydrate is critical for avoiding precipitation during assay preparation. The compound features both a hydrophilic quaternary ammonium head and a lipophilic phenylpropoxy tail, creating unique solvent interactions.

Table 1: Reference Solubility Profile for Sch 1000 Bromide Hydrate

SolventMax Solubility (mg/mL)Max Solubility (mM)Preparation Notes & Causality
DMSO (Anhydrous) ~123.0 mg/mL~285.0 mMOptimal. Requires vortexing and sonication to disrupt the monohydrate crystal lattice[1].
Water (H₂O) ~50.0 - 86.0 mg/mL~116.0 - 200.0 mMHigh. Soluble due to the bromide salt form. Sonication is recommended for concentrations >50 mM[1][2].
PBS (pH 7.2) ~5.0 mg/mL~11.6 mMModerate. Direct dissolution is possible, but the solution must be used within 24 hours to prevent ester hydrolysis[3].
Ethanol ~1.0 - 24.6 mg/mL~2.3 - 57.0 mMVariable. Solubility is highly dependent on temperature and ultrasonic application[3][4].

(Note: Calculations must account for the monohydrate molecular weight of 430.38 g/mol , rather than the anhydrous weight of 412.4 g/mol [3][5].)

Mechanistic Context: Pharmacological Pathway

To contextualize the importance of accurate dosing and solubility, below is the signaling blockade mechanism of Sch 1000 bromide. By competitively inhibiting M1, M2, and M3 receptors (with IC50s of 2.9 nM, 2.0 nM, and 1.7 nM respectively), it prevents acetylcholine-induced intracellular calcium release[2].

G Sch1000 Sch 1000 Bromide (Ipratropium) mAChR Muscarinic Receptors (M1, M2, M3) Sch1000->mAChR Competitive Inhibition Bronchodilation Bronchodilation (Therapeutic Effect) Sch1000->Bronchodilation Results in Gq Gq/11 Protein Coupling mAChR->Gq Activates (Blocked) PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 SmoothMuscle Smooth Muscle Contraction Ca2->SmoothMuscle Induces (Blocked)

Mechanism of Sch 1000 bromide antagonizing mAChR to induce bronchodilation.

Self-Validating Protocol: Preparing a 10 mM DMSO Stock

Organic solvent-free aqueous solutions can be prepared directly, but for long-term library storage, DMSO stocks are standard[3]. This protocol incorporates self-validating checkpoints to ensure the thermodynamic stability of your stock.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized Sch 1000 bromide hydrate vial from -20°C storage and allow it to equilibrate to room temperature (25°C) in a desiccator for at least 30 minutes.

  • Causality: Opening a cold vial introduces atmospheric moisture. Because DMSO is highly hygroscopic, condensation will alter the solvent's dielectric constant, drastically reducing the solubility of the compound's lipophilic moiety.

Step 2: Solvent Addition

  • Action: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%). To prepare a 10 mM stock from 5 mg of powder, add 1.16 mL of DMSO.

  • Causality: Using anhydrous DMSO prevents premature hydration of the stock, which can lead to degradation during freeze-thaw cycles.

Step 3: Dissolution & Validation (The Tyndall Check)

  • Action: Vortex the vial for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 5–10 minutes[1].

  • Validation Check: Shine a laser pointer through the vial in a dimly lit room. If the laser beam path is visible (Tyndall effect), micro-particulates are still suspended. Continue sonication until the beam path is entirely invisible, confirming a true molecular solution.

Step 4: Aliquoting and Storage

  • Action: Divide the stock into single-use aliquots (e.g., 20–50 µL) in amber or opaque tubes and store at -80°C.

  • Causality: Single-use aliquots prevent freeze-thaw degradation. The ester bond in ipratropium is susceptible to hydrolysis; minimizing thermal cycling preserves the structural integrity of the molecule[3].

Workflow Start Equilibrate & Weigh Sch 1000 Powder AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Check Laser Tyndall Check (Is beam invisible?) AddDMSO->Check Vortex Vortex & Sonicate (Water Bath, 25°C) Check->Vortex No (Scattering) Aliquot Aliquot into Single-use Vials Check->Aliquot Yes (Clear) Vortex->Check Re-check Warm Warm to 37°C (Max 10 mins) Vortex->Warm Still scattering Warm->Check Store Store at -80°C (Desiccated) Aliquot->Store

Workflow for preparing and validating Sch 1000 bromide hydrate DMSO stocks.

Troubleshooting & FAQs

Q1: My Sch 1000 bromide hydrate precipitated instantly when I added my DMSO stock to the cell culture media. Why did this happen? A1: This is caused by "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the rapid shift in the dielectric constant forces the lipophilic phenylpropoxy group to aggregate before the water molecules can stabilize the quaternary ammonium head. Fix: Perform intermediate serial dilutions. Dilute your DMSO stock 1:10 in PBS, vortex immediately, and then add this intermediate solution dropwise to your final assay media under continuous agitation. Ensure the final DMSO concentration remains ≤0.1% to avoid cellular toxicity[3].

Q2: Does the "hydrate" form change how I calculate my molar concentrations? A2: Yes, absolutely. The molecular weight of the monohydrate form is 430.38 g/mol , whereas the anhydrous form is 412.37 g/mol [4][5]. If you use the anhydrous molecular weight to calculate the molarity of a hydrate powder, your actual experimental concentration will be ~4% lower than intended, which can skew dose-response curves (IC50 calculations).

Q3: Can I store the reconstituted aqueous solution (e.g., in PBS or saline) at 4°C for a week? A3: No. We do not recommend storing aqueous solutions of ipratropium bromide for more than one day[3]. The ester linkage in the molecule is vulnerable to slow hydrolysis in aqueous environments, especially if the pH deviates from neutrality. Always dilute from your frozen DMSO aliquots immediately prior to your biological experiments.

Q4: The powder is sticking to the sides of the glass vial and won't dissolve. What should I do? A4: Sch 1000 bromide hydrate can hold a static charge. Do not attempt to scrape it. Instead, add your solvent directly to the original vial, cap it tightly, and vortex vigorously. If static persists, briefly centrifuging the vial (pulse spin) before opening can help collect the powder at the bottom.

References
  • PubMed (National Institutes of Health). "Sch 1000: A New Anticholinergic Bronchodilator". Chest Journal.[Link]

Sources

Optimization

Troubleshooting Sch 1000 bromide hydrate precipitation in cell culture media

Technical Support Center: Troubleshooting Sch 1000 Bromide Hydrate Precipitation in Cell Culture Media Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Sch 1000 Bromide Hydrate Precipitation in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the precipitation of Sch 1000 bromide hydrate (also known as Ipratropium bromide hydrate) during in vitro assays. Sch 1000 is a potent, non-selective muscarinic acetylcholine receptor (mAChR) antagonist, exhibiting high affinity for M1, M2, and M3 receptors ()[1]. While its pharmacological efficacy in modeling chronic obstructive pulmonary disease (COPD) and asthma is well-established, its physicochemical properties require precise handling. This guide provides a mechanistic understanding of its solubility dynamics and offers a self-validating protocol to ensure your experimental integrity.

The Chemistry of Sch 1000 Bromide Hydrate

To prevent precipitation, we must first understand the causality behind it. Sch 1000 bromide hydrate is freely soluble in water and lower alcohols, but its stability is highly pH-dependent ()[2]. Two primary chemical mechanisms drive precipitation in cell culture media:

  • Hydrate-Moisture Interactions in DMSO: While the compound is highly soluble in dimethyl sulfoxide (DMSO), its hydrate nature means that the crystal lattice contains water molecules. If reconstituted in moisture-contaminated DMSO, the solubility is significantly reduced ()[3]. The introduction of external water alters the solvent's dielectric constant, leading to premature crystallization.

  • Alkaline Hydrolysis: Sch 1000 bromide hydrate is fairly stable in neutral and acidic solutions, but it undergoes rapid hydrolysis in alkaline environments ()[2]. Standard cell culture media (e.g., DMEM, RPMI) rely on a bicarbonate buffering system maintained by a 5% CO₂ atmosphere in the incubator. If the media is left on the benchtop too long, or if the incubator's CO₂ levels drop, the media pH shifts toward alkaline (pH > 7.6). This alkaline shift triggers the rapid hydrolysis of Sch 1000, causing its degradation products to precipitate out of the solution as micro-crystals[2].

Troubleshooting Start Sch 1000 Precipitation Detected in Media When When did it occur? Start->When Immediate Immediately upon addition to media When->Immediate Delayed After 12-24h in incubator When->Delayed Imm_Cause1 Solvent Shock (High local conc.) Immediate->Imm_Cause1 Imm_Cause2 Cold Media (Temp shock) Immediate->Imm_Cause2 Del_Cause1 Alkaline Shift (CO2 loss) Delayed->Del_Cause1 Fix1 Vortex media during dropwise addition Imm_Cause1->Fix1 Fix2 Pre-warm media to 37°C Imm_Cause2->Fix2 Del_Cause2 Hydrolysis of Sch 1000 Del_Cause1->Del_Cause2 Fix3 Check incubator CO2 (Maintain pH 7.2-7.4) Del_Cause2->Fix3

Fig 1: Diagnostic logic tree for Sch 1000 bromide hydrate precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why does my Sch 1000 bromide hydrate stock precipitate immediately upon addition to DMEM? A1: This is a classic case of "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous medium, the local concentration of the drug at the droplet interface exceeds its aqueous solubility limit before the DMSO can diffuse. Additionally, if the media is cold, the sudden temperature drop further reduces solubility, forcing the compound out of solution.

Q2: The solution was clear initially, but micro-crystals formed after 24 hours in the incubator. Why? A2: This delayed precipitation is almost always due to alkaline hydrolysis[2]. If your incubator's CO₂ levels fluctuate or if the culture plate has poor gas exchange, the bicarbonate buffer loses CO₂, causing the pH to rise. Because Sch 1000 is rapidly hydrolyzed in alkaline solutions[2], the drug degrades, and the resulting insoluble byproducts crystallize over time.

Q3: Does the hydrate form affect my stock concentration and solubility? A3: Yes. The water of hydration must be accounted for when calculating molecular weight for molarity. Furthermore, moisture-contaminated DMSO will significantly reduce the solubility of the hydrate form[3]. Always use fresh, anhydrous DMSO to prepare your master stocks.

Quantitative Data: Solubility and Stability Metrics

Solvent / EnvironmentMax SolubilityStability / Notes
Water 83 - 86 mg/mL (~200 mM)Freely soluble; stable at neutral/acidic pH[2][3]. Requires sonication for high concentrations.
DMSO (Anhydrous) 83 - 123 mg/mLHighly soluble. Critical: Moisture-contaminated DMSO reduces solubility[3].
Cell Culture Media Working conc. (< 1 mM)Must maintain pH 7.2 - 7.4. Rapidly hydrolyzed if pH > 7.6 (alkaline)[2].

Self-Validating Experimental Protocol: Media Preparation

To ensure trustworthiness and reproducibility, follow this step-by-step methodology. This protocol is designed as a self-validating system: if the pH check at Step 5 fails, the media must be discarded before adding it to your cells, preventing wasted experiments.

Step 1: Reconstitution in Anhydrous Solvent Weigh the Sch 1000 bromide hydrate powder and reconstitute it in fresh, anhydrous DMSO to create a 10 mM or 100 mM master stock. Seal the vial immediately to prevent atmospheric moisture absorption[3].

Step 2: Pre-warming the Aqueous Phase Pre-warm your basal cell culture media (e.g., DMEM or RPMI) to 37°C in a water bath. Cold media will induce temperature shock and immediate precipitation.

Step 3: Serial Pre-Dilution (Optional but Recommended) If your final working concentration is high, create an intermediate dilution (e.g., 1 mM) in warm PBS or media before adding it to the final culture volume.

Step 4: Dropwise Addition with Agitation Place the pre-warmed media on a vortex mixer at a low speed. Add the Sch 1000 stock dropwise into the vortex to ensure instantaneous dispersion, preventing localized solvent shock.

Step 5: Self-Validation (pH Verification) Before applying the media to your cell cultures, extract a 1 mL aliquot and verify the pH using a micro-pH meter. The pH must be strictly between 7.2 and 7.4. If the media is alkaline, discard it, as the Sch 1000 will rapidly hydrolyze[2].

Workflow Step1 1. Reconstitute in Anhydrous DMSO Step2 2. Pre-warm Media to 37°C Step1->Step2 Step3 3. Serial Pre-Dilution Step2->Step3 Step4 4. Dropwise Addition with Vortexing Step3->Step4 Step5 5. Verify pH (7.2 - 7.4) Step4->Step5

Fig 2: Step-by-step workflow for preparing Sch 1000 bromide hydrate media solutions.

Mechanism of Action: Why Integrity Matters

Sch 1000 bromide hydrate exerts its effects by competitively antagonizing muscarinic receptors (M1, M2, and M3) with IC50 values in the low nanomolar range (2.9 nM, 2.0 nM, and 1.7 nM, respectively)[1]. If the compound precipitates or hydrolyzes, the effective molarity drops drastically, leading to a loss of receptor blockade and false-negative experimental results.

Pathway Sch1000 Sch 1000 Bromide Hydrate (Ipratropium) mAChR Muscarinic Receptors (M1, M2, M3) Sch1000->mAChR Competitive Blockade Gq Gq Pathway (M1, M3) mAChR->Gq Gi Gi Pathway (M2) mAChR->Gi ACh Acetylcholine (Endogenous Agonist) ACh->mAChR Activates Ca2 Intracellular Ca2+ Release Gq->Ca2 Stimulates SmoothMuscle Smooth Muscle Contraction Ca2->SmoothMuscle Blockade prevents contraction

Fig 3: Mechanism of action for Sch 1000 bromide hydrate via mAChR competitive antagonism.

References

  • Title: Ipratropium Bromide: Physical Properties (Profiles of Drug Substances, Excipients and Related Methodology) Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Sch 1000 Bromide Hydrate Stability in Aqueous Buffers

Sch 1000 bromide hydrate , universally known in the pharmaceutical industry as Ipratropium bromide , is a quaternary ammonium anticholinergic bronchodilator. While highly efficacious, its molecular architecture—specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Sch 1000 bromide hydrate , universally known in the pharmaceutical industry as Ipratropium bromide , is a quaternary ammonium anticholinergic bronchodilator. While highly efficacious, its molecular architecture—specifically the ester linkage connecting tropic acid to its tropane ring—makes it inherently susceptible to hydrolytic cleavage in aqueous environments[1].

This technical guide provides formulation scientists and analytical chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize the aqueous stability of Sch 1000 bromide hydrate.

Section 1: Formulation Troubleshooting & FAQs

Q1: Why does my Sch 1000 bromide solution exhibit rapid potency loss when formulated at physiological pH (pH 7.4)? Root Cause & Causality: The degradation of Sch 1000 bromide is primarily driven by base-catalyzed ester hydrolysis. At pH levels above 5.0, hydroxide ions act as nucleophiles, attacking the carbonyl carbon of the ester bond. This cleavage yields tropic acid and an inactive tropane derivative[1]. Because the reaction is heavily pH-dependent, formulating at physiological pH accelerates this degradation pathway exponentially compared to acidic conditions. Resolution: Shift the formulation pH to the established pH-rate minimum. Aqueous degradation of Sch 1000 bromide exhibits a strict pH-rate minimum at pH 3.5[2]. Buffer the solution using citrate or ascorbic acid to maintain a target pH range of 3.0 to 4.5.

Q2: We are compounding Sch 1000 bromide with Albuterol for a nebulizer solution. Why are we seeing >10% degradation of Sch 1000 within 5 hours? Root Cause & Causality: This is a classic excipient/API incompatibility issue related to the microenvironmental pH. If you are using Albuterol free base, it imparts an alkaline pH to the aqueous solution. This localized alkalinity immediately triggers the base-catalyzed hydrolysis of Sch 1000 bromide[3]. Resolution: Always use the sulfate salt of Albuterol (Albuterol sulfate) when co-formulating with Sch 1000 bromide, as it dissolves to form a slightly acidic solution that preserves the ester bond. Alternatively, incorporate an acidifier (e.g., 1N HCl or citric acid) to strictly control the final compounded pH[3].

Q3: During stability-indicating RP-HPLC analysis, my Sch 1000 bromide peak exhibits poor retention and severe tailing. How can I improve the chromatography? Root Cause & Causality: Sch 1000 bromide is a highly polar, permanently charged quaternary ammonium compound. In standard reversed-phase conditions, it interacts poorly with the hydrophobic stationary phase and strongly with residual surface silanols, leading to rapid elution and peak tailing. Resolution: Implement an ion-pairing reagent in your mobile phase. Using a negatively charged ion-pairing agent, such as heptane-1-sulfonic acid sodium salt or tetrapropylammonium chloride, neutralizes the quaternary amine's charge, increasing its apparent hydrophobicity and improving retention on a C8 or C18 column[4][5]. Maintain the mobile phase pH around 4.0 to suppress silanol ionization.

Section 2: Mechanistic & Workflow Visualizations

DegradationPathway A Sch 1000 Bromide (Intact Ester) B Base-Catalyzed Hydrolysis (pH > 5) A->B C Tropic Acid (Degradant) B->C D Tropane Derivative (Degradant) B->D

Logical relationship of Sch 1000 bromide base-catalyzed ester hydrolysis.

Workflow S1 1. Buffer Preparation (Citrate/Ascorbic, pH 3.5) S2 2. API Dissolution (Protect from Light) S1->S2 S3 3. Forced Degradation (Thermal, Oxidative, Base/Acid) S2->S3 S4 4. RP-HPLC Analysis (Ion-Pairing Mobile Phase) S3->S4 S5 5. Peak Purity Validation (PDA Detection 210nm) S4->S5

Step-by-step experimental workflow for Sch 1000 bromide stability-indicating assay.

Section 3: Quantitative Stability Data

To guide formulation parameters, the following table summarizes the degradation kinetics and optimal conditions for Sch 1000 bromide hydrate in aqueous environments, synthesized from forced degradation studies[2][3][4].

Formulation Parameter / ConditionObserved Effect on Sch 1000 BromideRecommended Action / Limit
Aqueous pH 7.4 (Physiological) Rapid base-catalyzed ester hydrolysis.Avoid for long-term storage. Prepare immediately prior to use.
Aqueous pH 3.5 pH-rate minimum; maximum stability achieved.Target pH for commercial aqueous formulations.
Co-formulation: Albuterol Free Base >10% degradation within 5 hours due to alkaline shift.Substitute with Albuterol Sulfate or add acidifier.
Oxidative Stress (3% H2O2) Moderate degradation observed over 24 hours.Purge solvents with inert gas (N2); add antioxidants.
Thermal Stress (50°C, pH 3.5) <5.5% loss over 5.5 months.Maintain cold chain (4°C) for extended shelf-life.
Section 4: Validated Experimental Protocols

Protocol: Self-Validating Stability-Indicating RP-HPLC Assay for Sch 1000 Bromide This protocol outlines a stability-indicating method utilizing ion-pairing chromatography to separate Sch 1000 bromide from its hydrolytic degradants[4][5]. The inclusion of system suitability checks ensures the protocol is self-validating.

Materials & Reagents:

  • Sch 1000 bromide hydrate reference standard (USP grade)

  • Heptane-1-sulfonic acid sodium salt (Ion-pairing agent)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • HPLC-grade Acetonitrile and Water

Step-by-Step Methodology:

  • Mobile Phase A Preparation: Dissolve 2.5 g of KH₂PO₄ and 2.87 g of heptane-1-sulfonic acid sodium salt in 1.0 L of HPLC-grade water. Mix thoroughly.

  • pH Adjustment: Titrate Mobile Phase A with orthophosphoric acid until a precise pH of 4.0 is reached. Filter through a 0.22 µm membrane and degas.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile (degassed).

  • Chromatographic Conditions:

    • Column: Inertsil C8-3 or ODS (250 mm × 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45°C (reduces backpressure and improves peak shape).

    • Detection: Photodiode Array (PDA) at 210 nm.

    • Gradient Program: Optimize gradient starting at 95% A / 5% B, ramping to 70% A / 30% B over 20 minutes to elute strongly retained degradants.

  • Sample Preparation: Dilute the aqueous Sch 1000 bromide formulation in a diluent of Acetonitrile:Water (5:95 v/v) to a nominal concentration of 100 µg/mL. Protect the volumetric flasks from light.

  • System Suitability (Self-Validation Step): Inject a standard solution containing Sch 1000 bromide and known impurities (e.g., tropic acid).

    • Acceptance Criteria: The resolution (Rs) between Sch 1000 bromide and its closest eluting degradant must be ≥ 2.0. The peak purity angle must be less than the peak purity threshold across the Sch 1000 peak, confirming no co-elution of degradants.

References
  • European Patent Office. "STABILIZED MEDICINAL AEROSOL SOLUTION FORMULATIONS" (EP 0673240 B1).
  • J AOAC Int. "Development and validation of a stability-indicating high-performance liquid chromatography method for the simultaneous determination of albuterol, budesonide, and ipratropium bromide in compounded nebulizer solutions." PubMed. [Link]

  • International Journal of Applied Pharmaceutical Sciences and Research. "Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estim." Sierra Journals. [Link]

  • ResearchGate. "Ipratropium Bromide: Physical Properties." [Link]

  • PubMed. "Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution." [Link]

Sources

Optimization

Technical Support Center: Sch 1000 Bromide Hydrate Storage &amp; Stability Guide

Welcome to the Technical Support Center for Sch 1000 bromide hydrate (universally known as ipratropium bromide hydrate ). As a quaternary ammonium compound and a non-selective muscarinic acetylcholine receptor antagonist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sch 1000 bromide hydrate (universally known as ipratropium bromide hydrate ). As a quaternary ammonium compound and a non-selective muscarinic acetylcholine receptor antagonist, this molecule is a cornerstone in chronic obstructive pulmonary disease (COPD) and asthma research[1].

However, its molecular architecture contains a highly susceptible ester linkage between tropic acid and a tropine derivative. Maintaining its chemical integrity during storage, reconstitution, and experimental workflows requires strict environmental and thermodynamic control[2]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating analytical protocols to maximize the shelf life and reliability of your Sch 1000 bromide hydrate formulations.

Part 1: Core Storage Protocols & Shelf-Life Extension

To prevent premature degradation, storage conditions must be tailored to the physical state of the compound. The following table summarizes the validated quantitative storage parameters for Sch 1000 bromide hydrate.

Table 1: Quantitative Storage Parameters for Sch 1000 Bromide Hydrate
Physical StateTemperatureEnvironmental ControlsExpected Shelf Life
Lyophilized Powder 4°CSealed, desiccated, protect from moisture and lightUp to 3 years[3]
Aqueous Stock Solution -80°CAliquoted, sealed in inert vials6 months[3]
Aqueous Stock Solution -20°CAliquoted, sealed in inert vials1 month[3]
Working Solution 4°CBuffered to pH 3.5< 24 hours (Prepare fresh)[4]

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: Why does my reconstituted Sch 1000 bromide solution lose potency rapidly at room temperature?

Causality: Ipratropium bromide undergoes rapid ester hydrolysis in aqueous environments, yielding tropic acid and a tropine derivative[2]. This degradation is catalyzed by both specific hydronium ( H+ ) and hydroxide ( OH− ) ions[2]. At physiological pH (7.4) or in unbuffered conditions, the hydroxide-catalyzed hydrolysis rate accelerates significantly, leading to rapid cleavage of the ester bond and immediate loss of the active pharmaceutical ingredient (API)[2].

Q2: How can I thermodynamically and chemically extend the shelf life of my aqueous stock solutions?

Causality & Solution: The pH-rate profile for ipratropium bromide hydrolysis exhibits a classical V-shape, with the absolute minimum degradation rate occurring at exactly pH 3.5 [2]. At this specific hydrogen ion concentration ( 3.2×10−4 M), the combined catalytic effects of H+ and OH− are at their lowest[5].

  • Actionable Step: To extend shelf life, reconstitute the powder in a lightly buffered aqueous solution (e.g., using dilute citric acid or hydrochloric acid) adjusted precisely to pH 3.5[5]. Furthermore, storing these aliquots at -80°C arrests the kinetic energy required for the hydrolysis reaction, extending viability to 6 months[3].

Q3: I am formulating Sch 1000 in an ethanol/propellant mixture for aerosol research. Why am I detecting tropic acid ethyl ester impurities?

Causality: In non-aqueous systems containing ethanol, ipratropium bromide can undergo direct transesterification. Alternatively, if trace water is present, it hydrolyzes first into tropic acid, which subsequently undergoes esterification with ethanol to form tropic acid ethyl ester[5]. Solution:

  • Purge the formulation vessel with inert nitrogen gas to reduce oxidative degradation.

  • Ensure the system is strictly anhydrous (or precisely control water to <1% to prevent dehydration reactions).

  • Add an organic acid like ascorbic or citric acid to simulate an aqueous pH equivalent of 3.5, which stabilizes the ester bond against solvent interaction[5].

Part 3: Stability-Indicating Analytical Workflows

To validate your storage conditions, you must employ a self-validating stability-indicating assay. The following UPLC protocol is designed to separate intact ipratropium bromide from its primary degradants (e.g., tropic acid, Impurity C)[6][7].

Step-by-Step Methodology: Forced Degradation & UPLC Quantification

Step 1: Sample Preparation Pool and dilute the Sch 1000 bromide hydrate sample to a nominal concentration of 0.1 mg/mL using a diluent mixture of ammonium formate and acetonitrile (45:55 v/v)[6][7].

Step 2: Forced Degradation (Acid Hydrolysis Validation) Transfer 10 mL of the sample to a clean round-bottom flask. Add 30 mL of 0.1 N HCl. Reflux the mixture in a water bath at 60°C for 4 hours to force the generation of tropic acid and establish a degradation baseline[6]. Allow the solution to cool to room temperature.

Step 3: Chromatographic Setup

  • Column: C18, 4.6-mm × 25-µm; 5-µm packing (USP L1)[7].

  • Mobile Phase: Gradient programming of Ammonium formate and Acetonitrile[6].

  • Flow Rate: 1.2 mL/min[7].

  • Detection: PDA/UV at 220 nm[7].

Step 4: Self-Validation (System Suitability) Before analyzing stressed samples, inject a standard reference solution. The assay is only valid if the chromatographic resolution between the ipratropium peak and the tropic acid peak is > 1.0[8]. The relative retention time for the tropic acid degradant should be approximately 0.65 relative to the intact ipratropium peak (1.0)[7].

Step 5: Quantification Calculate the percentage of degradation products using the peak response ratio relative to a certified USP Ipratropium Bromide Reference Standard[7].

Part 4: Visualizations

Mechanism Sch1000 Sch 1000 Bromide (Ipratropium) mAChR Muscarinic Receptors (M1, M2, M3) Sch1000->mAChR Competitive Antagonism cGMP Intracellular cGMP Degradation mAChR->cGMP Promotes Ca2 Intracellular Ca2+ Concentration cGMP->Ca2 Decreases SmoothMuscle Smooth Muscle Relaxation Ca2->SmoothMuscle Induces

Fig 1. Sch 1000 bromide hydrate mechanism of action via muscarinic receptor antagonism.

Degradation Ipratropium Ipratropium Bromide (Intact Ester) Hydrolysis Ester Hydrolysis (Catalyzed by H+ or OH-) Ipratropium->Hydrolysis Aqueous Environment TropicAcid Tropic Acid (Degradant) Hydrolysis->TropicAcid Tropine Tropine Derivative (Degradant) Hydrolysis->Tropine pHControl Buffer to pH 3.5 (pH-Rate Minimum) pHControl->Hydrolysis Inhibits Degradation

Fig 2. Ester hydrolysis degradation pathway of ipratropium bromide and pH stabilization.

UPLC_Workflow Sample Sample Prep (0.1 mg/mL) Stress Forced Degradation (Acid/Base/Heat) Sample->Stress UPLC UPLC Separation (C18 Column) Stress->UPLC Detection PDA/UV Detection (220 nm) UPLC->Detection Quant Impurity Quantification Detection->Quant

Fig 3. Step-by-step stability-indicating UPLC workflow for forced degradation analysis.

References

  • Ipratropium-d3 bromide (Sch 1000-d3) | Stable Isotope. MedChemExpress. Available at: 3

  • Ipratropium bromide (Sch 1000) | mAChR Antagonist. MedChemExpress. Available at: 4

  • Ipratropium bromide. Wikipedia. Available at: 1

  • Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method. International Journal of Applied Pharmaceutical Sciences and Research. Available at: 6

  • Ipratropium Bromide Inhalation Solution. USP-NF. Available at: 7

  • General Information. PMDA. Available at: 8

  • US5955058A - Stabilized medicinal aerosol solution formulations containing ipratropium bromide. Google Patents. Available at: Link

  • EP 0673240 B1 - Stabilized Medicinal Aerosol Solution Formulations. European Patent Office. Available at: 5

  • Hydrolysis kinetics of ipratropium bromide. ProQuest. Available at: 2

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Cardiac Toxicity of Sch 1000 Bromide Hydrate

Welcome to the Technical Support Center for cardiac safety pharmacology. This portal is designed for drug development professionals and application scientists working with Sch 1000 bromide hydrate (commonly known as Ipra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cardiac safety pharmacology. This portal is designed for drug development professionals and application scientists working with Sch 1000 bromide hydrate (commonly known as Ipratropium bromide)[1].

While primarily utilized as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist for pulmonary indications, Sch 1000 bromide hydrate exhibits significant off-target cardiotoxic liabilities during systemic exposure or high-concentration in vitro screening[2]. This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help you isolate, understand, and mitigate these toxicities in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and primary myocyte models.

I. Mechanistic Pathology of Sch 1000 Bromide Hydrate in Cardiomyocytes

To effectively troubleshoot assay artifacts, one must first understand the causality of the compound's toxicity. Sch 1000 bromide hydrate induces a biphasic cardiotoxic response :

  • Electrophysiological Toxicity (Low Dose): High-affinity blockade of the M2 muscarinic receptor (the predominant cardiac subtype) removes parasympathetic inhibition. This elevates intracellular cAMP, hyperactivates Protein Kinase A (PKA), and increases the open probability of L-type Ca²⁺ channels, leading to calcium overload and pro-arrhythmic Early Afterdepolarizations (EADs).

  • Cytotoxic/Mitochondrial Toxicity (High Dose): At concentrations exceeding 10 nM, the compound directly disrupts the mitochondrial membrane potential ( ΔΨm​ ), facilitating the release of pro-apoptotic factors and activating caspase-dependent myocyte necrosis[1][2].

Mechanism Sch1000 Sch 1000 Bromide Hydrate (Ipratropium) M2 M2 Muscarinic Receptor (Blockade) Sch1000->M2 High Affinity (IC50 ~2 nM) Mito Mitochondrial Membrane Potential (ΔΨm) Disruption Sch1000->Mito Dose > 10 nM cAMP Elevated cAMP & PKA Activation M2->cAMP Loss of Gi inhibition Ca2 L-type Ca2+ Channel Hyperactivation cAMP->Ca2 Phosphorylation Arrhythmia Early Afterdepolarizations (Pro-arrhythmic Toxicity) Ca2->Arrhythmia Ca2+ Overload Caspase Cytochrome c Release & Caspase-3 Activation Mito->Caspase Membrane Rupture Apoptosis Myocyte Apoptosis & Necrosis Caspase->Apoptosis Proteolytic Cascade

Figure 1: Dual-pathway mechanism of Sch 1000 bromide hydrate-induced cardiac toxicity.

II. Quantitative Pharmacodynamics

When designing dose-response curves, it is critical to separate the primary pharmacological target window from the off-target toxicity thresholds. Use the table below to benchmark your assay concentrations[1][2].

Target / MetricValuePhenotypic Outcome in Cardiac Myocytes
M1 Receptor IC₅₀ 2.9 nMMinimal direct cardiac effect (low receptor density)
M2 Receptor IC₅₀ 2.0 nMTachycardia, loss of parasympathetic tone, EADs
M3 Receptor IC₅₀ 1.7 nMSmooth muscle relaxation (Primary pulmonary target)
Infarct Size EC₅₀ 22.7 nMExacerbation of ischemia/reperfusion injury ex vivo
Mitochondrial Tox > 10.0 nMDepolarization of ΔΨm​ , caspase-3 cleavage, apoptosis
III. Frequently Asked Questions (FAQs)

Q: Why do my hiPSC-CMs show erratic beating patterns even at low doses (3-5 nM) of Sch 1000 bromide hydrate? A: This is a physiological response, not an assay artifact. hiPSC-CMs possess functional M2 receptors. By antagonizing M2 at ~2 nM, Sch 1000 bromide hydrate removes the endogenous "brake" on the pacemaker current ( If​ ) and L-type calcium current ( ICa,L​ ). This results in a dose-dependent increase in beating frequency and potential repolarization abnormalities[3].

Q: How can I differentiate between M2-mediated tachyarrhythmia and direct structural cardiotoxicity in my screening cascade? A: You must decouple the electrophysiological phenotype from the cytotoxic phenotype. Use a Microelectrode Array (MEA) to monitor acute Field Potential (FP) changes (occurring within minutes due to M2 blockade). In parallel, run a chronic exposure assay (24-48 hours) using an impedance-based readout or an MTT assay to detect structural cytotoxicity and mitochondrial collapse[2].

IV. Troubleshooting Guide: In Vitro Cardiac Assays
Issue 1: High baseline apoptosis or erratic viability readings in MTT/LDH assays.
  • Root Cause: Sch 1000 bromide hydrate is highly sensitive to the metabolic state of the myocytes. If the cells are cultured in galactose-supplemented media (to force oxidative phosphorylation) rather than glucose, they become hypersensitive to mitochondrial membrane disruption.

  • Resolution: Standardize the metabolic maturation of your hiPSC-CMs. If assessing direct mitochondrial toxicity, ensure cells are fully reliant on oxidative phosphorylation. Run a parallel control plate treated with Cyclosporin A (1 μM) prior to Sch 1000 exposure; if viability is rescued, the toxicity is confirmed to be driven by the mitochondrial permeability transition pore (mPTP).

Issue 2: MEA recordings show spontaneous cessation of beating rather than tachycardia.
  • Root Cause: You have likely exceeded the electrophysiological therapeutic window (>50 nM). At high concentrations, the massive influx of calcium combined with rapid ATP depletion (due to mitochondrial uncoupling) causes the contractile machinery to arrest completely (myocyte stunning/necrosis)[2].

  • Resolution: Shift your dose-response curve logarithmically downward. Start your MEA recordings at 0.1 nM and cap the maximum concentration at 10 nM to observe the pure M2-antagonist effect without triggering catastrophic mitochondrial failure.

V. Self-Validating Experimental Protocols

To ensure data integrity (Trustworthiness), every protocol must act as a self-validating system. If the internal controls fail, the assay must be rejected regardless of the Sch 1000 bromide hydrate readout.

Protocol 1: MEA-Based Electrophysiological Screening

Purpose: To quantify M2-mediated tachyarrhythmia and repolarization delays.

  • Preparation: Plate hiPSC-CMs on 96-well MEA plates. Culture for ≥30 days post-differentiation to ensure sufficient expression of M2 receptors and mature ion channel compartmentalization[3].

  • Baseline Stabilization: Record baseline activity for 30 minutes.

    • Self-Validation Checkpoint: The Coefficient of Variation (CV) of the beat period must be <5%. Wells exceeding this variance are excluded.

  • Vehicle Control: Add 0.1% DMSO. Record for 15 minutes to ensure no mechanical addition artifacts.

  • Dosing: Add Sch 1000 bromide hydrate in escalating doses (0.1 nM, 1 nM, 3 nM, 10 nM). Record for 30 minutes per dose.

  • Positive Control Validation: Add E-4031 (100 nM), a selective hERG blocker.

    • Self-Validation Checkpoint: E-4031 must induce significant Field Potential Duration (FPD) prolongation and EADs[3]. If it fails, the hiPSC-CM batch lacks mature repolarization machinery, and the Sch 1000 data is invalid.

Protocol 2: Mitochondrial Membrane Potential ( ΔΨm​ ) Rescue Assay

Purpose: To confirm that high-dose Sch 1000 bromide hydrate toxicity is driven by mPTP opening.

  • Seeding: Seed primary cardiomyocytes or mature hiPSC-CMs in black, clear-bottom 96-well plates.

  • Pre-treatment: Treat half the wells with 1 μM Cyclosporin A (mPTP inhibitor) for 1 hour.

  • Exposure: Add 100 nM Sch 1000 bromide hydrate to all test wells for 4 hours[1].

  • Staining: Wash and incubate with JC-1 dye (2 μM) for 30 minutes.

  • Readout & Validation: Read fluorescence (Red ~590 nm / Green ~529 nm).

    • Self-Validation Checkpoint: Treat control wells with 1 μM FCCP (a potent mitochondrial uncoupler). FCCP must force a >80% shift from red to green fluorescence. If the FCCP control fails to depolarize the mitochondria, the JC-1 dye is compromised.

VI. Assay Validation Workflow

AssayWorkflow Prep hiPSC-CM Maturation (Day 30+ Post-Diff) Dose Sch 1000 Dosing (0.1 nM to 100 nM) Prep->Dose MEA MEA Electrophysiology (Measure FP & Beating) Dose->MEA Viability Mitochondrial Assay (JC-1 / MTT) Dose->Viability ToxCheck Toxicity Phenotype? MEA->ToxCheck Viability->ToxCheck EAD EADs / Tachycardia (M2-Mediated) ToxCheck->EAD Electrophysiological Apop ΔΨm Loss / Apoptosis (Mito-Mediated) ToxCheck->Apop Cytotoxic Rescue1 Validate with Nifedipine (Blocks L-type Ca2+) EAD->Rescue1 Rescue2 Validate with Cyclosporin A (Blocks mPTP) Apop->Rescue2

Figure 2: Decision-tree workflow for isolating and validating the mechanism of Sch 1000 bromide hydrate toxicity.

VII. References
  • Harvey, K. L., et al. (2014). Ipratropium Bromide-Mediated Myocardial Injury in In Vitro Models of Myocardial Ischaemia/Reperfusion. Toxicological Sciences, Oxford Academic. Retrieved from:[Link]

  • Zwi, L., et al. (2009) / Guo, L., et al. (2011). The case for induced pluripotent stem cell-derived cardiomyocytes in pharmacological screening. PMC / NIH. Retrieved from:[Link]

  • Kussauer, S., et al. (2019). hiPSCs Derived Cardiac Cells for Drug and Toxicity Screening and Disease Modeling: What Micro-Electrode-Array Analyses Can Tell Us. PMC / NIH. Retrieved from:[Link]

  • Narkar, A., et al. (2023). Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). Frontiers in Pharmacology. Retrieved from:[Link]

  • Wang, Y., et al. (2025). Research progress in myocardial function and diseases related to muscarinic acetylcholine receptor (Review). Spandidos Publications. Retrieved from:[Link]

Sources

Optimization

Preventing degradation of Sch 1000 bromide hydrate during long-term incubation

A Guide to Preventing Degradation During Long-Term Incubation Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth technical support for ma...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation During Long-Term Incubation

Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth technical support for maintaining the stability and integrity of Sch 1000 bromide hydrate (ipratropium bromide hydrate) during your long-term experimental incubations. We understand that the reliability of your data hinges on the stability of your reagents. This resource is designed to help you troubleshoot common issues and implement best practices to ensure your results are accurate and reproducible.

Section 1: Foundational Science: Understanding Sch 1000 Stability

A thorough understanding of the molecule's inherent properties is the first line of defense against degradation. Sch 1000 is a quaternary ammonium compound and a muscarinic receptor antagonist.[1][2] Its structure, however, contains a key vulnerability that is critical to recognize for experimental design.

1.1 The Core Structure: A Vulnerable Ester Linkage

Sch 1000 is structurally related to atropine and contains an ester functional group.[1][3] Ester bonds are susceptible to cleavage through a process called hydrolysis, especially under certain environmental conditions.[4][5] This ester linkage is the primary site of degradation for the Sch 1000 molecule.

1.2 The Primary Degradation Pathway: Hydrolysis

Hydrolysis is a chemical reaction in which water cleaves one or more chemical bonds.[6] In the case of Sch 1000, the ester bond is attacked by water or hydroxide ions, leading to its breakdown into two inactive products: a tropine derivative and tropic acid. This process is the most common cause of potency loss in experimental solutions. The reaction is significantly accelerated in alkaline (basic) conditions.[7][8]

G cluster_0 Hydrolysis of Sch 1000 Bromide Hydrate cluster_1 Accelerating Factors Sch1000 Sch 1000 Bromide Hydrate (Active Compound) DegradationProducts Tropine Derivative + Tropic Acid (Inactive Products) Sch1000->DegradationProducts Ester Hydrolysis Alkaline_pH Alkaline pH (OH⁻) Alkaline_pH->Sch1000 Elevated_Temp Elevated Temperature Elevated_Temp->Sch1000 Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Sch1000

Caption: Primary degradation pathway of Sch 1000 via ester hydrolysis.

1.3 Key Factors Influencing Degradation

Several environmental factors can initiate or accelerate the degradation of Sch 1000. Awareness of these factors is crucial for designing stable incubation conditions.

FactorImpact on StabilityMechanism & Rationale
pH High Impact Sch 1000 is relatively stable in acidic to neutral solutions but hydrolyzes rapidly in alkaline conditions (pH > 7.5).[7][8] The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the ester bond, catalyzing its cleavage. Forced degradation studies show significantly more degradation in alkaline conditions than in acidic or neutral ones.
Temperature Moderate Impact While the compound shows good thermal stability in its solid form, elevated temperatures in solution will accelerate the rate of all chemical reactions, including hydrolysis. Long-term storage of solutions at elevated temperatures (e.g., 37°C incubators) requires careful stability validation. Some impurities are known to form more readily at temperatures above 20°C.
Oxidizing Agents Moderate Impact The molecule is susceptible to oxidative degradation. The presence of oxidizing agents in your media or buffer system (e.g., peroxides, dissolved oxygen) can lead to loss of the parent compound.
Light Low to Moderate Impact Many official product monographs recommend protecting Sch 1000 solutions from light.[9] While not the primary degradation pathway, prolonged exposure to UV light can provide the energy to initiate photolytic degradation reactions.
Section 2: Troubleshooting Guide: Common Degradation Scenarios

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My sample shows a new, unidentified peak in the HPLC chromatogram after incubation. What could it be?

A1: An unexpected peak, particularly one that grows over time as the parent Sch 1000 peak decreases, is a classic indicator of degradation. Given the molecule's structure, this new peak is most likely one of the hydrolysis products (tropic acid or a tropine derivative). To confirm this, you can perform forced degradation studies: intentionally expose a sample to harsh conditions (e.g., 0.1 N NaOH) and see if the retention time of the resulting degradation peak matches your unknown peak.[3]

Q2: I've noticed a significant drop in the concentration of my active compound over 48 hours at 37°C. What are the likely causes?

A2: A time-dependent loss of your compound points directly to a stability issue within your incubation conditions. The most probable causes are:

  • pH-Mediated Hydrolysis: This is the most common culprit. Verify the final pH of your complete experimental medium. Buffers can change their pKa with temperature, or cellular metabolism can acidify or basify the medium over time. A pH drift into the alkaline range will rapidly degrade Sch 1000.[7]

  • Component Interaction: Check for incompatibilities. Are there components in your medium, such as strong oxidizing agents or other compounds, that could be reacting with Sch 1000? It is known to be incompatible with certain preservatives, which can cause precipitation or complexation.[10]

  • Adsorption: Sch 1000, as a quaternary ammonium compound, can adsorb to certain plastics or surfaces, leading to an apparent loss from the solution. Consider using low-adsorption plates or glass vials where appropriate.

Q3: The pH of my buffered solution, initially 7.4, has shifted to 8.0 during the experiment. How does this affect my compound's stability?

A3: This pH shift is critical and will almost certainly lead to significant degradation. The rate of ester hydrolysis for Sch 1000 increases dramatically as the pH becomes more alkaline.[7] A shift from 7.4 to 8.0 means a 4-fold increase in the concentration of hydroxide ions, which directly catalyze the degradation reaction. Your experimental results under these conditions would be unreliable due to the decreasing concentration of the active compound. You must re-evaluate and strengthen your buffering system to maintain a stable pH throughout the incubation period.

Q4: Can I pre-mix Sch 1000 with other compounds in my assay buffer and store it for long-term studies?

A4: This is strongly discouraged without prior validation. While Sch 1000 can be mixed with certain other drugs for immediate use, its long-term stability in complex mixtures is not guaranteed.[9][11] The stability of admixtures can be unpredictable. We recommend preparing stock solutions of individual components and making the final experimental mixture fresh before each experiment. If pre-mixing is essential, you must perform a stability study on the specific mixture under your intended storage conditions (see Section 3.3).

Section 3: Best Practices & Protocols for Long-Term Incubation

Proactive measures are the most effective way to prevent degradation. Follow these guidelines and protocols to ensure the stability of your Sch 1000 bromide hydrate.

3.1 Recommended Storage Conditions
FormTemperatureLightAtmosphereRecommended Duration
Solid Powder -20°C[12]Protect from lightDry, inert atmosphere (e.g., Argon) if possibleUp to 3 years[12]
Aqueous Stock Solution -80°C[12]Protect from light (use amber vials)StandardUp to 1 year[12]
Working Dilutions 2-8°CProtect from lightStandardUse within 24-48 hours[10]
3.2 Protocol: Preparing Stable Stock and Working Solutions
  • Select the Right Solvent: Use high-purity, deionized water or DMSO.[12] For aqueous solutions, ensure the water is free of contaminants that could alter pH or introduce oxidizing agents.

  • Buffer Your Solution: Prepare aqueous stock solutions in a slightly acidic buffer (e.g., citrate or phosphate buffer, pH 5.0 - 6.5). This provides a more stable environment than unbuffered water.[7] A pH of ~3.5 has been shown to be very stable in some formulations.[13]

  • Weighing and Dissolving: Equilibrate the solid powder to room temperature in a desiccator before opening to prevent condensation. Dissolve the compound completely using sonication if necessary.[12]

  • Filtration: Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with your solvent (e.g., PVDF or PES for aqueous solutions).

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in amber, low-adsorption tubes. Store immediately at -80°C. Avoid repeated freeze-thaw cycles.

3.3 Protocol: Stability Testing for Your Experimental Conditions

This self-validating workflow allows you to confirm the stability of Sch 1000 within your unique experimental matrix.

G cluster_0 Experimental Workflow: In-Use Stability Validation prep 1. Prepare complete experimental medium (including Sch 1000) t0 2. Immediately take T=0 sample. Freeze at -80°C. prep->t0 incubate 3. Incubate remaining medium under exact experimental conditions (e.g., 37°C, 5% CO₂) prep->incubate analyze 5. Thaw all samples simultaneously. Analyze by validated HPLC method. t0->analyze tx 4. Take samples at key time points (e.g., 24h, 48h, 72h). Freeze immediately. incubate->tx tx->analyze compare 6. Compare peak area of Sch 1000 at each time point to T=0. analyze->compare

Caption: Workflow for validating the stability of Sch 1000 in a specific assay.

  • Preparation: Prepare your complete experimental medium, including all components and Sch 1000 at its final concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot, label it "T=0," and store it at -80°C. This is your baseline.

  • Incubation: Place the remaining medium in your incubator under the exact conditions of your experiment (temperature, light, CO₂, etc.).

  • Time Point Sampling: At various time points corresponding to the duration of your experiment (e.g., 6, 12, 24, 48 hours), remove additional aliquots and immediately freeze them at -80°C.

  • Analysis: Once all samples are collected, thaw them simultaneously and analyze them using a validated stability-indicating HPLC method.[14]

  • Evaluation: Compare the peak area of the Sch 1000 in the time-point samples to the T=0 sample. A loss of >10% is generally considered significant degradation and indicates that your experimental conditions are not suitable for long-term incubation.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal pH range for storing Sch 1000 solutions? For maximum stability, aqueous solutions should be maintained in a slightly acidic to neutral pH range, ideally between pH 3.5 and 6.5.[7][13] Avoid alkaline conditions at all costs.

FAQ 2: How should I handle the compound to minimize photolytic and oxidative degradation? Always work with the compound in an area with subdued lighting. Use amber vials or tubes for storing solutions to protect them from light.[9] To minimize oxidation, use high-quality, freshly deionized water and consider de-gassing your buffers before use, especially for highly sensitive, long-term experiments.

FAQ 3: Are there any incompatible solvents or excipients I should avoid? Avoid strong bases and strong oxidizing agents. Be cautious with complex biological media that may contain reactive components. Do not mix Sch 1000 solutions containing preservatives (like benzalkonium chloride) with sodium cromoglycate, as this can cause precipitation.[10] Always perform a stability check (Protocol 3.3) when introducing new components to your solution.

FAQ 4: How can I confirm the identity of degradation products? The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique can separate the degradation products from the parent compound (like HPLC) and also provide the molecular weight of each species, allowing for confident identification of the hydrolysis products.[3][15]

Section 5: References
  • Wiwattanapatapee, R., et al. (n.d.). Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. PMC. Retrieved from [Link]

  • Bansode, A., et al. (2020). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD FOR IPRATROPIUM BROMIDE BY USING RP-HPLC. OUCI. Retrieved from [Link]

  • Pharmascience Inc. (2017, May 11). PRODUCT MONOGRAPH pms-IPRATROPIUM. Retrieved from [Link]

  • Waterman, K.C. (n.d.). Hydrolysis in Pharmaceutical Formulations. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Hydrolytic Reactions - Biotransformation of Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Ipratropium bromide. Retrieved from [Link]

  • Indian Drug Manufacturers' Association. (2020). development and validation of stability indicating method for ipratropium bromide by using rp-hplc. Retrieved from [Link]

  • Google Patents. (n.d.). CN110845492A - Ipratropium bromide monohydrate. Retrieved from

  • Rasheed, A., & Ahmed, O. (2017). Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Ipratropium Bromide Respules Formulation. ResearchGate. Retrieved from [Link]

  • Rasheed, A., & Ahmed, O. (2017). Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Ipratropium Bromide Respules Formulation. INTERNATIONAL JOURNAL OF APPLIED PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • ACS Publications. (2017, May 2). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications | Chemistry of Materials. Retrieved from [Link]

  • Brittain, H.G. (n.d.). Ipratropium Bromide: Physical Properties. ResearchGate. Retrieved from [Link]

  • MDPI. (2020, August 15). Compatible Stability and Aerosol Characteristics of Atrovent® (Ipratropium Bromide) Mixed with Salbutamol Sulfate, Terbutaline Sulfate, Budesonide, and Acetylcysteine. Retrieved from [Link]

  • Semantic Scholar. (2017, July 1). Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Ipratropium Bromide Respules Formulation. Retrieved from [Link]

  • New Zealand Institute of Chemistry. (2021, March 25). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Allied Academies. (2021, February 25). Method development and validation of Ipratropium bromide by HPLC. Retrieved from [Link]

  • NIH DailyMed. (2023, October 30). Label: IPRATROPIUM BROMIDE solution. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs. Retrieved from [Link]

  • Pharmascience Inc. (2004, December 14). Ipratropium Bromide Inhalation Solution. Retrieved from [Link]

  • ScienceDirect. (n.d.). Quaternary ammonium compounds (QACs): A review on occurrence, fate and toxicity in the environment. Retrieved from [Link]

  • The International Journal of Pharmacy Practice. (1995, July). Stability of ipratropium bromide and salbutamol nebuliser admixtures. Retrieved from [Link]

  • Bibliomed. (2018, February 6). Stability of commonly nebulized drugs in heated and humid condition. Retrieved from [Link]

  • SCIRP. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

Sources

Troubleshooting

Resolving Sch 1000 bromide hydrate assay interference in fluorescence readings

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter assay artifacts driven by the physicochemical properties of compound libraries.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter assay artifacts driven by the physicochemical properties of compound libraries. Sch 1000 bromide hydrate (widely known as Ipratropium bromide hydrate) is a potent muscarinic receptor antagonist[1]. However, its formulation as a bromide salt introduces significant challenges in high-throughput fluorescence assays.

This guide deconstructs the physical chemistry behind this interference and provides field-proven, self-validating protocols to rescue your data.

Biological Context: The Target Pathway

Before troubleshooting the assay, it is crucial to understand the biological context. Sch 1000 is evaluated for its ability to competitively block acetylcholine at muscarinic acetylcholine receptors (mAChRs), preventing downstream intracellular calcium release.

mAChR_Pathway Sch1000 Sch 1000 (Ipratropium Bromide) mAChR Muscarinic Receptors (M1, M2, M3) Sch1000->mAChR Competitive Antagonist Bronchodilation Bronchodilation (Therapeutic Effect) Sch1000->Bronchodilation Induces ACh Acetylcholine ACh->mAChR Agonist Gq Gq Protein Activation mAChR->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release (Smooth Muscle Contraction) PLC->Ca2

Fig 1: Mechanism of action for Sch 1000 (Ipratropium Bromide) at muscarinic receptors.

FAQ Section 1: Mechanistic Causality of Interference

Q1: Why does Sch 1000 bromide hydrate specifically quench my fluorescence signal? The interference is rarely caused by the ipratropium pharmacophore itself; rather, the culprit is the bromide counterion (Br⁻) . Bromide is a heavy halide. When an excited-state fluorophore collides with a bromide ion, the "heavy atom effect" facilitates intersystem crossing—a process where the fluorophore's electron flips its spin, transitioning from a singlet excited state ( S1​ ) to a triplet state ( T1​ ). Because the transition from T1​ back to the singlet ground state ( S0​ ) is quantum-mechanically forbidden, the energy is dissipated non-radiatively (as heat) rather than as a fluorescent photon. This is known as collisional (dynamic) quenching [2].

Q2: How do I know if the signal loss is due to Bromide Quenching, Inner Filter Effect (IFE), or Light Scattering? You must treat the assay as a self-validating system. Do not guess; measure.

  • Collisional Quenching : Follows the Stern-Volmer relationship. If you plot F0​/F against the compound concentration, you will get a straight line. Furthermore, dynamic quenching reduces the fluorescence lifetime ( τ ).

  • Inner Filter Effect (IFE) : Occurs when the compound absorbs the excitation or emission light. This can be diagnosed by running an absorbance scan of the compound at your assay's wavelengths[3].

  • Light Scattering : At high screening concentrations (>10 μM), the hydrate may form micro-precipitates, scattering light and artificially altering the signal.

Interference_Workflow Start Observe Signal Attenuation CheckAbs Run Absorbance Scan (Excitation/Emission range) Start->CheckAbs IsIFE High Absorbance? CheckAbs->IsIFE IFE_Yes Inner Filter Effect (IFE) Apply Correction Factor IsIFE->IFE_Yes Yes CheckQuench Run Stern-Volmer Quenching Analysis IsIFE->CheckQuench No IsQuench Linear SV Plot? CheckQuench->IsQuench Quench_Yes Bromide Collisional Quenching Switch Fluorophore/Salt IsQuench->Quench_Yes Yes Scattering Light Scattering / Precipitation Add Detergent/Dilute IsQuench->Scattering No (Non-linear/Upward)

Fig 2: Diagnostic workflow to identify the root cause of fluorescence assay interference.

FAQ Section 2: Troubleshooting & Resolution Strategies

Q3: How can I mathematically correct for this interference if I cannot change my assay reagents? If you confirm the interference is strictly due to collisional quenching, you can calculate the Stern-Volmer quenching constant ( KSV​ ) for your specific fluorophore and apply a mathematical correction factor to your raw data. However, the most robust solution is empirical: run a counter-screen using the target-free assay matrix spiked with a known concentration of the fluorophore, and subtract the compound-specific quenching profile.

Q4: What are the best assay design changes to avoid bromide quenching entirely?

  • Red-Shift Your Tracers : Blue/green fluorophores (like Quinine, SPQ, or Fluorescein) are highly susceptible to halide quenching and autofluorescence interference. Transitioning to far-red or near-infrared tracers (e.g., Cy5, Alexa Fluor 647) drastically reduces susceptibility to both collisional quenching and library autofluorescence[4].

  • Switch the Salt Form : If you are synthesizing or procuring the standard, request the chloride or mesylate salt of Ipratropium instead of the bromide hydrate. Chloride is a significantly weaker quencher than bromide[2].

Quantitative Data: Fluorophore Susceptibility

To guide your assay redesign, the following table summarizes the susceptibility of common fluorophores to bromide-induced quenching.

Fluorophore ClassExcitation (nm)Emission (nm)Bromide Quenching SusceptibilityRecommended Red-Shifted Alternative
Quinolinium (e.g., SPQ) 344443Critical ( KSV​>100M−1 )Resazurin / Diaphorase System
Coumarins / Quinine 350450High Alexa Fluor 594
Fluorescein (FITC) 490515Moderate Cy5 Tracers
Far-Red (Cy5 / AF647) 650670Low N/A (Optimal for HTS)

Experimental Protocols: Self-Validating Diagnostic Workflow

To ensure trustworthiness in your data, execute the following step-by-step methodology to diagnose and correct Sch 1000 bromide hydrate interference.

Protocol: Stern-Volmer Analysis and IFE Profiling

Objective: To definitively classify the mechanism of fluorescence attenuation caused by Sch 1000 bromide hydrate.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of Sch 1000 bromide hydrate in DMSO. Ensure complete dissolution; sonicate if necessary to prevent micro-precipitates.

  • Prepare your assay fluorophore at its standard working concentration (e.g., 10 nM) in the exact assay buffer (matching pH, ionic strength, and BSA content). Causality note: Ionic strength alters the collision frequency between the fluorophore and the bromide ion.

Step 2: Absorbance Profiling (Inner Filter Effect Check)

  • Dispense 100 µL of assay buffer containing 50 µM Sch 1000 bromide hydrate into a UV-transparent 96-well microplate.

  • Read the absorbance spectrum from 300 nm to 700 nm using a microplate reader.

  • Causality Check : If the absorbance at your fluorophore's excitation or emission wavelength exceeds 0.1 OD, IFE is occurring. The compound is physically blocking light from reaching the detector. You must apply standard IFE correction equations or switch to a red-shifted dye.

Step 3: Stern-Volmer Titration

  • In a black 96-well plate, create a serial dilution of Sch 1000 bromide hydrate (0 to 100 µM) in the presence of the constant 10 nM fluorophore.

  • Incubate for 15 minutes at room temperature to reach equilibrium.

  • Measure the fluorescence intensity ( F ) for each well. Let the fluorescence of the 0 µM well be F0​ .

  • Plot F0​/F on the y-axis versus the concentration of Sch 1000 bromide hydrate [Q] on the x-axis.

  • Causality Check : A linear plot confirms dynamic collisional quenching by the bromide ion. The slope of this line is the Stern-Volmer constant ( KSV​ ). An upward-curving plot indicates a combination of dynamic and static quenching, or concentration-dependent light scattering.

Step 4: Assay Rescue via Counter-Screening

  • If KSV​ is significant and linear, establish a "compound-only" counter-screen plate during your high-throughput runs.

  • Normalize the biological assay readout by dividing the apparent signal by the quenching factor (1+KSV​[Q]) derived from the counter-screen.

References

  • An Ultrasensitive Fluorescence Assay for the Detection of Halides and Enzymatic Dehalogenation Source: PubMed Central (NIH) URL:[Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase Source: PubMed Central (NIH) URL:[Link]

  • Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers Source: ResearchGate URL:[Link]

Optimization

Technical Support Center: Optimizing Sch 1000 Bromide Hydrate Nebulization for Animal Inhalation Studies

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical and physiological variables involved in aerosolizing Sch 1000 (ipratropium bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical and physiological variables involved in aerosolizing Sch 1000 (ipratropium bromide monohydrate) for preclinical respiratory models.

This guide moves beyond basic instructions, offering causality-driven troubleshooting and self-validating methodologies to ensure your inhalation studies are robust, reproducible, and scientifically sound.

Section 1: Mechanism of Action & Receptor Pharmacology

Q: How does Sch 1000 bromide hydrate exert its bronchodilatory effects in preclinical models, and what are its receptor affinities?

A: Sch 1000 (ipratropium bromide) is a synthetic quaternary ammonium compound and a potent, non-selective muscarinic acetylcholine receptor (mAChR) antagonist[1][2]. It competitively blocks acetylcholine at parasympathetic sites in bronchial smooth muscle.

By antagonizing the M3 receptor specifically, Sch 1000 prevents the increase in intracellular cyclic guanosine monophosphate (cGMP)[1]. This blockade halts the downstream release of intracellular calcium, thereby inhibiting smooth muscle contraction and inducing bronchodilation[1].

MOA ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Agonist binding Sch1000 Sch 1000 (Ipratropium Bromide) Sch1000->M3R Competitive inhibition Bronchodilation Bronchodilation Sch1000->Bronchodilation Promotes via block Gq Gq Protein Activation M3R->Gq Activates cGMP cGMP Accumulation M3R->cGMP Induces PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca2 Intracellular Ca2+ Increase IP3->Ca2 Bronchoconstriction Bronchoconstriction Ca2->Bronchoconstriction cGMP->Bronchoconstriction

Signaling pathway of Sch 1000 antagonizing the M3 muscarinic receptor.

Section 2: Formulation & Physicochemical Stability

Q: Why use the monohydrate form of Sch 1000 bromide, and how does it affect aerosol generation?

A: Ipratropium bromide is typically supplied as a monohydrate (C₂₀H₃₀BrNO₃·H₂O)[1][3]. The hydrate form is thermodynamically stable under ambient conditions.

The Causality: If an anhydrous form is used, it acts as a desiccant during nebulization. As the aerosol travels through the high-humidity environment of an exposure tower, anhydrous particles rapidly absorb moisture (hygroscopic growth). This alters the Mass Median Aerodynamic Diameter (MMAD) of the droplets mid-flight, causing premature deposition in the upper respiratory tract of the animal model rather than reaching the deep lung. Using the monohydrate form mitigates this unpredictable hygroscopic shift.

Quantitative Data Summary: Physicochemical Properties
PropertyValuePreclinical Implication
Molecular Weight 430.4 g/mol [1]Essential for accurate molar dosing calculations.
Aqueous Solubility Freely soluble[1]Allows formulation in isotonic saline without co-solvents.
Receptor Affinity (IC50) M1: 2.9 nM, M2: 2.0 nM, M3: 1.7 nM[2]Highly potent; requires precise microgram-level aerosol delivery.
Systemic Absorption ~7% of inhaled dose[1]Bronchodilation is primarily a local, site-specific effect[1].

Section 3: Troubleshooting Nebulizer Output & Aerosol Characterization

Q: My cascade impactor data shows an MMAD of 4.5 µm, but I am exposing mice. How do I optimize this?

A: An MMAD of 4.5 µm is too large for murine lower respiratory tract deposition (which strictly requires 1–3 µm).

The Causality: Droplet size is dictated by the nebulizer's mechanical generation method, solution viscosity, and airflow rates. Jet nebulizers often produce larger initial droplets that require controlled evaporation to reach the target aerodynamic size.

Solutions:

  • Dilute the Solute: Dilute the Sch 1000 solution with sterile 0.9% NaCl. A lower solute concentration results in a smaller residual particle mass after the solvent water evaporates.

  • Condition the Drying Air: Introduce a dilution/drying airflow (conditioned to ~40-50% Relative Humidity) immediately post-nebulization. This promotes the controlled evaporation of the aqueous solvent, shrinking the droplet to the desired MMAD before it enters the exposure tower.

  • Upgrade the Generator: Switch from a standard jet nebulizer to a vibrating mesh nebulizer (e.g., Aerogen) equipped with a finer mesh pore size specifically engineered for rodent inhalation studies.

Section 4: Step-by-Step Methodology: Aerosolization Workflow

To ensure a self-validating and reproducible exposure of Sch 1000 bromide hydrate[4], follow this standardized nose-only inhalation protocol. Every step includes a validation checkpoint to guarantee trustworthiness.

Step 1: Formulation Preparation Prepare a 0.02% to 0.05% (w/v) solution of Sch 1000 bromide hydrate in sterile, preservative-free isotonic saline. Adjust the pH to 3.0–4.0 using 0.1 N HCl[1][3]. Validation: Verify pH with a calibrated micro-probe to ensure the drug does not undergo base-catalyzed hydrolysis prior to aerosolization.

Step 2: Nebulizer Calibration (Gravimetric Check) Fill the nebulizer with the formulation. Run a 5-minute test aerosolization into a sampling filter. Validation: Weigh the filter pre- and post-exposure to determine the total aerosol mass output (mg/min).

Step 3: Aerosol Characterization (Cascade Impaction) Attach a Next Generation Impactor (NGI) to the exposure tower. Sample the aerosol at the breathing zone port. Validation: Calculate the MMAD and Geometric Standard Deviation (GSD). Proceed to animal exposure only if MMAD is 1–3 µm and GSD is < 2.5 (indicating a relatively monodisperse aerosol).

Step 4: Animal Exposure Acclimate animals to the nose-only restraint tubes for 3 consecutive days prior to the study to reduce stress-induced hyperventilation. Connect tubes to the exposure tower, initiate nebulization, and maintain a continuous bias airflow (1-2 L/min per port) to prevent CO₂ rebreathing.

Step 5: Delivered Dose (DD) Calculation Calculate the actual inhaled dose using the formula: DD (mg/kg) = (C_aerosol × RMV × T) / BW (Where C_aerosol = aerosol concentration in mg/L; RMV = Respiratory Minute Volume in L/min; T = exposure time in min; BW = body weight in kg). Validation: Extract a glass fiber filter placed at a representative breathing port and quantify the captured Sch 1000 via HPLC-UV to determine the true C_aerosol, rather than relying on theoretical nebulizer output.

Workflow Prep 1. Formulation Sch 1000 in Saline pH 3.0-4.0 Neb 2. Generation Vibrating Mesh or Jet Nebulizer Prep->Neb Cond 3. Conditioning Dilution Air RH 40-50% Neb->Cond Aerosol Output Tower 4. Exposure Tower Nose-Only Distribution Cond->Tower Dried Particles Sample 5. Characterization Cascade Impactor MMAD & GSD Tower->Sample Port Sampling Animal 6. Inhalation Rodent Restraint Breathing Zone Tower->Animal Inhalation

Step-by-step workflow for Sch 1000 bromide hydrate aerosol generation.

Section 5: FAQ: Pharmacokinetics & Dosing

Q: How much of the nebulized Sch 1000 dose is actually absorbed systemically in animal models?

A: Because ipratropium bromide is a quaternary ammonium compound, it is highly hydrophilic and poorly absorbed across biological lipid membranes[1]. Following nebulization, a large portion of the delivered dose deposits in the oropharynx and is swallowed. However, pharmacokinetic data indicate that only a mean of 7% of an inhaled dose is absorbed into the systemic circulation from the lung and gastrointestinal tract combined[1][3]. It does not readily cross the blood-brain barrier, making its bronchodilatory effects strictly local and site-specific[1].

Q: I am seeing variable bronchodilation responses in my methacholine-challenge model. What is causing this?

A: Variability in response is often linked to exposure timing rather than the drug's inherent pharmacology. The Causality: Ipratropium bromide has a slower onset of action compared to adrenergic beta-agonists[5][6]. In clinical and animal models, the onset of action is noted within 15 to 30 minutes, but the peak bronchodilatory response typically occurs 1 to 2 hours post-inhalation[6][7]. If you are administering the methacholine challenge immediately after nebulization, you are missing the peak efficacy window. Ensure your challenge is timed 60–120 minutes post-exposure for maximum, stable receptor blockade.

References

  • FDA. "75-111 Ipratropium Bromide Final Print Label.
  • Drugs.com.
  • MedChemExpress.
  • Health Canada.
  • PubMed.
  • PubMed. "Effects of inhaled ipratropium bromide on breathing mechanics and gas exchange in exercising horses with chronic obstructive pulmonary disease." nih.gov.
  • Health Canada.

Sources

Troubleshooting

Troubleshooting inconsistent Sch 1000 bromide hydrate IC50 results in vitro

Technical Support Center: Troubleshooting Inconsistent In Vitro IC50 Results for Sch 1000 Bromide Hydrate Overview Sch 1000 bromide hydrate (commonly known as Ipratropium bromide hydrate) is a potent, non-selective musca...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Inconsistent In Vitro IC50 Results for Sch 1000 Bromide Hydrate

Overview Sch 1000 bromide hydrate (commonly known as Ipratropium bromide hydrate) is a potent, non-selective muscarinic acetylcholine receptor (mAChR) antagonist utilized widely in respiratory pharmacology. In drug development and in vitro profiling, researchers frequently encounter batch-to-batch or assay-to-assay variability in half-maximal inhibitory concentration (IC50) values. This guide provides authoritative troubleshooting strategies, focusing on compound handling, assay design, and receptor kinetics to ensure scientific integrity and reproducibility.

Section 1: Baseline Quantitative Data

Before troubleshooting, verify that your baseline expectations align with established pharmacological profiles. Sch 1000 bromide hydrate exhibits low-nanomolar affinity across mAChR subtypes. Deviations greater than 3-fold from these baselines typically indicate an experimental artifact.

Receptor SubtypeTargetExpected IC50 (nM)Clinical Relevance
M1 mAChR12.9Neural / Ganglionic transmission
M2 mAChR22.0Cardiac tissue (bradycardia regulation)
M3 mAChR31.7Smooth muscle relaxation (COPD/Asthma)
Data derived from standardized radioligand binding assays[1].

Section 2: Diagnostic Workflow

Use the following logical progression to isolate the root cause of IC50 variability in your in vitro assays.

Workflow Start Inconsistent IC50 Detected CheckSol Check Compound Solubility & Hydration Start->CheckSol CheckAssay Verify Assay Type (Binding vs. Functional) Start->CheckAssay CheckCells Assess Cell Line & Receptor Expression Start->CheckCells SolIssue Precipitation or Hydrolysis CheckSol->SolIssue AssayIssue Agonist Concentration Fluctuation CheckAssay->AssayIssue CellIssue Variable Receptor Reserve CheckCells->CellIssue FixSol Use fresh anhydrous DMSO Sonicate if needed SolIssue->FixSol FixAssay Standardize to EC80 of Reference Agonist AssayIssue->FixAssay FixCells Use stable clones Standardize passage # CellIssue->FixCells

Caption: Diagnostic workflow for resolving Sch 1000 bromide hydrate IC50 inconsistencies.

Section 3: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why do my IC50 values for Sch 1000 bromide hydrate fluctuate significantly between different stock preparations? A1: The root cause is almost always related to the hydration state and solvent integrity. Sch 1000 is supplied as a bromide hydrate. Hydrated salts are inherently hygroscopic. If the powder is repeatedly exposed to atmospheric moisture, the water weight increases, meaning you are weighing less active pharmaceutical ingredient (API) than calculated. This artificially lowers your actual molarity, causing an apparent rightward shift in your dose-response curve (higher IC50). Furthermore, moisture-contaminated DMSO drastically reduces the solubility of the compound, leading to micro-precipitation. Solution: Always store the powder desiccated at -20°C. Use fresh, anhydrous DMSO for stock solutions, and aliquot immediately to avoid freeze-thaw cycles.

Q2: I am seeing a 10-fold difference in IC50 between my radioligand binding assay and my functional calcium flux assay. Is this an error? A2: Not necessarily; this is a fundamental principle of pharmacology. A radioligand binding assay measures the absolute affinity ( Ki​ ) of Sch 1000 for the receptor in a static state. In contrast, a functional assay measures the ability of Sch 1000 to antagonize an active agonist (e.g., Acetylcholine). According to the Cheng-Prusoff equation for competitive antagonists, the functional IC50 is directly dependent on the concentration of the agonist used. If you use an agonist concentration much higher than its EC50 to ensure a robust signal, the apparent IC50 of Sch 1000 will increase proportionally[2].

Q3: How does cell passage number affect my functional IC50 results? A3: Cell lines expressing recombinant mAChRs (e.g., CHO-M3 cells) can lose receptor expression over multiple passages. A decrease in receptor density reduces the "receptor reserve." When receptor reserve drops, the reference agonist appears less potent (its EC50 shifts right). If you continue using the same fixed concentration of agonist, it now represents a lower effective challenge, causing the antagonist (Sch 1000) to appear artificially more potent (lower IC50)[3]. Solution: Strictly limit cell passage numbers (e.g., passages 5-15) and routinely validate the agonist EC50 on every assay plate.

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility, implement these self-validating methodologies. Every step includes a built-in quality control check.

Protocol 1: Preparation of Sch 1000 Bromide Hydrate Stock Solutions

Objective: Achieve complete solvation while preventing hygroscopic mass errors.

  • Equilibration: Remove the Sch 1000 bromide hydrate vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening. (Causality: Opening cold vials causes immediate condensation, altering the hydrate ratio).

  • Weighing: Rapidly weigh the required mass using an analytical balance.

  • Solvation: Dissolve in 100% anhydrous DMSO to create a 10 mM stock. The maximum solubility in DMSO is approximately 86 mg/mL.

  • Sonication: Sonicate the solution in a water bath at room temperature for 5 minutes to ensure complete dissolution.

  • Self-Validation Check (Turbidity Test): Dilute a 1 µL aliquot of the stock into 99 µL of your aqueous assay buffer. Observe under a microscope or measure absorbance at 600 nm. If precipitation or micro-crystals are visible, the DMSO was likely moisture-contaminated. Discard and remake.

  • Storage: Aliquot the 10 mM stock into single-use tubes and store at -80°C.

Protocol 2: Functional Calcium Flux Assay (FLIPR) for mAChR Antagonism

Objective: Accurately determine the functional IC50 of Sch 1000 at the M3 receptor using a homogeneous no-wash format[3].

  • Cell Seeding: Seed CHO-M3 cells at 20,000 cells/well in a 384-well black/clear bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove culture media and add 20 µL/well of FLIPR Calcium 5 Assay Kit dye (containing probenecid to prevent dye leakage). Incubate for 1 hour at 37°C. (Causality: No-wash kits reduce well-to-well variability and prevent accidental cell detachment, a major source of signal noise[3]).

  • Antagonist Pre-incubation: Add 10 µL of Sch 1000 bromide hydrate (serially diluted 1:3 in assay buffer, final concentrations ranging from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Self-Validation Check (Agonist EC80): On the same plate, run a full dose-response curve of your reference agonist (e.g., Carbachol) in the absence of antagonist. Calculate the EC80. You must use this specific EC80 concentration to challenge the antagonist wells. If the EC80 shifts by more than 3-fold from historical data, discard the assay plate, as the cell physiology has drifted.

  • Agonist Challenge: Add 10 µL of the reference agonist at the calculated EC80 concentration to the antagonist wells using the liquid handler.

  • Data Acquisition & Analysis: Record peak fluorescence (Ex 485 nm / Em 525 nm). Normalize data to the maximum agonist response and fit to a 4-parameter logistic non-linear regression model to determine the IC50.

Section 5: Mechanistic Pathway

Understanding the signaling cascade is critical for troubleshooting downstream functional assays. Sch 1000 competitively blocks the binding of endogenous acetylcholine, preventing the activation of the Gq-PLC-IP3 pathway.

Pathway Sch1000 Sch 1000 Bromide (Antagonist) mAChR M1/M3 mAChR (GPCR) Sch1000->mAChR Blocks ACh Acetylcholine (Agonist) ACh->mAChR Activates Gq Gq Protein mAChR->Gq PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Caption: Mechanism of M1/M3 muscarinic receptor antagonism by Sch 1000 bromide hydrate.

References

  • Title: Ipratropium bromide hydrate | mAChR Antagonist Source: MedChemExpress URL
  • Title: Ipratropium bromide monohydrate | AChR antagonist Source: Selleck Chemicals URL
  • Title: Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader Source: Molecular Devices URL
  • Title: Analyzing Kinetic Binding Data - Assay Guidance Manual Source: NCBI Bookshelf URL

Sources

Reference Data & Comparative Studies

Validation

Sch 1000 bromide hydrate vs atropine efficacy in bronchoconstriction models

The transition from naturally occurring belladonna alkaloids to synthetic anticholinergic agents represents a cornerstone of rational respiratory pharmacology. For decades, atropine was the gold standard for reversing va...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from naturally occurring belladonna alkaloids to synthetic anticholinergic agents represents a cornerstone of rational respiratory pharmacology. For decades, atropine was the gold standard for reversing vagally mediated bronchoconstriction. However, its therapeutic utility was severely bottlenecked by its pharmacokinetic profile.

This guide provides an objective, data-driven comparison between atropine and its synthetic quaternary ammonium derivative, Sch 1000 (Ipratropium Bromide) , focusing on their mechanistic efficacy in preclinical bronchoconstriction models.

Mechanistic Causality: Receptor Binding and Selectivity

Both atropine and Sch 1000 function as competitive, non-selective muscarinic receptor antagonists. In the pulmonary system, parasympathetic vagal efferent nerves release acetylcholine (ACh), which binds to postjunctional M3 receptors on airway smooth muscle to induce bronchoconstriction via the Gq/PLC/IP3/Ca²⁺ signaling cascade 1[1]. Concurrently, ACh binds to prejunctional M2 autoreceptors , which serve as a negative feedback loop to inhibit further ACh release 2[2].

Because Sch 1000 and atropine lack M3-over-M2 selectivity, their blockade of neuronal M2 receptors can paradoxically increase localized ACh release. To achieve bronchodilation, the drug must be present in sufficient concentrations to competitively overcome this ACh surge at the M3 site1[1]. In vitro binding assays demonstrate that Sch 1000 possesses high affinity across these subtypes, with IC50 values of 2.9 nM (M1), 2.0 nM (M2), and 1.7 nM (M3)3[3].

The critical divergence lies in their chemical structure. Atropine is a tertiary amine that readily crosses lipid bilayers, leading to systemic absorption and central nervous system (CNS) toxicity 4[4]. Sch 1000 incorporates an N-isopropyl group, creating a permanently charged quaternary ammonium compound that restricts systemic bioavailability to ~6.9% upon inhalation, effectively isolating the pharmacological effect to the bronchial tree 2[2].

Pathway Vagus Vagal Efferent Nerve (ACh Release) M2 M2 Autoreceptor (Negative Feedback) Vagus->M2 Acetylcholine M3 M3 Receptor (Airway Smooth Muscle) Vagus->M3 Acetylcholine M2->Vagus Inhibits Release Gq Gq / PLC / IP3 Pathway M3->Gq Ca Intracellular Ca2+ Spike Gq->Ca Constriction Bronchoconstriction Ca->Constriction Antagonist Sch 1000 / Atropine (Non-selective Blockade) Antagonist->M2 Blocks Antagonist->M3 Blocks

Muscarinic receptor signaling in airway smooth muscle and non-selective antagonist blockade.

In Vivo Efficacy: Pharmacodynamic Comparison

To evaluate the translational efficacy of these compounds, researchers utilize distinct in vivo bronchoconstriction models.

In the guinea pig model , intravenous administration of Sch 1000 abolishes ACh-induced bronchospasm with an ED50 of 0.15–0.40 µg/kg, demonstrating comparable intrinsic potency to atropine5[5]. However, in the canine inhalation model , approximately 25 µg of aerosolized Sch 1000 produces a 50% inhibition of ACh-induced bronchospasm without the transient blood pressure fluctuations or tachycardia typically observed with equipotent doses of atropine 5[5].

Table 1: Pharmacodynamic and Pharmacokinetic Profile
Pharmacological ParameterAtropine SulfateSch 1000 (Ipratropium Bromide)
Chemical Structure Tertiary amineQuaternary ammonium derivative
Receptor Selectivity Non-selective (M1, M2, M3)Non-selective (M1, M2, M3)
M3 Receptor IC50 ~1.5 - 2.5 nM1.7 nM
Systemic Bioavailability (Inhaled) High (readily crosses lipid membranes)Low (~6.9%)
Blood-Brain Barrier Permeability High (CNS side effects common)Negligible (CNS effects rare)
Guinea Pig IV ED50 (ACh-induced) ~0.10 - 0.20 µg/kg0.15 - 0.40 µg/kg
Duration of Action (Inhaled) 1 - 2 hours4 - 6 hours

Experimental Methodologies

The following self-validating protocols outline the industry standards for evaluating anticholinergic bronchodilators. The causality behind each methodological choice is detailed to ensure robust, reproducible data.

Protocol 1: In Vivo Guinea Pig Vagally-Induced Bronchoconstriction Model

This protocol isolates the peripheral parasympathetic pathway to measure localized airway resistance without central nervous system interference.

  • Animal Preparation & Anesthesia: Induce anesthesia in male Dunkin-Hartley guinea pigs.

    • Causality: Deep anesthesia prevents spontaneous respiratory efforts that would introduce mechanical noise into pulmonary inflation pressure (PIP) measurements.

  • Surgical Isolation & Vagotomy: Cannulate the trachea for mechanical ventilation. Isolate and transect the cervical vagus nerves bilaterally.

    • Causality: Bilateral vagotomy eliminates central parasympathetic reflex arcs, ensuring that any induced bronchoconstriction is strictly a result of localized stimulation of the efferent fibers 1[1].

  • Validation & Baseline Normalization: Administer a sub-maximal intravenous dose of exogenous ACh to establish baseline airway responsiveness.

    • Causality: This acts as a positive control for smooth muscle viability and normalizes inter-subject variability before antagonist administration.

  • Electrical Field Stimulation (EFS): Apply EFS (e.g., 10 V, 1–25 Hz, 0.2-ms pulse) to the distal vagus nerves. Measure PIP continuously.

    • Causality: EFS triggers endogenous ACh release from parasympathetic terminals, perfectly mimicking physiological vagal tone (unlike exogenous ACh boluses) 1[1].

  • Antagonist Administration: Administer aerosolized Sch 1000 or atropine. Record the dose-dependent attenuation of EFS-induced PIP spikes alongside heart rate.

    • Causality: Aerosolization mimics the clinical route of administration, allowing researchers to assess localized pulmonary efficacy versus systemic absorption (monitored via tachycardia).

Protocol 2: Radioligand Competition Binding Assay for Muscarinic Receptors

This in vitro assay determines the precise binding affinities (Ki) of the antagonists across muscarinic subtypes.

  • Membrane Preparation: Harvest CHO cells stably expressing human M1, M2, or M3 receptors. Homogenize in HEPES buffer.

    • Causality: Recombinant cell lines isolate specific receptor subtypes, preventing the cross-reactivity and mixed populations inherent in crude tissue homogenates.

  • Radioligand Incubation: Incubate membranes with a fixed concentration of [³H]-N-methylscopolamine ([³H]-NMS) and escalating concentrations of Sch 1000 or atropine (10⁻¹¹ to 10⁻⁵ M).

    • Causality: [³H]-NMS is a hydrophilic, non-selective antagonist that binds exclusively to surface receptors, preventing confounding data from internalized receptor pools.

  • Separation & Quantification: Terminate the reaction via rapid vacuum filtration over glass fiber filters, followed by liquid scintillation counting.

    • Causality: Rapid filtration separates bound radioligand from free radioligand. Strict wash steps minimize non-specific binding noise.

  • Validation & Schild Analysis: Include a completely unlabelled control well (e.g., 10 µM atropine) to define non-specific binding (NSB). Calculate the IC50 and apply the Cheng-Prusoff equation to determine the inhibition constant (Ki).

    • Causality: Subtracting NSB ensures the calculated Ki reflects true orthosteric receptor affinity, validating the accuracy of the 1.7 nM M3 affinity for Sch 1000 3[3].

References

  • Anticholinergic bronchodilators Source: NPS Medicinewise URL:[Link]

  • Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Atropine pretreatment enhances airway hyperreactivity in antigen-challenged guinea pigs through an eosinophil-dependent mechanism Source: American Physiological Society Journal URL:[Link]

  • PRODUCT MONOGRAPH PrTEVA-IPRATROPIUM STERINEBS (Ipratropium Bromide Inhalation Solution) Source: Health Canada (hres.ca) URL:[Link]

Sources

Comparative

In-Depth Comparison Guide: Sch 1000 Bromide Hydrate (Ipratropium) vs. Tiotropium in COPD Research

Chronic Obstructive Pulmonary Disease (COPD) research relies heavily on understanding the parasympathetic control of airway smooth muscle. Muscarinic acetylcholine receptor (mAChR) antagonists are the cornerstone of bron...

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Author: BenchChem Technical Support Team. Date: April 2026

Chronic Obstructive Pulmonary Disease (COPD) research relies heavily on understanding the parasympathetic control of airway smooth muscle. Muscarinic acetylcholine receptor (mAChR) antagonists are the cornerstone of bronchodilator therapy.

This guide provides a comprehensive technical comparison between Sch 1000 bromide hydrate (the research compound designation for Ipratropium bromide hydrate, a Short-Acting Muscarinic Antagonist or SAMA) and Tiotropium bromide (a Long-Acting Muscarinic Antagonist or LAMA). Designed for drug development professionals and respiratory scientists, this guide dissects their receptor kinetics, structural pharmacology, and experimental validation protocols.

Mechanistic Grounding: The Principle of Kinetic Selectivity

Both Sch 1000 and Tiotropium are competitive antagonists that bind to the three primary muscarinic receptor subtypes found in the human lung (M1, M2, and M3). However, their therapeutic efficacy diverges dramatically due to a phenomenon known as kinetic selectivity .

  • M1 Receptors (Parasympathetic Ganglia): Facilitate cholinergic neurotransmission.

  • M3 Receptors (Airway Smooth Muscle): Mediate acetylcholine (ACh)-induced bronchoconstriction and mucus secretion.

  • M2 Receptors (Postganglionic Autoreceptors): Act as a negative feedback loop. When activated by ACh, they inhibit further ACh release.

The Causality of Antagonist Failure: If an antagonist blocks M2 receptors too effectively, the presynaptic nerve terminal loses its negative feedback mechanism. This results in a massive surge of ACh release into the synaptic cleft, which can competitively overcome the antagonist's blockade at the M3 receptor, leading to paradoxical bronchoconstriction or reduced efficacy.

According to data from , Sch 1000 exhibits high affinity across all three receptors (IC50s of 2.9 nM for M1, 2.0 nM for M2, and 1.7 nM for M3) but dissociates rapidly from all of them[1],[2]. It lacks kinetic selectivity.

Conversely, Tiotropium binds tightly to all three subtypes but dissociates very slowly from M1 and M3, while dissociating rapidly from M2. As detailed in clinical pharmacology reviews by , Tiotropium's dissociation half-life from the M3 receptor is approximately 34.7 hours, compared to just 3.6 hours for the M2 receptor[3]. This allows the M2 autoreceptor to resume its protective negative feedback function while the M3 receptor remains blocked.

Muscarinic_Signaling cluster_receptors Muscarinic Receptors ACh Acetylcholine (ACh) M1 M1 Receptor (Ganglia) ACh->M1 Activates M2 M2 Receptor (Autoreceptor) ACh->M2 Activates M3 M3 Receptor (Smooth Muscle) ACh->M3 Activates Broncho Bronchoconstriction M1->Broncho Facilitates Feedback Negative Feedback (Inhibits ACh Release) M2->Feedback Triggers M3->Broncho Induces Feedback->ACh Inhibits Sch1000 Sch 1000 (Ipratropium) Rapid dissociation from all Sch1000->M1 Sch1000->M2 Sch1000->M3 Tiotropium Tiotropium Slow dissociation M1/M3 Rapid dissociation M2 Tiotropium->M1 Tiotropium->M2 Spares M2 function Tiotropium->M3

Fig 1: Muscarinic receptor signaling and kinetic selectivity of Tiotropium vs. Sch 1000.

Quantitative Pharmacological Profile

To objectively compare the two compounds for experimental design, researchers must account for their distinct pharmacokinetic and pharmacodynamic parameters. The data below synthesizes receptor binding kinetics and clinical translation[2],,[3].

ParameterSch 1000 Bromide Hydrate (Ipratropium)Tiotropium Bromide
Drug Class SAMA (Short-Acting Muscarinic Antagonist)LAMA (Long-Acting Muscarinic Antagonist)
M1 Receptor Dissociation ( t1/2​ ) ~0.25 hours14.6 hours
M2 Receptor Dissociation ( t1/2​ ) ~0.25 hours3.6 hours
M3 Receptor Dissociation ( t1/2​ ) ~0.25 - 0.3 hours34.7 - 35.0 hours
M3 Receptor IC50 1.7 nM~0.4 nM
Kinetic Selectivity None (Non-selective blockade)High (Selectively blocks M1/M3 over time)
Clinical Dosing Frequency Up to QID (Four times daily)QD (Once daily)

Experimental Protocols & Workflows

To validate the efficacy of these compounds in a preclinical setting, two self-validating experimental systems are standard in respiratory pharmacology: an in vitro kinetic assay and an in vivo functional assay.

Protocol 1: In Vitro Radioligand Binding Assay (Dissociation Kinetics)

This protocol isolates the receptor-drug interaction to mathematically prove the kinetic selectivity of Tiotropium over Sch 1000.

  • Membrane Preparation: Harvest and homogenize CHO (Chinese Hamster Ovary) cells stably expressing human recombinant M1, M2, or M3 receptors. Centrifuge to isolate the membrane fraction.

  • Radioligand Incubation: Incubate the membranes with a fixed concentration of [3H] -N-methylscopolamine ( [3H] -NMS) in assay buffer (e.g., HEPES) at 22°C until equilibrium binding is achieved (typically 2 hours).

  • Competitive Displacement: Introduce a saturating concentration of the unlabelled test compound (Sch 1000 or Tiotropium) to halt further [3H] -NMS binding and initiate the dissociation phase.

  • Time-Course Sampling: Rapidly filter aliquots through GF/C glass fiber filters using a cell harvester at predefined intervals (e.g., 0, 10, 30, 60, 120 minutes for Sch 1000; extending up to 48 hours for Tiotropium). Wash filters with ice-cold buffer to remove unbound ligand.

  • Quantification & Causality: Measure retained radioactivity via liquid scintillation counting. Plot the natural log of specific binding versus time. The slope of this decay curve yields the dissociation rate constant ( koff​ ), from which the half-life ( t1/2​=ln(2)/koff​ ) is derived. A significantly longer t1/2​ for M3 vs M2 validates kinetic selectivity.

Protocol 2: In Vivo Bronchoprotection Assay (Murine Model)

This workflow translates the receptor binding kinetics into physiological airway resistance metrics, proving the functional longevity of the LAMA.

  • Preparation: Acclimate BALB/c mice. Anesthetize the subjects, perform a tracheostomy, and connect them to a mechanical ventilator (e.g., flexiVent system).

  • Baseline Measurement: Record baseline airway resistance ( RL​ ) and dynamic compliance ( Cdyn​ ) using the forced oscillation technique.

  • Drug Administration: Administer vehicle, Sch 1000, or Tiotropium via aerosolization or precise intratracheal instillation.

  • Methacholine Challenge: At specific time points post-dosing (e.g., 2h, 12h, 24h), expose the mice to increasing doses of aerosolized methacholine (a stable ACh analog) to induce bronchoconstriction.

  • Data Acquisition: Continuously measure RL​ . Calculate the provocative dose of methacholine required to increase RL​ by 200% ( PC200​ ).

  • Causality: A rightward shift in the methacholine dose-response curve indicates effective M3 blockade. Tiotropium will demonstrate a sustained rightward shift at 24 hours, whereas Sch 1000's protective effect will have decayed, validating the LAMA vs. SAMA classification.

InVivoWorkflow Acclimation Animal Acclimation (BALB/c Mice) Baseline Baseline Plethysmography (Measure R_L) Acclimation->Baseline Dosing Drug Administration (Sch 1000 vs Tiotropium) Baseline->Dosing Challenge Methacholine Challenge (Aerosolized) Dosing->Challenge Measurement Airway Resistance Measurement Challenge->Measurement Analysis Data Analysis (Dose-Response Curves) Measurement->Analysis

Fig 2: In vivo bronchoprotection workflow measuring airway resistance via plethysmography.

Clinical & Translational Outcomes

The preclinical kinetic differences between Sch 1000 and Tiotropium directly dictate their clinical utility. According to extensive reviews by the , Tiotropium monotherapy is significantly more effective than ipratropium (Sch 1000) at improving trough FEV1 (Forced Expiratory Volume in 1 second)[4].

Because Tiotropium maintains a persistent blockade of the M3 receptor while sparing the M2 autoreceptor over a 24-hour period, it reduces the frequency of COPD exacerbations and lowers hospital admission rates compared to the short-acting Sch 1000,[4]. For drug development professionals, Tiotropium remains the gold-standard active comparator when evaluating novel bronchodilators in preclinical and clinical pipelines.

References

  • Tiotropium in chronic obstructive pulmonary disease – a review of clinical development Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Electrocardiographic Monitoring in COPD Patients Receiving Tiotropium Source: Taylor & Francis Online URL:[Link]

  • Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease Source: Cochrane Database of Systematic Reviews / NIH URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Sch 1000 Bromide Hydrate as a Positive Control in mAChR Assays

As a Senior Application Scientist, selecting the appropriate positive control is the most critical decision in assay development. A control must not only demonstrate the expected pharmacological effect but must also poss...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate positive control is the most critical decision in assay development. A control must not only demonstrate the expected pharmacological effect but must also possess physicochemical and kinetic properties that ensure assay reproducibility.

Sch 1000 bromide hydrate (widely known as Ipratropium bromide hydrate) is a quaternary ammonium derivative of atropine and serves as the gold-standard positive control in muscarinic acetylcholine receptor (mAChR) antagonist assays. This guide objectively compares Sch 1000 against alternative antimuscarinics, explains the causality behind its selection, and provides self-validating experimental workflows for your drug discovery pipeline.

Pharmacological Rationale: Why Sch 1000?

When screening novel mAChR antagonists, researchers frequently debate between using short-acting muscarinic antagonists (SAMAs) like Sch 1000 and long-acting muscarinic antagonists (LAMAs) like tiotropium or glycopyrrolate.

Sch 1000 is uniquely suited as an in vitro positive control for two fundamental reasons:

  • Kinetic Equilibrium: Sch 1000 exhibits rapid association and dissociation kinetics. In standard 30- to 60-minute assay incubations, Sch 1000 reliably reaches thermodynamic equilibrium, allowing for accurate, reproducible IC50​ and Ki​ calculations. In contrast, LAMAs like tiotropium dissociate extremely slowly, creating non-equilibrium conditions that skew standard Schild plot analyses.

  • Physicochemical Isolation: As a polar, non-lipophilic quaternary ammonium compound, Sch 1000 cannot readily cross lipid bilayers (1[1]). This guarantees that its antagonistic effects are strictly mediated via cell-surface mAChRs, eliminating confounding intracellular off-target effects.

Comparative Performance Profile

The following table summarizes the binding affinities and kinetic properties of Sch 1000 compared to common alternatives, highlighting why it provides the most balanced baseline for non-selective mAChR assays.

AntagonistReceptor Selectivity M1​ Affinity M2​ Affinity M3​ AffinityDissociation KineticsIdeal Assay Role
Sch 1000 (Ipratropium) Non-selective IC50​ : 2.9 nM IC50​ : 2.0 nM IC50​ : 1.7 nMFast ( t1/2​ < 1 hr)Universal Positive Control
Tiotropium Kinetically M3​ SelectiveSub-nanomolarSub-nanomolarSub-nanomolarSlow ( M2​ t1/2​ : 3.6h, M3​ t1/2​ : 34.7h)LAMA Reference Standard
Glycopyrrolate Non-selective Ki​ : 0.5–3.6 nM Ki​ : 0.5–3.6 nM Ki​ : 0.5–3.6 nMIntermediate to SlowAlternative LAMA Control
Atropine Non-selective~1.0 nM~1.0 nM~1.0 nMFastTertiary amine control (lipophilic)

Data supported by 2[2], 3[3], and 4[4].

Mechanistic Pathway & Assay Targeting

To design a robust assay, one must understand exactly where the control compound intercepts the signaling cascade. mAChRs are G-protein coupled receptors (GPCRs). M1​ , M3​ , and M5​ couple to Gq​ (activating Phospholipase C and increasing intracellular Ca2+ ), while M2​ and M4​ couple to Gi​ (inhibiting Adenylyl Cyclase and decreasing cAMP). Sch 1000 competitively blocks the orthosteric binding site across all these subtypes.

Pathway ACh Acetylcholine M3 M1/M3 Receptors (Gq) ACh->M3 M2 M2 Receptor (Gi) ACh->M2 Sch1000 Sch 1000 (Ipratropium) Sch1000->M3 Sch1000->M2 PLC Phospholipase C M3->PLC AC Adenylyl Cyclase M2->AC Ca Intracellular Ca2+ ↑ PLC->Ca cAMP cAMP ↓ AC->cAMP

Sch 1000 competitive antagonism on mAChR Gq and Gi signaling pathways.

Self-Validating Experimental Workflows

A protocol is only scientifically sound if it is self-validating—meaning the assay internally proves its own dynamic range and sensitivity during every run. Below are two standard methodologies utilizing Sch 1000.

Workflow A: Radioligand Competition Binding Assay

This assay measures the affinity ( Ki​ ) of novel compounds by assessing their ability to displace a radioligand.

Causality Check: We use [3H] -NMS (N-methylscopolamine) rather than [3H] -QNB. Like Sch 1000, NMS is a hydrophilic quaternary amine that only labels surface receptors. This ensures an "apples-to-apples" kinetic environment (5[5]).

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cells stably expressing human M3​ receptors in assay buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4).

  • Incubation Setup: In a 96-well plate, combine:

    • 50 µL of [3H] -NMS (final concentration 0.5 nM).

    • 50 µL of test compound or Sch 1000 (concentration response curve: 10−11 to 10−5 M).

    • 100 µL of membrane suspension (approx. 10 µg protein/well).

  • Equilibration: Incubate at room temperature for 60 minutes. Note: Sch 1000 will reach equilibrium within 30 minutes, ensuring stable displacement.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Detection: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Self-Validation Metric: 10 µM Sch 1000 is used to define Non-Specific Binding (NSB). If the calculated IC50​ of the Sch 1000 control curve deviates by more than 3-fold from its known historical value (~1.7 nM), the plate is flagged for radioligand depletion or protein degradation.

Workflow B: Functional Calcium Mobilization Assay (FLIPR)

This assay evaluates the functional antagonism of compounds against M3​ ( Gq​ coupled) receptors.

Workflow S1 1. Seed Cells (M3-CHO) S2 2. Load Dye (Fluo-4 AM) S1->S2 S3 3. Add Antagonists (Sch 1000 / Test) S2->S3 S4 4. Agonist Challenge (ACh EC80) S3->S4 S5 5. FLIPR Readout (Ca2+ Flux) S4->S5

Functional calcium mobilization assay workflow using Sch 1000 as a control.

Step-by-Step Methodology:

  • Cell Seeding: Plate M3​ -CHO cells at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid. Incubate for 45 min at 37°C.

  • Antagonist Addition: Add 10 µL of test compounds or Sch 1000 (serial dilutions). Incubate for 30 minutes at room temperature.

  • Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), inject Acetylcholine (ACh) at an EC80​ concentration.

    • Causality Note: Using an EC80​ concentration of ACh ensures a robust signal window while keeping the system sensitive enough to detect competitive antagonism.

  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to capture the peak intracellular calcium flux.

Self-Validation Metric (Z'-factor): The assay's integrity is validated internally using the Z'-factor equation.

  • Positive Control (100% Inhibition): 10 µM Sch 1000 + EC80​ ACh.

  • Negative Control (0% Inhibition): Vehicle buffer + EC80​ ACh. A calculated Z'-factor 0.5 confirms excellent assay robustness and guarantees that the test compound data is trustworthy.

References

  • Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD Source: nih.gov (PMC) URL:[Link]

  • Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways Source: nih.gov (PMC) URL:[Link]

  • Comparative Characterization of Lung Muscarinic Receptor Binding After Intratracheal Administration of Tiotropium, Ipratropium, and Glycopyrrolate Source: researchgate.net URL:[Link]

  • Bronchodilating Drugs for Chronic Obstructive Pulmonary Disease: Current Status and Future Trends Source: acs.org (Journal of Medicinal Chemistry) URL:[Link]

Sources

Comparative

Validating M3 Receptor Selectivity of Sch 1000 Bromide Hydrate: A Comparative Pharmacological Guide

As a Senior Application Scientist evaluating bronchodilator pharmacodynamics, understanding the precise receptor binding profile of muscarinic antagonists is paramount to drug development. Sch 1000 bromide hydrate (widel...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating bronchodilator pharmacodynamics, understanding the precise receptor binding profile of muscarinic antagonists is paramount to drug development. Sch 1000 bromide hydrate (widely known as ipratropium bromide hydrate) is a foundational short-acting muscarinic antagonist (SAMA) utilized extensively in chronic obstructive pulmonary disease (COPD) and asthma research[1].

While highly potent, its lack of subtype selectivity presents specific pharmacological limitations when compared to modern long-acting muscarinic antagonists (LAMAs) like tiotropium and aclidinium[2]. This guide provides an objective, data-driven comparison of Sch 1000 against alternative antagonists, detailing the causality behind receptor kinetics and the experimental workflows required to validate these properties in the laboratory.

Mechanistic Causality: The M2 vs. M3 Paradox

To understand the limitations of Sch 1000 bromide hydrate, we must first examine the cholinergic signaling architecture in the airways.

  • M3 Receptors (The Therapeutic Target): Located on airway smooth muscle, M3 receptors are Gq-coupled. Activation by acetylcholine (ACh) triggers the phospholipase C (PLC) pathway, leading to inositol triphosphate (IP3)-mediated intracellular Ca²⁺ release and subsequent bronchoconstriction[3].

  • M2 Receptors (The Autoreceptor): Located on postganglionic parasympathetic nerve terminals, M2 receptors are Gi-coupled. They function as critical inhibitory feedback loops; when activated by ACh, they suppress further ACh release into the synaptic cleft[2].

The Causality of Non-Selectivity: Sch 1000 blocks both M3 and M2 receptors with near-equal affinity[1][4]. While blocking M3 achieves the desired bronchodilation, simultaneously blocking M2 removes the inhibitory feedback loop. This causes a surge in ACh release, which competitively overcomes the M3 blockade, limiting the drug's efficacy and duration of action[2][5].

In contrast, modern LAMAs like tiotropium exhibit kinetic selectivity. While they bind all subtypes, they dissociate from M2 receptors up to 10 times faster than from M3 receptors, preserving the autoreceptor function while maintaining prolonged M3 blockade[2][6].

Pathway ACh Acetylcholine (ACh) M2 M2 Autoreceptor (Gi) Nerve Terminal ACh->M2 Activates M3 M3 Receptor (Gq) Smooth Muscle ACh->M3 Activates M2->ACh Inhibits Release Ca2 Intracellular Ca2+ Release (Contraction) M3->Ca2 Gq/PLC/IP3 Pathway Sch1000 Sch 1000 Bromide (Non-selective Antagonist) Sch1000->M2 Blocks (Adverse) Sch1000->M3 Blocks (Therapeutic)

Cholinergic signaling pathway illustrating M2/M3 receptor dynamics and Sch 1000 blockade.

Quantitative Pharmacological Comparison

To objectively evaluate Sch 1000, we compare its equilibrium affinity (IC₅₀) and kinetic dissociation half-lives against tiotropium and aclidinium. The data below highlights why Sch 1000 is classified as a SAMA, whereas the kinetic selectivity of tiotropium and aclidinium classifies them as LAMAs[2][5][6].

AntagonistClinical ClassM1 IC₅₀ (nM)M2 IC₅₀ (nM)M3 IC₅₀ (nM)M2 Dissociation (T₁/₂)M3 Dissociation (T₁/₂)
Sch 1000 SAMA2.92.01.7Rapid (< 1 h)Rapid (< 1 h)
Tiotropium LAMASub-nMSub-nMSub-nM3.6 h34.7 h
Aclidinium LAMASub-nMSub-nMSub-nMRapid29.0 h

Data synthesized from established pharmacological evaluations[1][2][6].

Experimental Workflows for Validation

A robust validation of muscarinic antagonists requires a two-tiered approach: equilibrium binding assays to establish baseline affinity, and functional organ bath assays to establish kinetic selectivity.

Protocol 1: Radioligand Competitive Binding Assay (Equilibrium Affinity)

Objective: Validate the IC₅₀ values of Sch 1000 across recombinant human M1-M3 receptors. Causality: By using a non-selective radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), we can measure the concentration at which Sch 1000 competitively displaces 50% of the radioligand. This allows us to calculate its true affinity (Ki) via the Cheng-Prusoff equation, proving its lack of subtype selectivity[1][4].

Step-by-Step Methodology:

  • Membrane Preparation: Culture CHO cells stably expressing human M1, M2, or M3 receptors. Harvest and homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation: In 96-well plates, combine 50 µg of membrane protein, 0.2 nM [³H]-NMS, and varying concentrations of Sch 1000 (10⁻¹¹ to 10⁻⁵ M) in assay buffer.

  • Equilibration: Incubate the plates at room temperature for 2 hours to ensure steady-state equilibrium is reached for both the radioligand and the competitor.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Functional Organ Bath Assay (Kinetic Selectivity)

Objective: Demonstrate the rapid dissociation of Sch 1000 from M3 receptors compared to the prolonged blockade of tiotropium. Causality: Electrical Field Stimulation (EFS) forces endogenous ACh release from nerve terminals, causing smooth muscle contraction. By applying the antagonist, washing it out, and continuously measuring the time it takes for EFS-induced contractions to recover, we directly quantify the functional dissociation half-life at the M3 receptor[5].

Workflow Prep Tissue Prep: Guinea Pig Trachea Equilibrate Organ Bath Equilibration Prep->Equilibrate Stim EFS Stimulation (Endogenous ACh) Equilibrate->Stim Dose Antagonist Dosing (Sch 1000 vs LAMAs) Stim->Dose Washout Washout Phase (Measure Recovery) Dose->Washout Analyze Calculate M3/M2 Kinetic Half-lives Washout->Analyze

Functional organ bath experimental workflow for determining kinetic receptor selectivity.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate guinea pig tracheal rings (cartilage intact) and suspend them in 10 mL organ baths containing oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution at 37°C[5].

  • Equilibration: Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing the tissue every 15 minutes.

  • Baseline EFS: Apply EFS (e.g., 40 V, 0.5 ms pulse width, 1-10 Hz) to establish baseline cholinergic contractile responses.

  • Antagonist Dosing: Introduce Sch 1000 (10 nM) or Tiotropium (10 nM) into the bath. Incubate for 60 minutes to achieve maximal suppression of the EFS-induced contraction.

  • Washout Phase: Drain and replace the Krebs solution every 10 minutes to completely remove unbound drug from the bath.

  • Recovery Monitoring: Continue EFS stimulation and record the recovery of contractile amplitude over an 8–12 hour period.

  • Data Interpretation: Plot the recovery curve. Sch 1000 will show rapid recovery (complete within 1-2 hours), validating its lack of kinetic M3 selectivity. Conversely, tiotropium will show sustained suppression (T₁/₂ > 34 hours), proving its LAMA status[6][7].

Conclusion

While Sch 1000 bromide hydrate possesses high affinity for the M3 receptor (IC₅₀ = 1.7 nM), its equipotent affinity for the M2 autoreceptor (IC₅₀ = 2.0 nM) and rapid dissociation kinetics fundamentally limit its therapeutic ceiling compared to modern alternatives[1][4]. For researchers developing next-generation bronchodilators, Sch 1000 serves as the perfect baseline control in functional assays to highlight the superior kinetic selectivity of LAMAs like tiotropium and aclidinium.

References

  • Ipratropium bromide hydrate (Sch 1000 bromide hydrate) | mAChR Antagonist - medchemexpress.com.
  • Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease - nih.gov.
  • Muscarinic Receptor Antagonists: From Pharmacology to Folklore - powertechjournal.com.
  • Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - nih.gov.
  • Tiotropium Bromide: An Update - openrespiratorymedicinejournal.com.
  • mAChR Selective Inhibitors | Agonists | Antagonists | Modulators - selleckchem.com.
  • The Pharmacological Properties of Tiotropium - researchgate.net.
  • Ipratropium bromide - derangedphysiology.com.

Sources

Validation

Advanced Analytical Validation Guide: LC-MS/MS vs. HPLC for Sch 1000 Bromide Hydrate

As a Senior Application Scientist, I frequently observe analytical laboratories struggling with the bioanalysis and stability profiling of Sch 1000 bromide hydrate. The primary pitfall is treating this molecule like a st...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe analytical laboratories struggling with the bioanalysis and stability profiling of Sch 1000 bromide hydrate. The primary pitfall is treating this molecule like a standard lipophilic small drug. This guide provides a comprehensive, causality-driven comparison between traditional HPLC and advanced LC-MS/MS methodologies, establishing a self-validating protocol for rigorous quantification.

Pharmacological Context and Analytical Challenges

Sch 1000 bromide hydrate, universally known as1[1], is a potent synthetic anticholinergic agent. It acts as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, exhibiting high binding affinities with IC50 values of 2.9 nM, 2.0 nM, and 1.7 nM for M1, M2, and M3 receptors, respectively[1].

Because Sch 1000 is typically administered topically via inhalation at microgram doses (e.g., 20–40 µg), its systemic circulating concentrations are extremely low—often in the low picogram-per-milliliter (pg/mL) range. Furthermore, as a quaternary ammonium compound, it carries a permanent positive charge. This extreme polarity causes poor retention on standard C18 columns and necessitates specialized mixed-mode chromatography.

Pathway Sch1000 Sch 1000 Bromide Hydrate (Ipratropium) mAChR Muscarinic Receptors (M1, M2, M3) Sch1000->mAChR Competitive Inhibition ACh Acetylcholine (ACh) ACh->mAChR Blocked cGMP Decreased cGMP & Intracellular Ca2+ mAChR->cGMP Signal Transduction SmoothMuscle Smooth Muscle Relaxation (Bronchodilation) cGMP->SmoothMuscle Physiological Response

Figure 1: Pharmacological signaling pathway of Sch 1000 bromide hydrate.

Methodological Comparison: LC-MS/MS vs. RP-HPLC

While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is sufficient for bulk formulation quality control (QC)[2], it lacks the sensitivity required for bioanalysis or trace-level degradation product identification[3]. LC-MS/MS bridges this gap by utilizing Multiple Reaction Monitoring (MRM), which isolates specific mass-to-charge (m/z) transitions, effectively eliminating matrix noise.

Analytical ParameterRP-HPLC-UVLC-MS/MS (MRM)Mechanistic Causality / Advantage
Linearity Range 24 – 56 µg/mL[2]8 – 1612 pg/mLMS/MS eliminates matrix noise, allowing detection at picogram levels required for PK studies.
LOD / LOQ 1.15 µg/mL / 3.49 µg/mL[2]< 8 pg/mLElectrospray ionization (ESI) efficiently volatilizes the pre-formed quaternary ammonium cation.
Specificity Low (Retention time + UV)High (Precursor m/z 332.2 → 166.1)Tandem mass spectrometry filters out isobaric interferences via collision-induced dissociation.
Run Time ~10–15 minutes~3–5 minutesHigh-efficiency mixed-mode columns (SCX:C18) accelerate elution while maintaining peak symmetry.

Self-Validating LC-MS/MS Experimental Protocol

Every analytical workflow must function as a self-validating system . By introducing a stable isotope-labeled internal standard (SIL-IS), such as4[4], directly into the biological matrix before extraction, we create an internal control. The SIL-IS co-elutes with the target analyte and experiences identical ion suppression in the ESI source. Consequently, the ratio of analyte to IS remains constant, automatically correcting for matrix effects and extraction losses.

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)

Causality: Liquid-liquid extraction (LLE) is highly inefficient for Sch 1000 due to its permanent positive charge. Silica-based Strong Cation Exchange (SCX) SPE is mandatory to selectively trap the cation via ionic interactions.

  • Spiking: Aliquot 100 µL of plasma/urine and spike with 10 µL of Ipratropium-d7 (SIL-IS, 100 pg/mL).

  • Conditioning: Pass 1 mL of methanol followed by 1 mL of LC-MS grade water through the SCX SPE cartridge.

  • Loading: Load the spiked biological sample onto the cartridge.

  • Washing: Wash with 1 mL of 2% formic acid in water. Logic: This removes neutral and acidic interferences while the quaternary amine remains tightly bound to the SCX stationary phase.

  • Elution: Elute the analyte and IS using 1 mL of 5% ammonium hydroxide in methanol. Logic: The high pH neutralizes the SCX silanol groups, disrupting the ionic interaction and releasing the drug.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of mobile phase.

Step 2: Chromatographic Separation

Causality: Standard C18 columns yield severe peak tailing for quaternary amines due to secondary interactions with residual silanols. A mixed-mode SCX:C18 column resolves this by providing dual retention mechanisms.

  • Column: Mixed-mode SCX:C18 (e.g., 150 mm × 2.0 mm, 5 µm).

  • Mobile Phase: Methanol/Water (85:15, v/v) containing 20 mM ammonium formate and 0.1% formic acid. Logic: Ammonium formate acts as a volatile buffer to control ionic interactions and sharpen peak symmetry.

  • Flow Rate: 0.3 mL/min under isocratic conditions.

Step 3: ESI-MS/MS Detection

Causality: Electrospray Ionization (ESI) in positive mode is ideal since Sch 1000 is a pre-formed cation, requiring no protonation in the source.

  • Ionization: ESI Positive mode (+ESI).

  • MRM Transitions: Monitor Ipratropium (m/z 332.2 → 166.1) and Ipratropium-d7 (m/z 339.2 → 166.1).

  • Self-Validation Check: If the absolute peak area of the SIL-IS fluctuates by >20% across the run, the system flags the extraction as compromised, preventing the reporting of false quantitative data.

Step 4: Method Validation (ICH M10 Guidelines)
  • Linearity: Prepare calibration standards from 8 to 1600 pg/mL. The correlation coefficient (R²) must be ≥ 0.99.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in 6 replicates. Precision (%CV) must be ≤ 15%, and accuracy must fall within 85–115% of the nominal value.

Workflow Sample Biological Matrix (Plasma/Urine) SPE Solid-Phase Extraction (SPE) Silica-based SCX Sample->SPE Sample Clean-up LC Chromatographic Separation SCX:C18 Column SPE->LC Elution & Injection MS ESI-MS/MS Detection Positive Ionization (MRM) LC->MS Analyte Elution Validation Method Validation (ICH M10 Guidelines) MS->Validation Data Acquisition

Figure 2: Self-validating LC-MS/MS bioanalytical workflow.

References

  • Title: Ipratropium bromide hydrate (Sch 1000 bromide hydrate)
  • Source: PubMed (J Chromatogr B Analyt Technol Biomed Life Sci)
  • Title: Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Ipratropium Bromide Respules Formulation Source: International Journal of Applied Pharmaceutical Sciences and Research URL
  • Title: Method development and validation of Ipratropium bromide by HPLC Source: Biomedical Research URL

Sources

Comparative

Comparative Guide: Sch 1000 Bromide Hydrate vs. Scopolamine in Receptor Binding Studies

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Pharmacological profiling, receptor binding kinetics, and self-validating experimental methodologies. Introduction & Pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Pharmacological profiling, receptor binding kinetics, and self-validating experimental methodologies.

Introduction & Pharmacological Context

In the landscape of muscarinic acetylcholine receptor (mAChR) antagonists, the structural transition from tertiary amines to quaternary ammonium compounds represents a masterclass in targeted drug design. This guide objectively compares two foundational anticholinergic agents: Scopolamine (a naturally occurring tertiary amine) and Sch 1000 bromide hydrate (widely known as Ipratropium bromide, a synthetic quaternary derivative) 1[1].

While both agents act as competitive antagonists across mAChR subtypes (M1–M5) to inhibit acetylcholine-driven pathways [[2]](2], their distinct physicochemical properties dictate entirely different experimental behaviors and clinical applications.

Structural Divergence and Membrane Permeability

The causality behind their differing physiological impacts lies entirely in their molecular structures:

  • Scopolamine: As a highly lipophilic tertiary amine, scopolamine readily crosses the blood-brain barrier (BBB) and cellular membranes. This makes it an excellent tool for probing central nervous system (CNS) muscarinic pathways but introduces confounding central side effects in clinical use.

  • Sch 1000 Bromide Hydrate (Ipratropium): The addition of an isopropyl group to the nitrogen atom of the tropane ring creates a permanent positive charge (quaternary ammonium) . This renders Sch 1000 highly hydrophilic, restricting it to peripheral compartments. In respiratory research, this structural choice ensures high local efficacy (bronchodilation) without systemic or CNS penetration 3[3].

Receptor Binding Profiles (M1–M3)

Both Sch 1000 and scopolamine are non-selective, binding with high affinity to all five muscarinic receptor subtypes. However, their specific binding affinities ( IC50​ and Ki​ values) differ slightly, as summarized in the table below.

PropertySch 1000 Bromide Hydrate (Ipratropium)Scopolamine
Chemical Nature Quaternary ammonium saltTertiary amine
Receptor Target mAChR (M1-M5 non-selective)mAChR (M1-M5 non-selective)
M1 Affinity IC50​ = 2.9 nM [[4]](4] Ki​ ≈ 0.83 nM 5[5]
M2 Affinity IC50​ = 2.0 nM 4[4] Ki​ ≈ 3.1 nM 5[5]
M3 Affinity IC50​ = 1.7 nM 4[4] Ki​ ≈ 1.2 nM 5[5]
BBB Permeability Poor (Hydrophilic)High (Lipophilic)
Binding Kinetics Rapid dissociation compared to TiotropiumRapid association/dissociation

Mechanistic Pathway

By competitively binding to mAChRs, these agents block the downstream signaling cascades normally triggered by endogenous acetylcholine. M1 and M3 receptors are Gq-coupled (stimulating intracellular calcium release), while M2 receptors are Gi-coupled (inhibiting adenylyl cyclase) 2[2].

Pathway Antagonists Sch 1000 / Scopolamine (mAChR Antagonists) M1_M3 M1 / M3 Receptors (Gq-coupled) Antagonists->M1_M3 Blocks M2 M2 Receptor (Gi-coupled) Antagonists->M2 Blocks ACh Acetylcholine (Endogenous Agonist) ACh->M1_M3 Activates ACh->M2 Activates PLC Phospholipase C (PLC) M1_M3->PLC Stimulates AC Adenylyl Cyclase (AC) M2->AC Inhibits Ca2 Intracellular Ca2+ Release (Smooth Muscle Contraction) PLC->Ca2 IP3/DAG Pathway cAMP Decreased cAMP (Modulates Heart Rate) AC->cAMP Pathway

Figure 1: Muscarinic receptor signaling pathways and sites of competitive antagonism.

Experimental Design: Radioligand Competition Assay

To objectively compare the binding affinities of Sch 1000 and Scopolamine, a robust, self-validating radioligand competition assay is required.

Causality Behind Experimental Choices

Why use [3H] N-methylscopolamine ( [3H] NMS) instead of [3H] Scopolamine? [3H] NMS is a quaternized derivative of scopolamine. Because it carries a permanent positive charge, it is highly hydrophilic and cannot cross the plasma membrane 6[6]. This selectively labels only cell-surface receptors, preventing confounding data from internalized receptors or intracellular binding sites, which is a critical boundary condition for accurate membrane-prep assays [](].

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO cells stably expressing specific human mAChR subtypes (M1, M2, or M3). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4) and centrifuge to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.3 nM [3H] NMS [[7]](7], and varying concentrations of the unlabeled competitor (Sch 1000 or Scopolamine, ranging from 10−11 to 10−5 M). Incubate at room temperature for 90 minutes to ensure equilibrium.

  • Self-Validating Control (Non-Specific Binding): Include control wells containing 1 µM Atropine 7[7] to define non-specific binding. Validation logic: If the radioactive signal in these wells is excessively high, it indicates insufficient washing or filter binding artifacts, invalidating the run.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand.

  • Washing & Detection: Wash filters three times with ice-cold buffer to remove unbound radioligand. Extract filters and measure bound [3H] NMS using liquid scintillation counting.

Workflow Prep 1. Membrane Prep (CHO cells expressing M1-M3) Incubate 2. Incubation [3H]NMS + Unlabeled Competitor Prep->Incubate Filter 3. Rapid Filtration (PEI-soaked GF/B filters) Incubate->Filter Wash 4. Washing (Remove unbound radioligand) Filter->Wash Count 5. Scintillation Counting (Measure bound [3H]NMS) Wash->Count Analyze 6. Data Analysis (Calculate IC50 and Ki) Count->Analyze

Figure 2: Self-validating workflow for [3H]NMS radioligand competition binding assays.

Data Analysis

Plot the specific binding of [3H] NMS against the log concentration of the competitor. Determine the IC50​ using non-linear regression. Calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H] NMS used (0.3 nM) and Kd​ is the dissociation constant of [3H] NMS for the specific receptor subtype.

Sources

Validation

Cross-Reactivity Validation of Sch 1000 Bromide Hydrate in Non-Target Receptors: A Comparative Guide

Pharmacological Context & The Selectivity Dilemma Sch 1000 bromide hydrate, universally recognized in clinical pharmacology as ipratropium bromide hydrate, is a quaternary ammonium derivative of atropine[1]. As a Short-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & The Selectivity Dilemma

Sch 1000 bromide hydrate, universally recognized in clinical pharmacology as ipratropium bromide hydrate, is a quaternary ammonium derivative of atropine[1]. As a Short-Acting Muscarinic Antagonist (SAMA), it serves as a foundational reference compound in the research and management of chronic obstructive pulmonary disease (COPD) and asthma[2][3].

While its primary therapeutic mechanism relies on antagonizing muscarinic acetylcholine receptors (mAChRs) to prevent cyclic guanosine monophosphate (cGMP)-mediated smooth muscle contraction, a critical limitation of Sch 1000 is its lack of receptor subtype selectivity[4]. For drug development professionals and application scientists, understanding the cross-reactivity of Sch 1000 with non-target receptors—specifically the M2 autoreceptor—is essential when benchmarking next-generation respiratory therapeutics.

The Mechanistic Challenge: Target (M3) vs. Non-Target (M2) Receptors

The therapeutic efficacy of Sch 1000 relies on its ability to block the M3 muscarinic receptor on airway smooth muscle, which normally mediates acetylcholine (ACh)-induced bronchoconstriction[5]. However, because Sch 1000 is structurally non-selective, it exhibits significant cross-reactivity with the M2 receptor[4].

In parasympathetic neural pathways, the M2 receptor functions pre-synaptically as a negative-feedback autoreceptor; its activation by ACh inhibits further neurotransmitter release[5]. When Sch 1000 inadvertently blocks the M2 receptor, it disables this critical feedback loop, leading to an increased synaptic concentration of ACh. This excess ACh competitively challenges the drug's own blockade at the M3 site, paradoxically blunting its overall bronchodilatory efficacy[3].

Pathway ACh Acetylcholine M3 M3 Receptor (Target) ACh->M3 M2 M2 Receptor (Non-Target) ACh->M2 Gq Gq Protein M3->Gq Gi Gi Protein M2->Gi M2->Gi PLC PLC Activation Gq->PLC AC Adenylyl Cyclase Inhibition Gi->AC ACh_Release Inhibition of ACh Release Gi->ACh_Release Contraction Smooth Muscle Contraction PLC->Contraction Sch1000 Sch 1000 Hydrate Sch1000->M3 Blocks Sch1000->M2 Cross-reacts

mAChR Signaling Pathway and Sch 1000 Cross-Reactivity

Comparative Receptor Binding Kinetics

To objectively evaluate the performance of Sch 1000, it must be compared against Long-Acting Muscarinic Antagonists (LAMAs) like Tiotropium bromide. Tiotropium was explicitly engineered to overcome the M2 cross-reactivity issue not through absolute binding affinity, but through kinetic selectivity[3][6]. While both drugs bind to M1, M2, and M3 receptors, tiotropium dissociates rapidly from the non-target M2 receptor while remaining bound to the target M1 and M3 receptors for prolonged periods[6]. Furthermore, tiotropium exhibits an overall in vitro binding affinity that is 10-11 fold higher than that of Sch 1000[7].

Table 1: Comparative Receptor Binding Kinetics
Pharmacological ParameterSch 1000 Bromide Hydrate (SAMA)Tiotropium Bromide (LAMA)
M1 Receptor IC₅₀ 2.9 nM[2]~0.3 nM[7]
M2 Receptor IC₅₀ 2.0 nM[2]~0.2 nM[7]
M3 Receptor IC₅₀ 1.7 nM[2]~0.2 nM[7]
M2 Dissociation Half-life Rapid (~0.1 hours)Rapid (~3.6 hours)[3]
M3 Dissociation Half-life Rapid (~0.2 hours)Extremely Slow (~34.7 hours)[3]
Receptor Selectivity Non-selective SAMA[4]Kinetic M3 Selectivity[6]

Experimental Methodology: Validating Cross-Reactivity

To precisely quantify the cross-reactivity of Sch 1000 across non-target receptors, researchers must employ a robust, self-validating radioligand competitive binding assay.

Workflow Step1 1. Membrane Preparation Step2 2. Radioligand Incubation Step1->Step2 Step3 3. Vacuum Filtration Step2->Step3 Step4 4. Scintillation Counting Step3->Step4 Step5 5. Kinetic Analysis Step4->Step5

Experimental Workflow for Radioligand Competitive Binding Assay

Step-by-Step Protocol & Causality

Self-Validating Controls: Before initiating the workflow, the assay must establish three internal controls to ensure data integrity:

  • Total Binding (TB): Radioligand + Vehicle (defines the maximum assay signal).

  • Non-Specific Binding (NSB): Radioligand + 10 µM Atropine (defines background noise and filter binding).

  • Specific Binding (SB): TB minus NSB (ensures the measured signal is exclusively receptor-mediated).

1. Membrane Preparation

  • Action: Homogenize CHO-K1 cells stably expressing human M1, M2, or M3 receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Causality: Utilizing isolated membranes rather than whole cells prevents intracellular metabolic degradation of Sch 1000. It also eliminates the influence of cellular reuptake mechanisms, ensuring the assay strictly measures direct receptor-ligand thermodynamic interactions.

2. Radioligand Incubation

  • Action: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [³H]-N-methylscopolamine ([³H]NMS), and varying concentrations of Sch 1000 (10⁻¹¹ to 10⁻⁵ M). Incubate at 22°C for 2 hours.

  • Causality: [³H]NMS is selected because it is a hydrophilic quaternary amine that does not cross the lipid bilayer[1]. This directly mirrors the pharmacokinetic behavior of Sch 1000 (also a quaternary amine), ensuring only surface-exposed receptors are targeted. The 2-hour incubation guarantees the system reaches thermodynamic equilibrium.

3. Vacuum Filtration & Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Wash 3 times with ice-cold buffer.

  • Causality: PEI is a highly cationic polymer that coats the glass fibers, neutralizing their inherent negative charge. Because both Sch 1000 and [³H]NMS are positively charged, PEI prevents them from binding non-specifically to the filter matrix, drastically improving the signal-to-noise ratio.

4. Scintillation Counting & Kinetic Analysis

  • Action: Add 50 µL of MicroScint-20 cocktail to the dried filters and quantify using a microplate scintillation counter. Calculate IC₅₀ values using non-linear regression (one-site competition model). Convert IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Functional Implications in Drug Development

The validation of Sch 1000's cross-reactivity highlights a critical pivot in respiratory pharmacology. While Sch 1000 effectively reduces cholinergic tone in airway smooth muscles[5], its non-selective blockade of the M2 autoreceptor inherently limits its maximum therapeutic ceiling. For drug development professionals, Sch 1000 remains an indispensable baseline comparator. Any novel antimuscarinic agent must be benchmarked against Sch 1000's binding profile to prove superior kinetic selectivity (rapid M2 dissociation) and extended M3 residence time, thereby ensuring prolonged bronchodilation without paradoxical ACh surges.

References

  • Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - nih.gov[Link]

  • The use of Ipratropium and Tiotropium as novel agents to reduce inflammation in in vitro macrophage models - biorxiv.org[Link]

  • Tiotropium bromide, a new long-acting antimuscarinic bronchodilator: a pharmacodynamic study in patients with chronic - ersnet.org[Link]

  • Ipratropium bromide - wikipedia.org[Link]

  • Responsiveness to Ipratropium Bromide in Male and Female Patients with Mild to Moderate Chronic Obstructive Pulmonary Disease - nih.gov[Link]

  • Ipratropium bromide - derangedphysiology.com[Link]

Sources

Comparative

Comparative Pharmacodynamics of Sch 1000 Bromide Hydrate and Long-Acting Muscarinic Antagonists (LAMAs)

The evolution of inhaled anticholinergic therapy for obstructive airway diseases represents a triumph of kinetic pharmacology over simple binding affinity. Sch 1000 bromide hydrate—universally known as 1—served as the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of inhaled anticholinergic therapy for obstructive airway diseases represents a triumph of kinetic pharmacology over simple binding affinity. Sch 1000 bromide hydrate—universally known as 1—served as the prototypical short-acting muscarinic antagonist (SAMA)[1]. While highly effective, its short duration of action necessitated frequent dosing. The subsequent development of Long-Acting Muscarinic Antagonists (LAMAs), such as 2, revolutionized the management of Chronic Obstructive Pulmonary Disease (COPD) by leveraging a concept known as kinetic selectivity [2].

This guide provides an in-depth comparative analysis of the pharmacodynamics, receptor kinetics, and experimental validation methodologies distinguishing Sch 1000 from modern LAMAs.

Receptor Pharmacology & The Principle of Kinetic Selectivity

Airway smooth muscle tone is predominantly controlled by the parasympathetic nervous system via acetylcholine (ACh) binding to specific 3[3]:

  • M1 Receptors: Located in parasympathetic ganglia, facilitating cholinergic neurotransmission[3].

  • M2 Receptors (Autoreceptors): Located presynaptically on postganglionic nerve terminals. They function as a critical negative feedback loop; ACh binding inhibits further ACh release[2][3].

  • M3 Receptors: Located postsynaptically on airway smooth muscle. Activation triggers the Gq/Phospholipase C pathway, leading to intracellular calcium release and potent bronchoconstriction[3][4].

The Pharmacodynamic Challenge: An ideal bronchodilator must block M3 receptors to prevent bronchoconstriction. However, simultaneously blocking M2 autoreceptors is counterproductive, as it removes the negative feedback loop, causing a surge in ACh release that can competitively overcome the M3 blockade[2][5].

Sch 1000 (Ipratropium) binds non-selectively to M1, M2, and M3 receptors with high affinity (low nanomolar IC₅₀) and dissociates rapidly from all of them[1][2]. In contrast, LAMAs like tiotropium achieve functional superiority not through binding affinity, but through kinetic selectivity . Tiotropium dissociates rapidly from M2 receptors (allowing the autoreceptor feedback loop to recover) but exhibits an extremely slow dissociation from M3 receptors, ensuring sustained bronchodilation[5][6].

Mechanistic Pathway Visualization

G Vagus Vagal Nerve Terminal (ACh Release) ACh Acetylcholine (ACh) Vagus->ACh releases M2_Pre Presynaptic M2 Receptor (Autoreceptor) ACh->M2_Pre binds M3_Post Postsynaptic M3 Receptor (Airway Smooth Muscle) ACh->M3_Post binds M2_Pre->Vagus Negative Feedback Gq Gq Protein / PLC Pathway M3_Post->Gq Ca2 Intracellular Ca2+ Release Gq->Ca2 Contraction Bronchoconstriction Ca2->Contraction Sch1000 Sch 1000 (Ipratropium) Fast Dissociation Sch1000->M2_Pre Transient Block Sch1000->M3_Post Transient Block LAMA LAMA (Tiotropium) Slow M3 Dissociation LAMA->M2_Pre Transient Block LAMA->M3_Post Prolonged Block

Parasympathetic airway control: M2 autoreceptor feedback vs. M3-mediated bronchoconstriction.

Comparative Pharmacodynamic Data

The table below synthesizes the critical kinetic parameters distinguishing the SAMA profile of Sch 1000 from the LAMA profile of tiotropium. Note that while Sch 1000 has a slightly higher absolute affinity (lower IC₅₀) for the M3 receptor, its dissociation half-life is measured in minutes, whereas tiotropium's is measured in days[1][2].

Receptor SubtypeFunction in AirwaySch 1000 (Ipratropium) IC₅₀Sch 1000 Dissociation t₁/₂Tiotropium (LAMA) Dissociation t₁/₂
M1 Ganglionic neurotransmission2.9 nM0.11 hours14.6 hours
M2 Presynaptic autoreceptor (inhibits ACh)2.0 nM0.035 hours (~2.1 min)3.6 hours
M3 Postsynaptic bronchoconstriction1.7 nM0.26 hours (~15.6 min)34.7 hours

Data aggregated from established pharmacological kinetic profiling[1][2].

Experimental Methodologies: Validating Receptor Kinetics

To rigorously evaluate novel muscarinic antagonists during drug development, scientists must move beyond simple equilibrium binding. The following self-validating protocols are industry standards for establishing kinetic selectivity.

Protocol A: Radioligand Competitive Dissociation Assay (Biochemical Validation)

Causality & Design: Equilibrium binding assays ( Ki​ or IC50​ ) fail to capture the temporal dynamics of drug-receptor interactions. To understand why a LAMA works for 24 hours, we must isolate the off-rate ( Koff​ ). Self-Validation: The inclusion of a non-specific binding (NSB) control using 10 µM atropine ensures that the measured radioactivity strictly represents specific muscarinic receptor interactions.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing human recombinant M2 or M3 receptors.

  • Radioligand Association: Incubate 50 µg of membrane protein with 0.2 nM of the radioligand [³H]-N-methylscopolamine ([³H]-NMS) in assay buffer (HEPES, MgCl₂, pH 7.4) at 22°C for 2 hours to reach equilibrium.

  • Competitive Displacement: Introduce the unlabeled test compound (Sch 1000 or Tiotropium) at a saturating concentration (e.g., 1 µM) to initiate the dissociation of [³H]-NMS.

  • Time-Course Sampling: Rapidly filter aliquots through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) at specific time intervals (0 to 180 mins for Sch 1000; 0 to 48 hours for LAMAs).

  • Quantification: Wash filters with ice-cold buffer, add scintillation fluid, and measure residual radioactivity via a liquid scintillation counter.

  • Data Analysis: Fit the decay curves to a one-phase exponential decay model to calculate the dissociation rate constant ( Koff​ ) and the dissociation half-life ( t1/2​=ln(2)/Koff​ ).

Protocol B: Isolated Tracheal Strip EFS Assay (Physiological Validation)

Causality & Design: Biochemical kinetics must translate to tissue-level functional antagonism. We employ Electrical Field Stimulation (EFS) rather than exogenous methacholine application. EFS triggers endogenous ACh release from vagal nerve terminals, allowing simultaneous evaluation of presynaptic M2 autoreceptor blockade (which enhances ACh release) and postsynaptic M3 blockade[2]. Self-Validation: A parallel control strip subjected to EFS without drug application validates tissue viability and baseline contractile stability over the extended washout period.

Step-by-Step Methodology:

  • Tissue Preparation: Dissect guinea pig trachea into spirally cut strips. Suspend strips under 1g of resting tension in organ baths containing oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution at 37°C.

  • Baseline EFS: Apply EFS (e.g., 10 Hz, 0.5 ms pulse duration, 50 V) to induce endogenous ACh release, establishing a baseline submaximal smooth muscle contraction.

  • Drug Incubation: Administer Sch 1000 or Tiotropium to the bath until complete inhibition of the EFS-induced contraction is achieved.

  • Washout Phase: Drain and replace the organ bath buffer every 15 minutes to remove unbound drug, continuously applying EFS at regular intervals.

  • Recovery Monitoring: Measure the time required for EFS-induced contractions to return to 50% of their pre-drug baseline. This functional half-life directly correlates with the M3 receptor dissociation rate observed in Protocol A.

Translational & Clinical Implications

The distinct pharmacodynamic profiles of these agents dictate their clinical utility. Because Sch 1000 (ipratropium) dissociates rapidly from the M3 receptor, its bronchodilatory effect wanes within 4 to 6 hours, requiring dosing up to four times daily[4][6].

Conversely, the prolonged M3 receptor occupancy of LAMAs like tiotropium allows for once-daily dosing. Upon reaching 7 (typically within 48 hours for FEV1 improvements), LAMAs provide sustained 24-hour bronchodilation, significantly reduce dynamic hyperinflation, and demonstrate superior efficacy in preventing COPD exacerbations compared to short-acting agents[4][7].

References

  • Ipratropium bromide (Sch 1000) | mAChR Antagonist . MedChemExpress. 1

  • Tiotropium Bromide: An Update . The Open Respiratory Medicine Journal. 5

  • [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] . PubMed / NIH. 3

  • What is the effect of muscarinic antagonists, such as tiotropium or ipratropium, on the lungs in a patient with COPD? . Dr.Oracle. 6

  • Tiotropium: An Inhaled Anticholinergic for COPD . Medscape.2

  • Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease . Cochrane Database of Systematic Reviews / PMC. 4

  • Pharmacodynamic steady state of tiotropium in patients with chronic obstructive pulmonary disease . ERS Publications. 7

Sources

Validation

Reproducibility of Sch 1000 bromide hydrate effects in ischemia/reperfusion models

Reproducibility of Sch 1000 Bromide Hydrate Effects in Ischemia/Reperfusion Models: A Comparative Guide As a Senior Application Scientist, I frequently consult on the design of robust cardiovascular screening assays. Whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Sch 1000 Bromide Hydrate Effects in Ischemia/Reperfusion Models: A Comparative Guide

As a Senior Application Scientist, I frequently consult on the design of robust cardiovascular screening assays. When investigating the parasympathetic nervous system's role in myocardial ischemia/reperfusion (I/R) injury, achieving reproducible data hinges on the precise pharmacological manipulation of muscarinic acetylcholine receptors (mAChRs).

Sch 1000 bromide hydrate (widely known as Ipratropium bromide hydrate) is a highly potent, non-selective mAChR antagonist. While clinically ubiquitous as a bronchodilator for COPD[1], its application in in vitro and ex vivo I/R models serves a distinct experimental purpose: it is the gold-standard tool for blocking endogenous cholinergic cardioprotection to validate the mechanisms of novel therapeutics.

This guide objectively compares the performance of Sch 1000 bromide hydrate against alternative modulators and provides a self-validating methodological framework for I/R research.

Mechanistic Grounding: The Cholinergic Paradox in I/R Injury

During an ischemic event, the rapid restoration of blood flow (reperfusion) paradoxically induces extensive cardiomyocyte death—a phenomenon driven by intracellular calcium overload, oxidative stress, and the opening of the mitochondrial permeability transition pore (mPTP)[2].

Endogenous acetylcholine (ACh) and vagal nerve stimulation naturally counteract this damage. Activation of M2 and M3 receptors triggers the PI3K/Akt and ERK1/2 survival pathways, which preserve mitochondrial integrity and inhibit apoptosis,[3].

When researchers introduce Sch 1000 bromide hydrate , it binds competitively to M1 (IC50 = 2.9 nM), M2 (IC50 = 2.0 nM), and M3 (IC50 = 1.7 nM) receptors. By effectively stripping away this basal cholinergic defense, Sch 1000 actively exacerbates I/R injury, driving up cleaved caspase-3 levels and accelerating necrotic and apoptotic cell death[1],[4].

Pathway ACh Acetylcholine (ACh) Cardioprotective Agonist mAChR Muscarinic Receptors (M2 / M3) ACh->mAChR Activates Sch1000 Sch 1000 Bromide Hydrate (mAChR Antagonist) Sch1000->mAChR Blocks Apop Apoptosis & Necrosis (Caspase-3 Activation) Sch1000->Apop Exacerbates I/R Injury PI3K PI3K / Akt & ERK1/2 Survival Pathways mAChR->PI3K Stimulates Mito Mitochondrial Integrity (mPTP Closed) PI3K->Mito Preserves Mito->Apop Inhibits

Figure 1: Mechanistic pathway illustrating how Sch 1000 bromide hydrate exacerbates I/R injury.

Comparative Product Performance

To design a rigorous assay, researchers must select the appropriate pharmacological agent based on receptor kinetics and desired phenotypic outcomes. The table below compares Sch 1000 bromide hydrate with other standard mAChR modulators used in I/R modeling[1],,[4],[5].

CompoundRoleTarget Affinity (IC50)Effect on I/R Infarct SizePrimary Mechanism in I/R Context
Sch 1000 Bromide Hydrate AntagonistM1 (2.9 nM), M2 (2.0 nM), M3 (1.7 nM)Exacerbates (EC50 ~22.7 nM)Blocks protective mAChR signaling; increases apoptosis/necrosis via Caspase-3.
Atropine AntagonistNon-selective (~1-3 nM)Exacerbates Abolishes vagal/ACh-mediated cardioprotection; crosses blood-brain barrier.
Tiotropium Bromide Inverse Agonist / AntagonistM1-M3 (Prolonged M3 dissociation)Exacerbates Induces Ca2+ overload and increases p-CaMKII expression in cardiomyocytes.
Acetylcholine (ACh) AgonistNon-selective mAChR/nAChRReduces (Cardioprotective)Activates PI3K/Akt and ERK1/2; inhibits mPTP opening.

Application Insight: While Atropine is historically common, Sch 1000 bromide hydrate (a quaternary ammonium compound) does not readily cross the blood-brain barrier[[“]]. This makes Sch 1000 vastly superior for in vivo I/R models where isolating peripheral cardiac effects from central nervous system confounding variables is critical.

Experimental Methodology: Langendorff Isolated Perfused Heart Model

To ensure reproducibility, the experimental protocol must be a self-validating system. The following methodology utilizes the Langendorff ex vivo model, which isolates the heart from systemic hemodynamics, ensuring that the observed infarct exacerbation is solely due to direct myocardial mAChR blockade by Sch 1000[1].

Step-by-Step Protocol
  • Excision and Cannulation: Rapidly excise the rodent heart and mount it onto a Langendorff apparatus via the aorta. Perfuse retrogradely with oxygenated Krebs-Henseleit buffer (KHB) at a constant pressure (e.g., 70-80 mmHg) at 37°C.

  • Stabilization (20 Minutes): Allow the heart to beat spontaneously. Causality Note: This step is non-negotiable. It establishes baseline hemodynamics (Left Ventricular Developed Pressure, heart rate) and washes out endogenous catecholamines released during excision.

  • Global Ischemia (30 Minutes): Halt the KHB perfusion completely. The heart will cease beating, simulating an acute myocardial infarction (AMI).

  • Reperfusion & Drug Administration (120 Minutes): Restore KHB flow. Immediately introduce Sch 1000 bromide hydrate (submaximal concentration: 100 nM) into the perfusate[1].

    • Causality Note: Why administer Sch 1000 precisely at the onset of reperfusion? Reperfusion triggers a massive burst of reactive oxygen species (ROS) and calcium influx, making the mPTP highly vulnerable. Blocking mAChRs at this exact temporal juncture proves that basal cholinergic tone is actively required to suppress mPTP opening during the reoxygenation phase.

  • Infarct Size Analysis: Perfuse the heart with 1% Triphenyltetrazolium chloride (TTC). Viable tissue reduces TTC to a deep red formazan, while infarcted (dead) tissue remains white. Calculate the Infarct/Risk ratio.

Workflow Prep 1. Excision & Cannulation Stab 2. Stabilization (20 min) Prep->Stab Isch 3. Global Ischemia (30 min) Stab->Isch Rep 4. Reperfusion + Sch 1000 (120 min) Isch->Rep TTC 5. TTC Staining & Analysis Rep->TTC

Figure 2: Step-by-step Langendorff isolated perfused heart workflow for I/R injury assessment.

Data Interpretation & Self-Validating Controls

A robust I/R assay must account for baseline biological variability. To validate that Sch 1000's exacerbation of infarct size is specifically due to mAChR antagonism, you must run parallel cohorts:

  • Vehicle Control: Establishes the baseline I/R injury (typically ~50% infarct size)[1].

  • Positive Control (ACh 100 nM): Demonstrates baseline cardioprotection (reduces infarct size significantly)[1].

  • Competition Cohort (ACh 100 nM + Sch 1000 100 nM): If Sch 1000 successfully abolishes the ACh-induced reduction in infarct size, the system self-validates that the observed protection was exclusively mAChR-mediated[4].

By adhering to these rigorous comparative controls, researchers can confidently utilize Sch 1000 bromide hydrate to map the boundaries of parasympathetic cardioprotection.

References

  • Harvey, K. L., Hussain, A., & Maddock, H. L. (2014). Ipratropium Bromide-Mediated Myocardial Injury in In Vitro Models of Myocardial Ischaemia/Reperfusion. Toxicological Sciences, 138(2), 457–467.[Link]

  • Intachai, K., Chattipakorn, S. C., Chattipakorn, N., & Shinlapawittayatorn, K. (2018). Revisiting the Cardioprotective Effects of Acetylcholine Receptor Activation against Myocardial Ischemia/Reperfusion Injury. International Journal of Molecular Sciences, 19(9), 2466.[Link]

Sources

Safety & Regulatory Compliance

Safety

Sch 1000 (bromide hydrate) proper disposal procedures

As a Senior Application Scientist, I understand that managing highly potent active pharmaceutical ingredients (APIs) requires moving beyond basic compliance. Sch 1000 , universally known as Ipratropium bromide hydrate ,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing highly potent active pharmaceutical ingredients (APIs) requires moving beyond basic compliance. Sch 1000 , universally known as Ipratropium bromide hydrate , is a potent synthetic anticholinergic agent and muscarinic acetylcholine receptor (mAChR) antagonist[1]. While it is a highly effective bronchodilator in clinical settings, its low-nanomolar receptor affinity and specific physicochemical properties demand rigorous, causality-driven handling and disposal protocols in the laboratory.

This guide provides the essential operational frameworks, spill response workflows, and chemical destruction procedures required to handle Sch 1000 safely and effectively.

Physicochemical & Hazard Profile

Before executing any handling or disposal protocol, it is critical to understand the material's baseline properties. Sch 1000 is not just a biological hazard; it presents specific physical and environmental risks.

ParameterSpecification / Hazard Classification
Chemical Name Ipratropium bromide hydrate (Synonyms: Sch 1000, Atrovent)[2]
CAS Number 66985-17-9 (Monohydrate) / 22254-24-6 (Anhydrous)[2]
Target Affinity mAChR Antagonist (IC₅₀: M1=2.9 nM, M2=2.0 nM, M3=1.7 nM)[1]
Acute Toxicity Category 4 (Oral/Inhalation) – Harmful if swallowed or inhaled[3]
Physical Hazard Combustible solid; fine dust clouds form explosive mixtures with air[4]
Environmental Water Hazard Class 3 (Extremely hazardous to aquatic life)[3]

Biological Mechanism & Safety Context

Understanding why Sch 1000 is hazardous dictates how we handle it. The compound competitively blocks muscarinic receptors (M1-M3)[1]. In a laboratory setting, accidental inhalation of microscopic dust bypasses standard dermal defenses, leading to rapid systemic absorption. This triggers acute anticholinergic toxicity, characterized by tachycardia, severe eye irritation, and gastrointestinal disruption[3].

G Sch1000 Sch 1000 (Ipratropium Bromide) mAChR Muscarinic Receptors (M1-M3) Sch1000->mAChR Binds Blockade Receptor Antagonism (Competitive Blockade) mAChR->Blockade Induces Vagal Inhibition of Vagal Tone Blockade->Vagal Toxicity Toxicity: Tachycardia, GI Disruption, Eye Irritation Blockade->Toxicity Overexposure/Systemic SmoothMuscle Bronchial Smooth Muscle Relaxation Vagal->SmoothMuscle Therapeutic Effect

Diagram 1: Sch 1000 Mechanism of Action and Systemic Toxicity Pathway.

Operational Handling Protocol

To prevent the initiation of the toxicity pathway outlined above, strict engineering controls must be maintained during routine experimental workflows (e.g., weighing, reconstitution).

Step 1: Establish the Engineering Environment

  • Action: Conduct all handling of dry Sch 1000 powder inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

  • Causality: The compound's potency (low nanomolar IC₅₀) means even invisible, ambient dust can cause physiological effects[1]. A hard-ducted BSC ensures that aerosolized particulates are captured by HEPA filters and exhausted outside the facility, rather than recirculated.

Step 2: Mitigate Electrostatic and Ignition Risks

  • Action: Use anti-static weighing boats, ionizing bars, and non-sparking spatulas[5]. Keep away from strong oxidizing agents (e.g., nitrates, chlorine bleaches)[4].

  • Causality: Sch 1000 is a combustible solid. The friction generated during powder transfer can create static electricity. Because fine dust accumulations can burn rapidly and fiercely if ignited, eliminating spark sources prevents localized dust explosions[4].

Spill Response & Containment Workflow

If containment fails, immediate and calculated action is required. The following protocol dictates the exact steps for neutralizing a Sch 1000 spill.

Step 1: Evacuation and State Assessment

  • Action: Evacuate non-essential personnel. Determine if the spill is a dry powder or an aqueous/DMSO solution.

  • Causality: Identifying the physical state dictates the containment strategy. Dry powder presents an immediate inhalation and explosive hazard, whereas liquid spills present a primary dermal and environmental hazard.

Step 2: Dust Suppression (For Dry Spills)

  • Action: Do not dry sweep. Gently dampen the spilled powder with a fine mist of water[4].

  • Causality: Dry sweeping mechanically aerosolizes the API, instantly creating a combustible dust cloud and a severe inhalation risk. Dampening the powder eliminates the dust hazard and prepares the highly water-soluble compound for safe collection[6].

Step 3: Collection and Surface Decontamination

  • Action: Vacuum the dampened material using an explosion-proof machine fitted with an exhaust HEPA filter, or use a wet-mop technique[4]. Wash the affected surface thoroughly with water and a laboratory detergent.

  • Causality: Standard vacuums will exhaust fine API particles back into the laboratory air. HEPA filtration ensures complete capture. Detergent washing removes residual traces of the drug, preventing secondary exposure.

Proper Disposal & Chemical Destruction Procedures

Sch 1000 cannot be treated as standard biological or chemical waste. Its molecular structure (C₂₀H₃₀BrNO₃·H₂O) dictates a highly specific destruction pathway[2].

Step 1: Waste Segregation and Primary Containment

  • Action: Collect all Sch 1000 waste (powder, contaminated PPE, and rinsate) in clearly labeled, sealable, and leak-proof High-Density Polyethylene (HDPE) containers[5].

  • Causality: Segregation prevents accidental admixture with incompatible chemicals (like strong oxidizers), which could trigger spontaneous ignition[4].

Step 2: Prohibition of Aqueous Discharge

  • Action: Never discharge Sch 1000 solutions or rinsate into municipal sewer systems[5].

  • Causality: The compound is classified as Water Hazard Class 3[3]. It is extremely hazardous to aquatic environments and will not be sufficiently degraded by standard municipal wastewater treatment plants.

Step 3: Controlled Incineration (The Core Destruction Method)

  • Action: Transfer the sealed waste to a licensed chemical destruction facility. Mandate that the disposal method is controlled incineration equipped with flue gas scrubbing [5].

  • Causality: This is the most critical step. When Sch 1000 is subjected to thermal decomposition, the molecule breaks down and emits highly toxic and corrosive byproducts, specifically hydrogen bromide (HBr) gas, nitrogen oxides (NOx), and carbon monoxide. A standard incinerator would release these toxic gases into the atmosphere. Flue gas scrubbers chemically neutralize the acidic HBr and NOx emissions before exhaust.

Step 4: Container Decontamination

  • Action: Empty primary containers must be triple-rinsed, with the rinsate collected as hazardous aqueous waste. Combustible packaging must be punctured to prevent reuse and sent for incineration[5].

  • Causality: "Empty" containers retain microscopic API dust. Puncturing and incinerating ensures complete destruction of the supply chain footprint.

DisposalWorkflow Start Sch 1000 Spill Detected Assess Assess Spill State (Wet vs. Dry) Start->Assess Dry Dry Powder Spill Assess->Dry Wet Wet/Solution Spill Assess->Wet Dampen Dampen with Water (Prevent Dust Explosion) Dry->Dampen Critical Step Collect HEPA Vacuum or Wet-Mop Collection Wet->Collect Dampen->Collect Container Seal in Hazardous Waste Container Collect->Container Incinerate Licensed Incineration with Flue Gas Scrubbing Container->Incinerate Final Disposal

Diagram 2: Sch 1000 Spill Response and Chemical Destruction Workflow.

References

  • PubChem. "Ipratropium bromide hydrate | C20H32BrNO4 | CID 16738693." National Institutes of Health. Retrieved from:[Link]

  • Cleanchem Laboratories. "Material Safety Data Sheets: Ipratropium Bromide Hydrate." Retrieved from:[Link]

  • PCCARX. "Safety Data Sheet: Ipratropium Bromide USP Monohydrate." Retrieved from:[Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment (PPE) for Handling Sch 1000 (Bromide Hydrate)

A Senior Application Scientist's Field-Proven Protocol for Safety and Compliance Disclaimer: The compound "Sch 1000 (bromide hydrate)" is not a universally recognized chemical entity in public scientific literature or sa...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Protocol for Safety and Compliance

Disclaimer: The compound "Sch 1000 (bromide hydrate)" is not a universally recognized chemical entity in public scientific literature or safety databases. This guide is therefore constructed based on the assumed properties of a potent, crystalline, bromide-containing compound. The principles and protocols outlined herein are derived from best practices for handling highly potent active pharmaceutical ingredients (APIs) and hazardous chemical solids.[1][2] It is imperative to consult the specific Safety Data Sheet (SDS) for any compound you handle and to perform a risk assessment tailored to your unique laboratory conditions.

Introduction: Understanding the Hazard Profile

Before any handling protocol is established, a thorough understanding of the potential hazards is paramount. As a hydrated bromide salt, Sch 1000 is presumed to be a crystalline solid at room temperature. The primary risks associated with such a compound are inhalation of fine airborne particles and dermal exposure.[2] Bromine-containing compounds can be toxic and corrosive, with potential health effects ranging from skin and respiratory irritation to systemic toxicity.[3][4]

The core principle of our safety directive is containment . Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and the chemical, but it should always be used in conjunction with engineering controls like fume hoods or glove boxes.[5]

The Hierarchy of Controls: A Self-Validating System

Effective safety is not just about wearing the right gear; it's about a multi-layered defense strategy. This protocol is built on the established hierarchy of controls to ensure maximum protection.

cluster_0 Hierarchy of Controls for Sch 1000 Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Least Effective cluster_prep Preparation cluster_donning Donning Sequence A Verify fume hood certification is current. B Assemble all necessary equipment and reagents. A->B C Designate a waste container for Sch 1000. B->C D Review the SDS and SOP. C->D S1 Don shoe covers. S2 Don inner gloves. S1->S2 S3 Don coverall/lab coat. S2->S3 S4 Don respirator. S3->S4 S5 Don goggles and face shield. S4->S5 S6 Don outer gloves, pulling cuffs over sleeves. S5->S6

Caption: Workflow for preparation and correct PPE donning sequence.

  • Pre-Operational Checks:

    • Ensure the chemical fume hood or containment device is operational and has a current certification.

    • Assemble all required apparatus (spatulas, weigh boats, glassware) and decontaminating solutions.

    • Clearly label a designated hazardous waste container for Sch 1000 waste. [6]2. Donning PPE: Follow the sequence outlined in the diagram above to minimize cross-contamination. The principle is to work from the ground up and to ensure that the final layer of gloves covers the cuffs of the lab coat or coverall.

Handling and Experimentation
  • Work Within Containment: All manipulations of Sch 1000 powder must occur within a fume hood or other primary engineering control. [7]2. Minimize Aerosolization: Use gentle motions when transferring powder. Avoid dropping or creating dust clouds.

  • Transport: When moving Sch 1000 outside of primary containment, use a sealed, labeled, and shatter-proof secondary container. [8]

Doffing PPE and Decontamination
  • Decontaminate: Before leaving the immediate work area, decontaminate the outer gloves with an appropriate solution.

  • Doffing Sequence: This is critical to prevent self-contamination.

    • Remove shoe covers.

    • Remove outer gloves.

    • Remove face shield and goggles.

    • Remove coverall/lab coat, turning it inside out as it is removed.

    • Remove inner gloves.

    • Remove respirator.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE. [6][9]

Disposal Plan: Managing Bromide-Containing Waste

Improper disposal of bromide-containing compounds can pose environmental risks. [10]

  • Segregation: All waste contaminated with Sch 1000—including gloves, wipes, weigh boats, and excess compound—must be segregated into a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name "Sch 1000 (bromide hydrate)" and the associated hazards (e.g., Toxic, Irritant). [6]3. Aqueous Waste: Do not pour any solution containing Sch 1000 down the drain. [11]Collect all aqueous waste in a separate, labeled hazardous waste container. Treatment methods like neutralization or adsorption may be possible but must be validated for Sch 1000 specifically. 4. Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local and national regulations for hazardous waste disposal. [10]

References

  • NIOSH Pocket Guide to Chemical Hazards - Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage - Abalıoğlu. [Link]

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  • Laboratory Safety Guidance - Occupational Safety and Health Administration (OSHA). [Link]

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  • Understanding the NIOSH Pocket Guide to Chemical Hazards - CPWR. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - National Center for Biotechnology Information (NCBI). [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment Requirements for Laboratories - University of Washington Environmental Health & Safety. [Link]

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  • Ethidium Bromide Waste Disposal - The University of Tennessee Health Science Center. [Link]

  • Risks to human and animal health from the presence of bromide in food and feed - National Center for Biotechnology Information (NCBI). [Link]

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  • PPE for Powder Handling: Support Operators Effectively - Dust Arrest. [Link]

  • SAFETY DATA SHEET - Hach. [Link]

  • GENERAL LAB SAFETY RULES - City University of Hong Kong. [Link]

  • Guidelines for Safe Laboratory Practices - NextGen Protocols. [Link]

  • Laboratory Safety Guidelines - ETH Zurich. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations - Dolly Corporation. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - Utah State University. [Link]

  • GUIDELINES FOR SAFE LABORATORY PRACTICES - Yale University. [Link]

  • Bromine | Chemical Emergencies - Centers for Disease Control and Prevention (CDC). [Link]

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